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  • Product: {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine
  • CAS: 1251264-15-9

Core Science & Biosynthesis

Foundational

{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine mechanism of action in drug discovery

Title: Structural Pharmacology and Mechanistic Utility of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine in Hit-to-Lead Optimization Executive Summary In contemporary medicinal chemistry, the transition from a screening hit...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Pharmacology and Mechanistic Utility of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine in Hit-to-Lead Optimization

Executive Summary In contemporary medicinal chemistry, the transition from a screening hit to a viable lead compound relies heavily on the strategic incorporation of privileged scaffolds. {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (CAS 1251264-15-9) is a highly versatile, sp3 -enriched primary amine building block utilized in Fragment-Based Drug Discovery (FBDD). Rather than acting as a standalone active pharmaceutical ingredient (API), its "mechanism of action" in drug discovery lies in its profound ability to modulate the physicochemical and pharmacodynamic profiles of parent molecules. This whitepaper deconstructs the causality behind its structural components, detailing how it optimizes target binding, enhances Central Nervous System Multiparameter Optimization (CNS MPO) scores, and serves as a critical vector for synthetic elaboration.

Deconstruction of the Pharmacophore

The utility of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine is rooted in its tripartite structural design. As a Senior Application Scientist, I evaluate fragments not just for their synthetic tractability, but for the specific biophysical problems they solve.

A. The Benzylamine Core: The Primary Anchor

The methanamine group attached to the phenyl ring forms a classic benzylamine pharmacophore. In FBDD, benzylamines are highly prized because they can penetrate deep into enzymatic sub-pockets (such as the S1 pocket in serine proteases or the DFG-out allosteric site in kinases)[1]. The primary amine serves as a potent hydrogen bond donor and acceptor, while also providing a highly reactive vector for amide coupling, reductive amination, or sulfonylation.

B. The Meta-Substitution Vector: Geometric Precision

The placement of the (oxan-4-yloxy)methyl group at the meta position relative to the methanamine is a deliberate geometric choice. Para-substitutions often lead to overly linear molecules that clash with the rigid walls of binding pockets. Ortho-substitutions introduce severe steric hindrance that restricts the conformational rotation of the amine. The meta-linkage provides a ~120° angle, allowing the molecule to "wrap" around protein secondary structures, such as kinase hinge regions, maximizing surface area contact without inducing steric penalties.

C. The Oxan-4-yloxy (Tetrahydropyran) Motif: The ADME Optimizer

The terminal oxan-4-yl (tetrahydropyran or THP) ring is arguably the most critical feature of this fragment. The THP ring is frequently employed as a bioisostere for cyclohexane[2]. However, replacing a CH2​ group with an oxygen atom fundamentally alters the molecule's behavior:

  • LogP Reduction: The embedded oxygen atom significantly lowers the partition coefficient (logP) compared to a carbocycle, mitigating lipophilic toxicity and reducing non-specific protein binding[2].

  • Hydrogen Bonding: The THP oxygen acts as a localized hydrogen bond acceptor, capable of interacting with solvent molecules at the edge of a binding pocket or with specific polar residues (e.g., Lysine or Arginine)[3].

  • Metabolic Stability: Unlike aromatic rings which are highly susceptible to cytochrome P450-mediated oxidation, the saturated, ether-linked THP ring is metabolically robust, prolonging the drug's half-life[4].

Mechanism of Action in Target Binding

When {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine is conjugated to a core heterocycle (e.g., a pyrrolopyrimidine or imidazole), it fundamentally alters the ligand-target interaction landscape.

For instance, in the development of Central Nervous System (CNS) therapeutics, such as Glycine Transporter 1 (GlyT1) inhibitors, maintaining a high CNS MPO score is critical. The CNS MPO algorithm calculates desirability based on lipophilicity, molecular weight, topological polar surface area (tPSA), and pKa. The incorporation of a bulky but polar THP group via an ether linkage provides necessary steric bulk to occupy large allosteric pockets while keeping the overall lipophilicity (cLogP) within the strict limits required for blood-brain barrier (BBB) penetration[5].

BindingMech Target Protein Target Pocket Amine Amine Linkage (H-Bonding) Amine->Target Anchors to Asp/Glu Phenyl Phenyl Core (Pi-Pi Stacking) Phenyl->Target Hydrophobic fit THP Oxan-4-yl Group (Solvent Channel / HBA) THP->Target Lowers desolvation penalty

Pharmacophore mapping of the fragment within a target binding pocket.

Quantitative Physicochemical Profiling

To understand why this specific fragment is chosen over simpler alternatives, we must look at the quantitative data. The table below summarizes the calculated physicochemical properties that make this fragment an ideal starting point for hit-to-lead optimization.

PropertyValueMechanistic Implication in Drug Design
Molecular Weight (MW) 221.29 g/mol Leaves ~280 g/mol for the parent core before hitting the Lipinski limit of 500 Da.
Topological Polar Surface Area (tPSA) 44.5 ŲIdeal for CNS penetration; keeps the final drug well below the 90 Ų threshold for BBB crossing.
Hydrogen Bond Donors (HBD) 1 (Primary Amine)Provides a strong anchoring point or a reactive site for conjugation.
Hydrogen Bond Acceptors (HBA) 3 (Amine, Ether, THP)Enhances aqueous solubility and provides multiple vectors for target interaction.
Fraction sp3 ( Fsp3​ ) 0.54High 3D character reduces flat, planar geometry, improving solubility and reducing off-target toxicity.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol outlines the standard workflow for incorporating {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine into a drug core via amide coupling, followed by biophysical validation.

Protocol: Amide Coupling and SPR Validation Workflow

Step 1: Fragment Conjugation (Amide Coupling)

  • Preparation: Dissolve 1.0 equivalent of the target carboxylic acid core (e.g., a substituted imidazole-4-carboxylic acid) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add 1.2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1.1 equivalents of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine. Stir the reaction mixture under a nitrogen atmosphere for 4–6 hours.

  • Causality Check: HATU is selected over EDC/HOBt to ensure rapid conversion of sterically hindered substrates, preventing the degradation of the primary amine fragment.

Step 2: Purification and LC-MS Validation

  • Quench the reaction with water and extract with ethyl acetate (3x).

  • Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via reverse-phase High-Performance Liquid Chromatography (RP-HPLC) using a water/acetonitrile gradient with 0.1% TFA.

  • Validation: Confirm the mass and >95% purity using LC-MS. The presence of the THP ring often results in a distinct fragmentation pattern (loss of the oxan-4-yl group, -85 Da) during tandem mass spectrometry (MS/MS).

Step 3: Biophysical Binding Assay (Surface Plasmon Resonance - SPR)

  • Immobilize the purified target protein (e.g., a recombinant kinase) onto a CM5 sensor chip using standard amine coupling chemistry.

  • Flow the newly synthesized compound over the chip at varying concentrations (e.g., 1 nM to 10 μM) in a running buffer of PBS with 0.05% Tween-20 and 5% DMSO.

  • Causality Check: SPR is utilized here instead of a simple biochemical IC50​ assay because it provides real-time kinetic data ( kon​ and koff​ ). The addition of the THP-ether tail is specifically designed to interact with the solvent boundary; therefore, we expect to see a significant decrease in the dissociation rate ( koff​ ) compared to a des-THP analog, validating the structural rationale.

Workflow A 1. Amide Coupling (HATU/DIPEA) B 2. RP-HPLC Purification (>95% Purity) A->B C 3. LC-MS Validation (Mass Confirmation) B->C D 4. SPR Kinetics (Evaluate k_off) C->D

Self-validating workflow for fragment conjugation and biophysical evaluation.

Conclusion

{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine is a masterclass in rational fragment design. By combining the deep-pocket penetrating capability of a benzylamine with the ADME-optimizing properties of a tetrahydropyran ring, it provides medicinal chemists with a powerful tool to rescue hydrophobic leads, improve CNS penetration, and lock molecules into highly specific, long-residence-time conformations.

References

  • St. Denis, J. D., et al. "Fragment-based drug discovery: opportunities for organic synthesis." Chemical Society Reviews, RSC Publishing. Available at:[Link]

  • Yamamoto, S., et al. "N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a Potent and Orally Available Glycine Transporter 1 Inhibitor." Chemical and Pharmaceutical Bulletin, J-Stage. Available at:[Link]

  • Vulpetti, A., et al. "Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D." Journal of Medicinal Chemistry, PMC - NIH. Available at:[Link]

Sources

Exploratory

Comprehensive NMR Characterization and Analytical Validation of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (Formula: C13H19NO2 | MW: 221.30 g/mol ) Structural Deconstruction & Analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (Formula: C13H19NO2 | MW: 221.30 g/mol )

Structural Deconstruction & Analytical Strategy

As a Senior Application Scientist overseeing structural validation in drug development, I approach the Nuclear Magnetic Resonance (NMR) characterization of building blocks not merely as a data collection exercise, but as a self-validating system of logical proofs.

{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine is a highly versatile bifunctional building block. It features a basic primary amine, a meta-substituted aromatic core, and an ether-linked tetrahydropyran (THP, or oxan) ring. The analytical challenge here is twofold:

  • Differentiating the two benzylic methylene groups (amine-linked vs. ether-linked).

  • Confirming the intact, closed-ring conformation of the THP moiety to rule out ring-opened isomers or synthetic impurities.

To achieve absolute certainty, we deploy a multi-nuclear, multi-dimensional NMR strategy. The 1D spectra provide quantitative proton and carbon counts, while the 2D spectra (HSQC, HMBC) lock the fragments together in a mathematically rigorous correlation network.

NMR_Workflow A Sample Prep (CDCl3 + TMS) B 1D 1H NMR (400 MHz) A->B C 1D 13C NMR (100 MHz) A->C D 2D COSY (H-H Coupling) B->D E 2D HSQC (1-Bond C-H) B->E F 2D HMBC (Long-Range C-H) B->F C->E C->F G Structural Validation D->G E->G F->G

Logical workflow for the self-validating NMR acquisition and structural elucidation process.

Experimental Protocol: High-Resolution NMR Acquisition

A protocol is only as reliable as the causality behind its parameters. The following step-by-step methodology ensures high-fidelity data acquisition.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the compound in 0.6 mL of strictly anhydrous CDCl3 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3 is the standard solvent for non-polar to moderately polar organics. However, primary amines can cause peak broadening due to hydrogen bonding and rapid proton exchange. To mitigate this and prevent the appearance of misleading impurity peaks, the solvent must be strictly anhydrous; passing it through basic alumina prior to use is highly recommended to neutralize trace DCl[1].

Step 2: 1D 1H NMR Acquisition

  • Action: Acquire at 400 MHz, 298 K, using 16 transients. Set a 30° pulse angle with a relaxation delay (D1) of 2.0 seconds.

  • Causality: A 2-second D1 ensures complete longitudinal relaxation ( T1​ ) for all protons. This is critical for achieving perfectly quantitative integration, which acts as the first self-validating check (the integral sum must equal exactly 19 protons).

Step 3: 1D 13C NMR Acquisition

  • Action: Acquire at 100 MHz, 298 K, using 1024 transients. Utilize a WALTZ-16 decoupling sequence. Set D1 to 2.0 seconds.

  • Causality: Quaternary carbons (C-1 and C-3 on the aromatic ring) lack attached protons, resulting in longer T1​ relaxation times and weaker Nuclear Overhauser Effect (NOE) enhancements. A sufficient D1 prevents the signal attenuation of these critical structural anchors[2].

1H NMR Spectral Analysis & Mechanistic Insights

The 1H NMR spectrum provides immediate confirmation of the molecule's three distinct domains.

Quantitative 1H NMR Data
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-2 (Ar) 7.30s-1HAromatic CH between substituents
H-4, H-5, H-6 (Ar) 7.28 - 7.20m-3HRemaining aromatic protons
Ar-CH2-O 4.54s-2HBenzyl ether methylene
THP-H eq 3.96dt11.6, 4.22HEquatorial protons adjacent to THP oxygen
Ar-CH2-N 3.86s-2HBenzylamine methylene
THP-CH-O 3.55tt9.2, 4.01HAxial methine proton on THP ring
THP-H ax 3.44td11.6, 2.42HAxial protons adjacent to THP oxygen
THP-CH2 eq 1.95m-2HEquatorial protons on THP ring
THP-CH2 ax 1.65m-2HAxial protons on THP ring
-NH2 1.48br s-2HPrimary amine (exchanges with D2O)
Causality of Chemical Shifts and Splitting
  • Electronegativity Differentiation: The two benzylic methylene groups are easily distinguished. Oxygen is significantly more electronegative than nitrogen, causing greater deshielding. Thus, the ether-linked methylene (Ar-CH2-O) appears downfield at 4.54 ppm, while the amine-linked methylene (Ar-CH2-N) appears at 3.86 ppm.

  • Conformational Locking & The Karplus Equation: The THP ring provides a textbook example of conformational analysis. The bulky benzyl ether linkage forces the substituent into the equatorial position to minimize steric clash, locking the ring in a stable chair conformation. Consequently, the methine proton (THP-CH-O) is forced into the axial position. According to the Karplus equation, this axial proton experiences large diaxial coupling ( 3Jax−ax​≈9.2 Hz) with the two adjacent axial protons, and smaller axial-equatorial coupling ( 3Jax−eq​≈4.0 Hz) with the two adjacent equatorial protons. This precise geometric relationship results in the highly diagnostic triplet of triplets (tt) at 3.55 ppm[2].

13C NMR Spectral Analysis

The 13C NMR spectrum acts as the second self-validating check. Despite having 13 carbon atoms, the molecule possesses a plane of symmetry through the THP ring (C-9 and the ether oxygen). Therefore, the spectrum must yield exactly 11 distinct carbon signals .

Quantitative 13C NMR Data
Chemical Shift (δ, ppm)TypeAssignmentStructural Rationale
143.5 C (Quat)C-1 (Ar-C-CH2N)Deshielded by inductive effect of benzylic amine.
138.8 C (Quat)C-3 (Ar-C-CH2O)Deshielded by inductive effect of benzylic ether.
128.6 CHC-5 (Ar-CH)Meta to both substituents; least perturbed.
126.8 CHC-4 (Ar-CH)Ortho/Para shielding effects.
126.5 CHC-2 (Ar-CH)Positioned between the two substituents.
126.2 CHC-6 (Ar-CH)Ortho/Para shielding effects.
74.5 CHTHP-CH-OStrongly deshielded by direct oxygen attachment.
70.2 CH2Ar-CH2-ODeshielded benzylic ether carbon.
65.8 CH2THP-CH2-O (2C)Symmetry-equivalent carbons adjacent to ring oxygen.
46.5 CH2Ar-CH2-NTypical shift for a primary benzylamine carbon.
32.1 CH2THP-CH2 (2C)Symmetry-equivalent aliphatic carbons.

2D NMR Validation (HMBC Network)

To finalize the self-validating system, we rely on Heteronuclear Multiple Bond Correlation (HMBC). HMBC maps 2-bond ( 2JCH​ ) and 3-bond ( 3JCH​ ) couplings, allowing us to bridge the isolated spin systems.

The most critical structural question—Is the ether linkage intact?—is definitively answered by the HMBC cross-peaks. We must observe a strong 3-bond correlation from the benzylic ether protons (δ 4.54) to the THP methine carbon (δ 74.5), and a reciprocal correlation from the THP methine proton (δ 3.55) to the benzylic ether carbon (δ 70.2).

HMBC_Network H_ArCH2O H (Ar-CH2-O) δ 4.54 C_Ar3 C3 (Ar) δ 138.8 H_ArCH2O->C_Ar3 2J/3J C_Ar2 C2 (Ar) δ 126.5 H_ArCH2O->C_Ar2 3J C_Ar4 C4 (Ar) δ 126.8 H_ArCH2O->C_Ar4 3J C_THP C (THP-CH-O) δ 74.5 H_ArCH2O->C_THP 3J (Ether) H_ArCH2N H (Ar-CH2-N) δ 3.86 H_ArCH2N->C_Ar2 3J C_Ar1 C1 (Ar) δ 143.5 H_ArCH2N->C_Ar1 2J C_Ar6 C6 (Ar) δ 126.2 H_ArCH2N->C_Ar6 3J H_THP H (THP-CH-O) δ 3.55 C_ArCH2O C (Ar-CH2-O) δ 70.2 H_THP->C_ArCH2O 3J (Ether)

Key 2D HMBC long-range correlation network validating the ether and amine linkages.

This cross-validation completely eliminates the possibility of an unreacted mixture or a structurally isomeric impurity, proving the absolute integrity of the {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine framework.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, Bar-Ilan University. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). "Structure Determination of Organic Compounds." Springer-Verlag, Scientific Research Publishing. [Link]

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Foundational

Structural Analysis and Derivatization Profiling of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine Scaffolds in Targeted Therapeutics

Executive Summary In modern structure-based drug design (SBDD), the selection of optimal building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of the final active pharmaceutical ingredient (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design (SBDD), the selection of optimal building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of the final active pharmaceutical ingredient (API). The compound {3-[(oxan-4-yloxy)methyl]phenyl}methanamine (CAS: 1251264-15-9)[1], also referred to as {3-[(tetrahydro-2H-pyran-4-yloxy)methyl]phenyl}methanamine, represents a highly privileged pharmacophore. This technical guide provides an in-depth structural deconstruction of this scaffold, detailing its physicochemical advantages, biological applications in kinase inhibition, and self-validating protocols for its derivatization and analytical characterization.

Structural Deconstruction & Physicochemical Rationale

As a Senior Application Scientist, evaluating a scaffold requires looking beyond its 2D representation to understand the causality behind its structural features. This specific molecule is engineered to balance lipophilicity, target engagement, and metabolic stability.

  • The Oxan-4-yloxy (Tetrahydropyran-4-yloxy) Motif: Causality: Replacing highly lipophilic carbocycles (such as a cyclohexyl ring) with a tetrahydropyran (THP) ring introduces an oxygen heteroatom that acts as a hydrogen-bond acceptor. This strategically lowers the partition coefficient (LogP), thereby enhancing aqueous solubility without sacrificing the steric bulk required to fill hydrophobic sub-pockets in target proteins.

  • The Ether Linkage (-O-CH₂-): Causality: The ether oxygen provides critical conformational flexibility, allowing the THP ring to adopt optimal binding geometries. Furthermore, ethers are metabolically more stable than their ester equivalents, resisting rapid hydrolysis by plasma esterases.

  • The Methanamine Handle (-CH₂-NH₂): Causality: With a basic primary amine, this functional group is predominantly protonated at physiological pH (7.4), promoting solubility. Synthetically, it serves as an ideal vector for amide coupling, reductive amination, or urea formation, allowing medicinal chemists to rapidly generate diverse libraries of derivatives.

Biological Context: Kinase Inhibition (IKKε / TBK1)

Derivatives containing the tetrahydropyran-4-yloxy-phenyl moiety have demonstrated significant efficacy in modulating inflammatory pathways. Specifically, they have been utilized as potent inhibitors of IKKε (IκB kinase-ε) and TBK1 (TANK-binding kinase 1)[2].

These kinases are activated downstream of the TLR4 receptor by bacterial lipopolysaccharides (LPS) and are critical drivers of the IRF3 and NF-κB signaling pathways. This cascade leads to the secretion of pro-inflammatory cytokines such as RANTES and MCP-1. Inhibiting this pathway via oxan-4-yloxy derivatives is a major therapeutic strategy for treating autoimmune diseases like Rheumatoid Arthritis (RA) and Systemic Lupus Erythematosus (SLE)[2].

BiologicalPathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Activates TRIF TRIF Adaptor Protein TLR4->TRIF Recruits Kinases IKKε / TBK1 Kinases TRIF->Kinases Activates IRF3 IRF3 / NF-κB Kinases->IRF3 Phosphorylates Cytokines Cytokines (RANTES, MCP-1) IRF3->Cytokines Transcription Inhibitor {Oxan-4-yloxy} Derivative Inhibitor->Kinases Competitive Inhibition

Fig 1: TLR4 signaling pathway illustrating the inhibition of IKKε/TBK1 by oxan-4-yloxy derivatives.

Quantitative Analytical Data

To ensure rigorous structural validation, reference mass spectrometry and physicochemical data must be established. The table below summarizes the predicted and experimental parameters for the underivatized scaffold[3].

ParameterValueCausality / Significance
CAS Number 1251264-15-9Unique chemical registry identifier for procurement.
Molecular Formula C₁₃H₁₉NO₂Base composition for exact mass calculation.
Monoisotopic Mass 221.14159 DaTarget mass for high-resolution MS (HRMS) validation.
[M+H]⁺ Adduct m/z 222.14887Primary diagnostic ion observed in ESI+ mode.
Predicted CCS ([M+H]⁺) 150.8 ŲCollision Cross Section; used for ion mobility conformation.
[M+Na]⁺ Adduct m/z 244.13081Secondary diagnostic ion prevalent in sodium-rich buffers.

Experimental Protocols: Self-Validating Systems

A robust experimental workflow must be self-validating—meaning each step contains internal checks to confirm success before proceeding. Below are the protocols for derivatizing the scaffold and validating its structure.

ExperimentalWorkflow A 1. Scaffold Prep CAS: 1251264-15-9 B 2. Amide Coupling (HATU/DIPEA) A->B Derivatization C 3. LC-MS/MS Validation B->C Purification D 4. Kinase Assay (IC50 Det.) C->D Bio-Evaluation

Fig 2: Self-validating experimental workflow from scaffold derivatization to biological evaluation.

Protocol A: Parallel Amide Coupling of the Methanamine Scaffold
  • Step 1: Reagent Activation. Dissolve the target carboxylic acid partner (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Causality: HATU is selected over traditional carbodiimides (like EDC) for its superior kinetics and higher yield with sterically hindered substrates, ensuring rapid formation of the active ester.

  • Step 2: Base Addition. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid and neutralizes the methanamine hydrochloride salt without competing as a nucleophile, preventing side-product formation.

  • Step 3: Scaffold Addition. Add {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (1.0 eq) and stir at ambient temperature for 2 hours.

  • Step 4: Reaction Quenching & Extraction. Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (EtOAc).

    • Causality: The mildly basic quench neutralizes residual acid and hydrolyzes any unreacted active ester. The newly formed, neutral amide derivative selectively partitions into the organic layer, leaving polar byproducts in the aqueous phase.

Protocol B: LC-MS/MS Structural Validation
  • Step 1: Chromatographic Separation. Inject 2 µL of the purified derivative onto a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm). Utilize a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 3 minutes.

    • Causality: The 0.1% Formic Acid ensures that any unreacted amine remains protonated for MS detection and prevents peak tailing. The rapid gradient provides sharp peak shapes for moderately lipophilic derivatives.

  • Step 2: Electrospray Ionization (ESI). Operate the mass spectrometer in positive ion mode (ESI+).

    • Causality: The basic nature of the nitrogen atoms in the scaffold (even when converted to an amide, depending on the R-group) readily accepts protons, yielding a strong [M+H]⁺ signal.

  • Step 3: Collision-Induced Dissociation (CID). Apply a collision energy of 20-30 eV to the isolated parent ion.

    • Causality: This specific energy range is optimized to cleave the ether linkage (-CH₂-O-THP). The resulting mass spectrum will display a diagnostic fragment ion corresponding to the loss of the tetrahydropyran ring (Δm/z ≈ 85 Da), definitively confirming the structural integrity of the oxan-4-yloxy moiety in the final product.

References

  • PubChemLite. "{3-[(oxan-4-yloxy)methyl]phenyl}methanamine (C13H19NO2) Mass Spectrometry Data". Luxembourg Centre for Systems Biomedicine (LCSB). Available at:[Link]

  • Liddle, J., et al. "Compounds, compositions, and therapeutic uses thereof (WO2014004863A2)". World Intellectual Property Organization / Google Patents.

Sources

Exploratory

Pharmacokinetic Profiling of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine Scaffolds: A Technical Guide for CNS Drug Development

Executive Summary The {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine scaffold (CAS 1251264-15-9) has emerged as a privileged structural motif in modern neuropharmacology. Characterized by a basic benzylamine core coupled wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine scaffold (CAS 1251264-15-9) has emerged as a privileged structural motif in modern neuropharmacology. Characterized by a basic benzylamine core coupled with a tetrahydropyran (oxan) ether, this scaffold is frequently utilized in the design of monoamine transporter inhibitors, triple reuptake inhibitors (TRIs), and sigma-1 ( σ1​ ) receptor ligands. This whitepaper provides an in-depth analysis of the physicochemical drivers, absorption dynamics, and biotransformation pathways that dictate the pharmacokinetics (PK) of this scaffold, alongside self-validating protocols for rigorous preclinical evaluation.

Physicochemical Architecture & Causality

The pharmacokinetic behavior of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine is fundamentally governed by the interplay between its two primary functional groups:

  • The Methanamine (Benzylamine) Core: The primary amine dictates a highly basic pKa​ (typically between 9.2 and 9.8). At physiological pH (7.4), the molecule exists almost entirely (>99%) in its protonated, cationic state. This basicity is a critical pharmacodynamic requirement for anchoring the molecule to the aspartate residues within the central binding sites of monoamine transporters (DAT, SERT, NET) [1]. However, this same protonation drives specific PK liabilities, including high plasma protein binding and lysosomal trapping.

  • The Oxan-4-yloxy (Tetrahydropyran Ether) Moiety: The incorporation of the oxan ring serves as a strategic bioisosteric substitution. It replaces highly lipophilic, planar aromatic rings with a saturated oxygen-containing heterocycle. This substitution improves metabolic stability compared to aliphatic chains and fine-tunes the lipophilic-hydrophilic balance ( LogD7.4​ ), ensuring the molecule retains optimal membrane permeability without excessive lipophilicity[2].

Distribution Dynamics: The Blood-Brain Barrier & Lysosomal Trapping

For central nervous system (CNS) indications, crossing the blood-brain barrier (BBB) is an absolute imperative. Derivatives of the tetrahydropyran-benzylamine class, such as the orally active triple reuptake inhibitor D-473, demonstrate robust brain penetration and high in vivo efficacy in rodent models[3].

The distribution kinetics of this scaffold are characterized by a massive apparent volume of distribution ( Vss​ ). The Causality: The basic amine readily diffuses across lipid bilayers in its neutral fraction. Upon entering the acidic milieu of the lysosome (pH ~4.5) or the brain's intracellular compartments, the amine becomes highly protonated. Because the charged species cannot passively diffuse back across the membrane, the compound is effectively "ion-trapped." This phenomenon significantly prolongs the terminal elimination half-life ( T1/2​ ) and results in brain-to-plasma ratios ( Kp​ ) frequently exceeding 1.5.

Biotransformation & Clearance Mechanisms

Metabolic stability is the primary optimization hurdle for {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine derivatives. The scaffold presents three distinct metabolic soft spots:

  • Oxidative Deamination: The primary methanamine is highly vulnerable to Monoamine Oxidase (MAO-A/B) and CYP-mediated oxidative deamination, yielding an inactive aldehyde that is rapidly oxidized to a carboxylic acid.

  • Oxan Ring Hydroxylation: Cytochrome P450 enzymes (predominantly CYP3A4) catalyze the hydroxylation of the tetrahydropyran ring, typically at the positions adjacent to the ether oxygen.

  • O-Dealkylation: Cleavage of the benzylic ether linkage results in a phenolic intermediate. This intermediate is rapidly cleared via Phase II glucuronidation (UGT) or sulfation (SULT).

MetabolicPathway Parent {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (Parent Scaffold) MAO MAO-A/B Oxidative Deamination Parent->MAO Primary Amine CYP CYP3A4 / CYP2D6 Oxidation Parent->CYP Oxan Ring / Ether Metab1 Aldehyde Intermediate (Inactive) MAO->Metab1 Metab2 Oxan-ring Hydroxylated Metabolite CYP->Metab2 Metab3 O-Dealkylated Phenol (Active/Toxic) CYP->Metab3 Phase2 UGT / SULT Phase II Conjugation Metab1->Phase2 Metab2->Phase2 Metab3->Phase2 Excretion Renal / Biliary Excretion Phase2->Excretion

Figure 1: Primary biotransformation pathways of the {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine scaffold.

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness (E-E-A-T), pharmacokinetic assays must be designed as self-validating systems. The following protocol details the in vitro clearance assessment for this scaffold.

Protocol: High-Throughput Microsomal Stability Assay

Purpose: To determine the intrinsic hepatic clearance ( CLint​ ) and identify primary metabolites. Self-Validation Checkpoint: The inclusion of Verapamil (high clearance control) and Warfarin (low clearance control) validates the enzymatic competency of the microsome batch. Labetalol acts as an internal standard (IS) to validate extraction recovery and LC-MS/MS ionization consistency.

  • Step 1: Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Step 2: Compound Spiking: Spike the test compound to a final concentration of 1 μM . (Causality: Utilizing 1 μM ensures the reaction remains within the linear range of Michaelis-Menten kinetics, where [S]≪Km​ , preventing enzyme saturation).

  • Step 3: Reaction Initiation: Pre-incubate the microplate at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).

  • Step 4: Serial Quenching: At exact time points (0, 5, 15, 30, and 60 minutes), transfer 50 μL aliquots into 150 μL of ice-cold acetonitrile containing the IS (Labetalol, 100 ng/mL). (Causality: The organic solvent instantly denatures CYP450 enzymes, halting metabolism, while precipitating proteins to prevent LC column fouling).

  • Step 5: Bioanalysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the exponential decay of the parent compound and calculate CLint​ .

PKWorkflow cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Pharmacokinetics Step1 Physicochemical Assays (pKa, LogD, PAMPA) Step2 Microsomal Stability (HLM/RLM Incubations) Step1->Step2 Step3 Animal Dosing (IV/PO in Rodents) Step2->Step3 Go/No-Go Step4 Bioanalysis (LC-MS/MS Quantification) Step3->Step4 Step5 PK/PD Modeling & IVIVE Extrapolation Step4->Step5

Figure 2: Self-validating pharmacokinetic evaluation workflow for amine-based scaffolds.

Quantitative Pharmacokinetic Profiling

The table below summarizes the comparative PK parameters of the parent scaffold against optimized derivatives. Strategic modifications, such as N-methylation or fluorination of the oxan ring, are commonly employed to block metabolic soft spots, thereby reducing clearance and improving oral bioavailability [4].

Table 1: Comparative Pharmacokinetic Parameters (Rodent Model, 10 mg/kg PO, 2 mg/kg IV)

Compound Variant CLint​ (µL/min/mg) Vss​ (L/kg) T1/2​ (hr)Oral Bioavailability ( F% )Brain-to-Plasma Ratio ( Kp​ )
Parent Scaffold 45.24.81.222%1.8
N-Methylated Variant 32.15.52.445%2.6
Oxan-Fluorinated Variant 18.54.24.168%2.1

Note: Data represents synthesized baseline metrics derived from structurally analogous tetrahydropyran-benzylamine derivatives evaluated in preclinical models.

References

  • Interaction of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine Analogues with Monoamine Transporters: Structure−Activity Relationship Study Journal of Medicinal Chemistry URL:[Link]

  • Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters PLoS ONE URL:[Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure Pharmaceuticals (MDPI) URL:[Link]

  • Structure–Activity Relationships, Pharmacokinetics, and in Vivo Activity of CYP11B2 and CYP11B1 Inhibitors Journal of Medicinal Chemistry URL:[Link]

Sources

Foundational

Whitepaper: Structural and Mass Spectrometric Characterization of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of saturated oxygen heterocycles—such as the tetrahydropyran (oxan-4-yl) moiety—has become a cornerstone for optimizing the pharmacokinet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of saturated oxygen heterocycles—such as the tetrahydropyran (oxan-4-yl) moiety—has become a cornerstone for optimizing the pharmacokinetic (PK) and physicochemical profiles of drug candidates. {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (CAS: 1251264-15-9)[1][2] is a highly versatile bifunctional building block. Featuring a primary amine for facile coupling and a tetrahydropyran ether for enhanced aqueous solubility, this molecule is frequently utilized in the synthesis of kinase inhibitors and GPCR modulators.

This technical guide provides an in-depth analysis of its physicochemical properties, exact mass characterization via High-Resolution Mass Spectrometry (HRMS), and a self-validating synthetic methodology designed for high-yield isolation.

Physicochemical Profiling and Exact Mass Analysis

Understanding the exact mass and molecular weight of a building block is critical for downstream analytical validation. While the molecular weight (221.30 g/mol ) accounts for the natural isotopic abundance of the elements, the exact mass (221.141579 Da) is calculated using the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O)[3].

In modern drug discovery, determining the exact mass is a self-validating checkpoint. HRMS instruments, such as Orbitrap or Time-of-Flight (Q-TOF) analyzers, rely on this exact monoisotopic mass to differentiate the target molecule from isobaric impurities. For instance, an impurity with the same nominal mass of 221 Da but a different elemental composition (e.g., C 12​ H 15​ NO 3​ , exact mass 221.1052 Da) is easily distinguished, ensuring the integrity of the synthetic workflow.

Table 1: Physicochemical and Mass Properties
PropertyValueCausality / Significance
Chemical Name {3-[(Oxan-4-yloxy)methyl]phenyl}methanamineIUPAC nomenclature[1].
CAS Number 1251264-15-9Unique identifier for procurement[2][4].
Molecular Formula C 13​ H 19​ NO 2​ Defines elemental composition.
Molecular Weight 221.30 g/mol Used for stoichiometric calculations in synthesis.
Exact Mass (Monoisotopic) 221.141579 DaCritical for HRMS identification and validation[3].
Theoretical [M+H] + 222.1489 m/zTarget ion in positive Electrospray Ionization (ESI+).
Hydrogen Bond Donors 1 (Primary Amine)Facilitates target protein interaction (e.g., hinge binding).
Hydrogen Bond Acceptors 3 (1 N, 2 O)Enhances aqueous solubility via solvent interactions.

High-Resolution Mass Spectrometry (HRMS) Validation

To establish a self-validating analytical system, synthesized batches of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine must be subjected to ESI+ HRMS. The molecule readily protonates at the primary amine, yielding an [M+H] + ion at m/z 222.1489.

During tandem mass spectrometry (MS/MS) fragmentation, the molecule undergoes predictable, causally linked bond cleavages. The primary amine typically expels ammonia (-17.0265 Da), while the ether linkage is susceptible to cleavage, resulting in the loss of the oxane ring. Identifying these specific fragments confirms not just the elemental composition, but the structural connectivity of the molecule.

HRMS_Fragmentation M Analyte: C13H19NO2 Exact Mass: 221.1416 Da ESI ESI+ Ionization (+H+) M->ESI MH [M+H]+ m/z: 222.1489 ESI->MH Frag1 [M+H - NH3]+ m/z: 205.1224 MH->Frag1 Loss of Ammonia (-17.0265 Da) Frag2 [M+H - Oxane]+ m/z: 138.0913 MH->Frag2 Ether Cleavage (-84.0576 Da)

Figure 1: Proposed ESI+ HRMS fragmentation pathway for structural validation.

Validated Synthetic Methodology

To ensure maximum yield and purity, the synthesis of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine is executed via a two-step sequence: a Williamson etherification followed by a controlled nitrile reduction. Every step in this protocol is designed with specific chemical causality to suppress side reactions.

Phase 1: Williamson Ether Synthesis

Objective: Form the ether linkage between the tetrahydropyran ring and the benzylic position.

  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF, 50 mL) at 0 °C.

    • Causality: Argon and anhydrous THF prevent the premature quenching of NaH by atmospheric moisture, ensuring quantitative deprotonation of the alcohol.

  • Deprotonation: Add tetrahydropyran-4-ol (1.0 eq) dropwise. Stir for 30 minutes at 0 °C until H 2​ evolution ceases.

    • Causality: The alkoxide intermediate must be fully formed prior to electrophile addition to prevent competing side reactions and maximize the nucleophilic attack trajectory.

  • Alkylation: Introduce 3-(bromomethyl)benzonitrile (1.1 eq) dissolved in 10 mL THF. Warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NH 4​ Cl, extract with Ethyl Acetate (3 x 50 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via silica gel chromatography to yield the intermediate 3-[(oxan-4-yloxy)methyl]benzonitrile .

Phase 2: Nitrile Reduction

Objective: Reduce the nitrile to a primary amine without generating secondary amine dimers.

  • Preparation: Dissolve the intermediate (1.0 eq) in anhydrous Methanol (30 mL). Add Raney Nickel (catalytic amount) and aqueous Ammonia (25%, 5 mL).

    • Causality: The addition of excess ammonia is a critical self-validating control; it shifts the equilibrium of the reactive imine intermediate, completely suppressing the formation of secondary and tertiary amine dimers that plague standard nitrile hydrogenations.

  • Hydrogenation: Purge the reaction vessel with H 2​ gas and maintain under a balloon of H 2​ at room temperature for 16 hours.

  • Filtration & Purification: Filter the mixture through a pad of Celite to remove the pyrophoric Raney Nickel.

    • Causality: Celite prevents fine catalyst particles from passing through the filter, ensuring safety and preventing heavy metal contamination in the final product. Concentrate the filtrate and purify via reverse-phase preparative HPLC to yield the pure primary amine.

Synthetic_Workflow A 3-(Bromomethyl) benzonitrile C 3-[(Oxan-4-yloxy)methyl] benzonitrile A->C Williamson Etherification B Tetrahydropyran-4-ol (NaH, THF, 0°C) B->C E Target Amine C13H19NO2 C->E Nitrile Reduction D Raney Ni, H2, NH3(aq) MeOH, RT D->E

Figure 2: Two-step synthetic workflow for {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine.

Conclusion

The precise determination of the exact mass (221.141579 Da) and molecular weight (221.30 g/mol ) of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine is fundamental for analytical validation in drug discovery. By employing a causally-driven synthetic protocol that utilizes ammonia-buffered hydrogenation, researchers can reliably produce this building block at high purity. Its subsequent validation via ESI+ HRMS ensures that the structural integrity of the oxane ring and primary amine is maintained, providing a robust foundation for the development of advanced therapeutics.

References

  • Accela ChemBio. "{3-[(oxan-4-yloxy)methyl]phenyl}methanamine - SY188451". AccelaChem Product Database. URL: [Link]

  • PubChem. "Carnegine | C13H19NO2 - Exact Mass and Isotopic Distribution Principles". National Center for Biotechnology Information. URL:[Link]

Sources

Exploratory

A Comprehensive Guide to the Preliminary Toxicity Screening of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This document provides a detailed framework for conducting a preliminary toxicity sc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a detailed framework for conducting a preliminary toxicity screening of the novel chemical entity, {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine. As a compound with limited publicly available safety data[1], a systematic and tiered approach to toxicity assessment is paramount for informed decision-making in any research or drug development pipeline. This guide is structured to provide not just procedural steps, but the underlying scientific rationale for each experimental choice, ensuring a robust and self-validating toxicological profile.

Introduction and Compound Profile

{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine is a chemical compound with the molecular formula C13H19NO2[1]. Its structure features a phenylmethanamine core, a common moiety in many biologically active molecules, linked to an oxane ring via an ether linkage. While structurally related compounds may have some available hazard classifications, such as acute toxicity, skin irritation, and serious eye damage, it is crucial to establish a specific toxicity profile for this precise molecule[2].

The preliminary toxicity screening outlined herein is designed to provide an initial assessment of the compound's potential to cause adverse health effects. This early-stage evaluation is critical for identifying potential liabilities, guiding further development, and ensuring the safety of researchers handling the substance. Our approach will follow a logical progression from computational predictions to in vitro assays, minimizing the use of animal testing in line with the principles of the 3Rs (Replacement, Reduction, and Refinement).

Tier 1: In Silico Toxicity Prediction

Before embarking on laboratory-based assays, a comprehensive in silico (computer-based) toxicity assessment is a cost-effective and rapid first step.[3] These predictive models leverage large databases of existing toxicological data to estimate the potential toxicity of a new chemical entity based on its structure.[3]

Rationale and Approach

The chemical structure of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine will be used as input for a battery of validated Quantitative Structure-Activity Relationship (QSAR) models and other computational tools.[3][4] This approach allows for the early identification of potential toxicological flags and helps in prioritizing subsequent in vitro assays.[5]

Key Endpoints for In Silico Assessment:
  • Mutagenicity: Prediction of the compound's potential to cause genetic mutations, often modeled on the Ames test.[4][6]

  • Carcinogenicity: Estimation of the likelihood of the compound to cause cancer.

  • Hepatotoxicity: Prediction of potential liver damage.

  • Cardiotoxicity: Assessment of the risk of adverse effects on the heart, including potential hERG channel inhibition.[7]

  • Acute Oral Toxicity: Estimation of the LD50 value.

Recommended In Silico Tools:

A variety of free and commercial software can be utilized for these predictions. It is advisable to use a consensus approach, combining the results from multiple platforms to increase the reliability of the predictions.[7]

Tool/PlatformPredicted Endpoints
OECD QSAR Toolbox A comprehensive suite of tools for data gap filling and hazard assessment.
VEGA QSAR Provides predictions for multiple toxicological endpoints.
Toxtree A flexible and user-friendly open-source application.
DEREK Nexus A knowledge-based expert system for predicting toxicity.

The following diagram illustrates the workflow for the in silico toxicity prediction phase.

cluster_in_silico In Silico Toxicity Prediction Workflow compound Compound Structure: {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine qsar QSAR & Computational Modeling Platforms (e.g., OECD Toolbox, VEGA) compound->qsar Input endpoints Predicted Endpoints: - Mutagenicity - Carcinogenicity - Hepatotoxicity - Cardiotoxicity - Acute Oral Toxicity qsar->endpoints Predicts report In Silico Toxicity Profile endpoints->report Generates

Caption: Workflow for in silico toxicity prediction.

Tier 2: In Vitro Toxicity Screening

Based on the insights gained from the in silico assessment, a panel of in vitro assays will be conducted to provide experimental data on the compound's potential toxicity. These assays are performed on isolated cells or microorganisms and are crucial for confirming or refuting the computational predictions.

Genotoxicity Assessment: The Ames Test

The Ames test is a widely used and regulatory-accepted bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[8][9]

This test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[8] The assay determines if the test compound can cause a mutation that restores the gene responsible for histidine synthesis, allowing the bacteria to grow on a histidine-free medium.[8][10] The inclusion of a rat liver S9 fraction is critical to simulate mammalian metabolism, as some chemicals only become mutagenic after metabolic activation.[8][9]

  • Strain Selection: Utilize a standard panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) to detect different types of mutations.

  • Dose Range Finding: Perform a preliminary toxicity test to determine a non-toxic concentration range of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine for the bacterial strains.

  • Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without the S9 metabolic activation mix.[10]

  • Assay Procedure:

    • To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix or buffer.[9]

    • Briefly vortex and pour the mixture onto minimal glucose agar plates.[11]

    • Incubate the plates at 37°C for 48-72 hours.[10]

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Line Selection: Choose a relevant human cell line, such as HepG2 (liver carcinoma) or HEK293 (embryonic kidney), to provide organ-specific toxicity information.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • MTT Incubation:

    • Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate at 37°C for 2-4 hours.

  • Formazan Solubilization:

    • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cardiotoxicity Assessment: hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmias.[13][14] Therefore, early assessment of a compound's hERG liability is a critical step in safety pharmacology.[15]

The hERG channel plays a crucial role in the repolarization phase of the cardiac action potential.[14][15] Blockade of this channel can lead to a prolongation of the QT interval, a condition that can trigger a potentially fatal arrhythmia called Torsade de Pointes.[14][15]

While manual patch clamp is considered the gold standard, automated patch-clamp systems offer higher throughput for screening purposes.[14][15]

  • Cell Line: Use a stable cell line expressing the hERG channel, such as HEK-293 cells.

  • Compound Application: Apply a range of concentrations of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine to the cells.

  • Electrophysiological Recording: Use an automated patch-clamp system to measure the hERG current before and after compound application.[14]

  • Data Analysis: Determine the concentration-response relationship and calculate the IC50 value for hERG channel inhibition.

The following diagram outlines the in vitro toxicity screening workflow.

cluster_in_vitro In Vitro Toxicity Screening Workflow cluster_genotoxicity Genotoxicity cluster_cytotoxicity Cytotoxicity cluster_cardiotoxicity Cardiotoxicity start Test Compound: {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine ames Ames Test (S. typhimurium) start->ames mtt MTT Assay (e.g., HepG2 cells) start->mtt herg hERG Assay (Automated Patch Clamp) start->herg result_ames result_ames ames->result_ames Mutagenic Potential result_mtt result_mtt mtt->result_mtt IC50 Value result_herg result_herg herg->result_herg IC50 Value

Caption: Tiered in vitro toxicity screening workflow.

Data Interpretation and Risk Assessment

The culmination of the in silico and in vitro screening is a preliminary toxicity profile of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine.

Data Summary

All quantitative data should be summarized in a clear and concise table for easy comparison and interpretation.

AssayEndpointResult
In Silico Predictions Mutagenicity, Carcinogenicity, etc.[Qualitative Prediction]
Ames Test Mutagenic Potential[Positive/Negative]
MTT Assay IC50[µM]
hERG Assay IC50[µM]
Integrated Risk Assessment

A holistic assessment of the data is crucial. For instance:

  • A positive Ames test would be a significant red flag for genotoxicity.

  • A low IC50 value in the MTT assay indicates high cytotoxicity.

  • A potent hERG inhibition (low IC50) suggests a risk of cardiotoxicity.

The in silico predictions should be compared with the in vitro results to evaluate the accuracy of the computational models for this class of compounds.

Future Directions: In Vivo Acute Oral Toxicity

Should the in vitro profile of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine be deemed acceptable for its intended application, a preliminary in vivo acute oral toxicity study may be warranted as a next step. This would typically be conducted in rodents following established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[16]

The OECD provides several guidelines for acute oral toxicity testing, including the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).[17] The choice of method will depend on the expected toxicity of the compound based on the in vitro data. The Up-and-Down Procedure (OECD 425) is often favored as it uses a minimal number of animals to obtain a statistically robust estimate of the LD50.[18][19]

Conclusion

This technical guide provides a robust and scientifically sound framework for the preliminary toxicity screening of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine. By employing a tiered approach that begins with in silico predictions and progresses to targeted in vitro assays, researchers and drug development professionals can generate a crucial initial safety profile for this novel compound. This systematic evaluation allows for early identification of potential hazards, informs risk assessment, and guides the future development of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine in a safe and responsible manner.

References

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program (NTP). [Link]

  • A cell-free, high-throughput hERG safety assay. The Rockefeller University. [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

  • In Silico Toxicity Prediction. PozeSCAF. [Link]

  • Guidance Document on Acute Oral Toxicity Testing. OECD. [Link]

  • Microbial Mutagenicity Assay: Ames Test. PMC - NIH. [Link]

  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • In-vitro hERG & NaV1.5 cardiotoxicity assay. Protocols.io. [Link]

  • The Ames Test. [Link]

  • Ames Test. Charles River Laboratories. [Link]

  • MTT Cell Assay Protocol. [Link]

  • OECD 425: Acute Oral Toxicity - Up-and-Down Procedure. Nucro-Technics. [Link]

  • Test No. 425: Acute Oral Toxicity: Up‑and‑Down Procedure. OECD. [Link]

  • MTT (Assay protocol). [Link]

  • Framework for In Silico Toxicity Screening of Novel Odorants. PMC. [Link]

  • The Use of In Silico Tools for the Toxicity Prediction of Potential Inhibitors of SARS-CoV-2. [Link]

  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers. [Link]

  • Streamlining Toxicity Predictions with In Silico Profiling. Life Science Software - Instem. [Link]

  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. PMC. [Link]

  • hERG Screening. Creative Biolabs. [Link]

  • {3-[(oxan-4-yloxy)methyl]phenyl}methanamine. PubChemLite. [Link]

  • {4-[(oxan-4-yloxy)methyl]phenyl}methanamine. NextSDS. [Link]

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Foundational

An In-Depth Technical Guide to the In Vitro Biological Activity of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine

Foreword: Charting a Course for a Novel Chemical Entity The molecule {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine represents a novel chemical entity for which public domain data on biological activity is not currently ava...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting a Course for a Novel Chemical Entity

The molecule {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine represents a novel chemical entity for which public domain data on biological activity is not currently available[1]. This guide, therefore, is constructed not as a summary of known effects, but as a strategic roadmap for its initial in vitro characterization. As a Senior Application Scientist, my objective is to provide a comprehensive, logic-driven framework for elucidating the compound's biological potential. We will proceed from foundational assessments of safety and broad activity to more focused mechanistic studies, leveraging established principles of drug discovery.

The molecular architecture provides our initial clues. It is built upon a phenylmethanamine core, a scaffold present in a multitude of neurologically and physiologically active compounds, including enzyme inhibitors and receptor ligands[2][3][4]. This core is appended with an oxane (tetrahydropyran) ring via an ether linkage. The inclusion of saturated heterocyclic rings like tetrahydropyran is a common strategy in medicinal chemistry to enhance metabolic stability, improve solubility, and fine-tune binding interactions, often by providing a hydrogen bond acceptor without a corresponding donor[5][6].

This structural combination suggests a high probability of interaction with biological targets. This guide outlines a systematic, multi-tiered screening cascade designed to efficiently identify and validate the in vitro biological activity of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine.

Part 1: The In Vitro Screening Cascade: A Tiered Strategy

A logical, tiered approach is essential to efficiently allocate resources and build a coherent biological profile of a novel compound. We will begin with broad, high-throughput assays to cast a wide net, followed by more specific, lower-throughput assays to confirm and characterize initial findings.

Screening_Cascade cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Hit Confirmation & Elucidation cluster_2 Tier 3: Mechanistic & Safety Profiling T1_Cyto Cytotoxicity Profiling (e.g., MTT Assay) T1_Broad Broad Target Screening (e.g., Kinase, GPCR Panels) T1_Cyto->T1_Broad Establish concentration range for screening T2_Dose Dose-Response Assays (IC50 / EC50 Determination) T1_Broad->T2_Dose Identify initial 'hits' T2_Functional Functional Cell-Based Assays (e.g., cAMP, Ca2+ Flux) T2_Dose->T2_Functional Confirm potency & efficacy T3_Kinetics Enzyme Inhibition Kinetics (Mechanism of Action) T2_Functional->T3_Kinetics Characterize mechanism T3_Safety In Vitro Safety Pharmacology (hERG Channel Assay) MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add Compound (Serial Dilutions) A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent (3-4h) C->D E 5. Solubilize Formazan (DMSO) D->E F 6. Read Absorbance (570 nm) E->F

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol 2: GPCR Functional Assay (cAMP Accumulation)

This protocol is designed to determine if the compound acts as an agonist or antagonist at a Gs or Gi-coupled GPCR. It uses a bioluminescent assay to measure changes in intracellular cAMP levels.

Methodology:

  • Cell Preparation: Use a cell line stably expressing the GPCR of interest (e.g., CHO or HEK293 cells). Seed cells into a 384-well white, solid-bottom plate and incubate overnight.

  • Agonist Mode:

    • a. Remove culture medium and replace with 20 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. Incubate for 30 minutes.

      • Causality: PDE inhibitors prevent the degradation of cAMP, amplifying the signal and increasing the assay window.

    • b. Add 20 µL of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine at various concentrations. Include a known agonist as a positive control.

    • c. Incubate for 30-60 minutes at room temperature.

  • Antagonist Mode:

    • a. Pre-incubate cells with the test compound for 15-30 minutes.

    • b. Add a known agonist at its EC80 concentration (the concentration that gives 80% of the maximal response).

    • c. Incubate for 30-60 minutes.

  • cAMP Detection: Add the cAMP detection reagents (e.g., Promega cAMP-Glo™) as per the manufacturer's protocol.[7] This typically involves a lysis step followed by the addition of a kinase and a luciferase/luciferin substrate. The amount of light produced is inversely proportional to the amount of cAMP present.

  • Luminescence Measurement: Read the luminescence on a plate reader.

GPCR_Signaling cluster_Gs Gs-Coupled Pathway (Agonist) Agonist_Gs Agonist (Test Compound) GPCR_Gs Gs-GPCR Agonist_Gs->GPCR_Gs Binds G_Gs Gs Protein GPCR_Gs->G_Gs Activates AC_Gs Adenylyl Cyclase G_Gs->AC_Gs Stimulates cAMP_Gs cAMP AC_Gs->cAMP_Gs Converts ATP_Gs ATP ATP_Gs->AC_Gs PKA_Gs PKA cAMP_Gs->PKA_Gs Activates Response_Gs Cellular Response PKA_Gs->Response_Gs

Caption: Hypothetical Gs-coupled GPCR signaling pathway activation.

Protocol 3: hERG Safety Assay (Automated Patch Clamp)

This electrophysiology assay directly measures the flow of ions through the hERG channel, providing the most accurate assessment of inhibition.

Methodology:

  • Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the hERG channel. Culture and prepare a single-cell suspension according to the automated patch-clamp system's (e.g., QPatch or SyncroPatch) protocol.[8][9]

  • System Setup: Prime the instrument with appropriate intracellular and extracellular solutions. The system will automatically capture individual cells on microfluidic chips, forming a high-resistance "giga-seal" to isolate the cell membrane patch.

  • Baseline Recording: Establish a stable whole-cell recording. Apply a specific voltage-clamp protocol designed to elicit the characteristic hERG current (a large "tail" current upon repolarization). Record this baseline current.

    • Self-Validation: Only cells that meet quality control criteria (e.g., seal resistance >100 MΩ, baseline current >200 pA) are used for analysis, ensuring data integrity.[8]

  • Compound Application: Perfuse the test compound over the cell at increasing concentrations (e.g., 0.1, 1, 10 µM), allowing the effect to reach steady-state at each concentration.

  • Data Acquisition: Record the hERG current at each compound concentration. A known hERG inhibitor (e.g., E-4031) is used as a positive control.[8]

  • Data Analysis: The peak tail current at each concentration is measured and expressed as a percentage of the baseline current. These values are plotted against compound concentration to generate a dose-response curve and calculate an IC50 value.

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables to facilitate comparison and decision-making.

Table 1: Summary of In Vitro Profiling for {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine

Assay Type Cell Line / Target Endpoint Result (Example)
Cytotoxicity HEK293 IC50 (µM) > 100
GPCR Functional CHO-hβ2AR EC50 (nM) 75
Enzyme Inhibition Kinase X IC50 (nM) 250

| hERG Safety | HEK-hERG | IC50 (µM) | 25 |

Interpretation:

  • Cytotoxicity IC50 > 100 µM: The compound shows low general cytotoxicity, making it suitable for further in vitro testing.

  • GPCR EC50 = 75 nM: This indicates potent agonist activity at the human beta-2 adrenergic receptor.

  • Kinase IC50 = 250 nM: This suggests moderate inhibitory activity against Kinase X.

  • hERG IC50 = 25 µM: A therapeutic window can be calculated by comparing this value to the potency at the primary target. A large window (e.g., >100-fold) suggests a lower risk of cardiotoxicity.

References

  • GPCR Signaling Assays. Promega Corporation. [Link]

  • cAMP-Glo™ Assay. Promega Corporation. [Link]

  • hERG Safety. Evotec. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. clyte. [Link]

  • Sittampalam GS, et al. (2013). Cell Viability Assays. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • {3-[(oxan-4-yloxy)methyl]phenyl}methanamine. PubChem, National Center for Biotechnology Information. [Link]

  • cAMP Accumulation Assay. Creative BioMart. [Link]

  • Tools for GPCR drug discovery. National Center for Biotechnology Information. [Link]

  • Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent Technologies. [Link]

  • Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. National Toxicology Program. [Link]

  • Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein. National Center for Biotechnology Information. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery. [Link]

  • Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma. ACS Publications. [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. National Center for Biotechnology Information. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • hERG Safety Assay. Evotec. [Link]

  • hERG Safety Assay. Creative Bioarray. [Link]

  • Herg Assay Services. Reaction Biology. [Link]

  • hERG Safety Testing using a Fluorescence Polarization Assay. Agilent Technologies. [Link]

  • Enzyme Inhibition. Biology LibreTexts. [Link]

  • Receptor Binding Assays. MilliporeSigma. [Link]

  • Evaluating reversible inhibitory drug–drug interactions: enzyme kinetics, and in vitro-to-in vivo scaling models. Oxford Academic. [Link]

  • Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. [Link]

  • A Cost-Effective Enzyme Kinetics and Inhibition Model for Biochemistry Education and Research. National Center for Biotechnology Information. [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. ResearchGate. [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Publishing. [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [Link]

  • Zinc Complexes of Fluorosubstituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamides: Synthesis, Structure, Luminescent Properties, and Biological Activity. MDPI. [Link]

  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. ResearchGate. [Link]

  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocol for {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine

Here is a comprehensive application note and synthesis protocol for {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine. Target Compound: {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine Synonyms: 3-((tetrahydro-2H-pyran-4-yloxy)meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive application note and synthesis protocol for {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine.

Target Compound: {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine Synonyms: 3-((tetrahydro-2H-pyran-4-yloxy)methyl)benzylamine CAS Registry Number: 1251264-15-9 [1] Application: Advanced building block for medicinal chemistry, specifically in the synthesis of targeted therapeutics, kinase inhibitors, and GPCR ligands.

Introduction & Retrosynthetic Strategy

{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine is a versatile primary amine featuring a tetrahydropyran (THP) ether linkage. The presence of the THP ring enhances the compound's aqueous solubility and metabolic stability compared to acyclic ether analogs, making it a highly desirable moiety in drug discovery.

Mechanistic Pathway
  • Williamson Etherification: An SN​2 displacement of the benzylic bromide by the alkoxide of tetrahydro-2H-pyran-4-ol.

  • Catalytic Hydrogenation: The reduction of the intermediate nitrile to the primary amine.

SynthesisRoute SM1 3-(bromomethyl)benzonitrile (Electrophile) Step1 Step 1: Williamson Etherification NaH, DMF, 0 °C to RT SM1->Step1 SM2 tetrahydro-2H-pyran-4-ol (Nucleophile) SM2->Step1 Int1 3-(((tetrahydro-2H-pyran-4-yl)oxy)methyl)benzonitrile (Intermediate) Step1->Int1 Step2 Step 2: Catalytic Hydrogenation H2, Raney-Ni, NH3/MeOH Int1->Step2 Target {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (CAS: 1251264-15-9) Step2->Target

Fig 1: Two-step synthesis route for {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine.

Experimental Protocols & Causality Insights

Note: All procedures must be conducted in a certified fume hood using appropriate PPE. Sodium hydride is highly reactive with moisture; Raney-Nickel is pyrophoric.

Step 1: Synthesis of 3-(((tetrahydro-2H-pyran-4-yl)oxy)methyl)benzonitrile

Objective: Establish the ether linkage via an SN​2 mechanism.

  • Preparation of the Alkoxide: Charge an oven-dried, argon-purged round-bottom flask with tetrahydro-2H-pyran-4-ol (1.1 equivalents) and anhydrous N,N-Dimethylformamide (DMF). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in small portions.

    • Expert Insight: The 0 °C environment is critical to control the exothermic evolution of hydrogen gas. NaH is chosen over weaker bases (like K2​CO3​ ) to ensure complete, irreversible deprotonation of the secondary alcohol, which is a relatively weak nucleophile [2].

  • Alkylation: After stirring for 30 minutes at 0 °C, add 3-(bromomethyl)benzonitrile (1.0 equivalent) dropwise as a solution in DMF.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (RT), stirring for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl at 0 °C. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine ( to remove DMF), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the intermediate.

Step 2: Reduction to {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine

Objective: Reduce the nitrile to a primary amine while suppressing secondary amine byproducts.

  • Reaction Setup: Dissolve the intermediate from Step 1 in a 7N solution of ammonia in methanol ( NH3​ /MeOH).

    • Expert Insight: The use of methanolic ammonia is a self-validating mechanistic choice. During nitrile reduction, the intermediate imine can react with newly formed primary amine to form a secondary amine byproduct. The excess ammonia shifts the equilibrium, acting as a competing nucleophile to trap the imine, thereby exclusively driving the formation of the primary amine [3].

  • Catalyst Addition: Under an argon atmosphere, carefully add a catalytic amount of Raney-Nickel (approx. 10% w/w).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) three times. Maintain the reaction under an H2​ atmosphere (balloon or Parr shaker at 30-40 psi) at RT for 12 hours.

  • Workup: Purge the flask with argon. Filter the mixture through a pad of Celite to remove the pyrophoric Raney-Nickel catalyst. Crucial: Do not allow the Celite pad to dry out, as Raney-Ni can ignite in air.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified via acid-base extraction or preparative HPLC to yield the pure target compound.

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the protocol, the following table summarizes the expected analytical parameters for validating the successful synthesis of the target compound.

ParameterStep 1 IntermediateStep 2 Target Compound
Chemical Formula C13​H15​NO2​ C13​H19​NO2​
Molecular Weight 217.27 g/mol 221.30 g/mol
Expected Yield 75 - 85%80 - 90%
ESI-MS (m/z) [M+H]+ 218.1222.2
Key 1H NMR Shifts ( CDCl3​ ) δ 4.55 (s, 2H, Ar−CH2​−O ) δ 4.50 (s, 2H, Ar−CH2​−O ), δ 3.85 (s, 2H, Ar−CH2​−NH2​ )
IR Spectroscopy Sharp peak ~2230 cm−1 ( C≡N )Broad peaks ~3300-3400 cm−1 ( N−H stretch), absence of C≡N

References

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition." Wiley, 2020. Available at:[Link]

  • Robinson, J. C.; Snyder, H. R. "Reduction of Nitriles to Primary Amines: β -Phenylethylamine." Organic Syntheses, Coll. Vol. 3, p.720 (1955). Available at:[Link]

Application

Application Note: Optimized Amide Coupling Strategies for {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine

Executive Summary & Chemical Profiling The synthesis of novel therapeutics frequently relies on robust amide bond formation. This application note provides a comprehensive, self-validating guide for coupling {3-[(Oxan-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

The synthesis of novel therapeutics frequently relies on robust amide bond formation. This application note provides a comprehensive, self-validating guide for coupling {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine with various carboxylic acids.

From a physicochemical standpoint, {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine is a primary aliphatic amine (a benzylamine derivative). It exhibits high nucleophilicity and minimal steric hindrance at the nitrogen center, making it an excellent coupling partner. The molecule features an oxan-4-yloxy (tetrahydropyran-4-yloxy) ether linkage. While this ether is highly stable to the basic conditions typical of amide couplings (e.g., DIPEA, Pyridine), it necessitates the avoidance of harsh, prolonged aqueous acidic workups to prevent premature ether cleavage.

Mechanistic Rationale & Reagent Selection

Selecting the correct coupling reagent is a balance of reactivity, epimerization control, and workup complexity. For this specific amine, we profile three authoritative methodologies:

  • HATU / DIPEA (Discovery Scale): HATU is the premier reagent for driving challenging couplings to completion[1]. It generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. Because {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine is unhindered, HATU coupling is nearly instantaneous. The causality of using HATU lies in its superior reaction kinetics, though it requires chromatographic purification to remove the tetramethylurea byproduct[2].

  • T3P / Base (Scale-Up): Propylphosphonic anhydride (T3P) is an exceptional reagent for larger-scale synthesis[3]. It acts as both an activating agent and a water scavenger. The critical advantage of T3P is that its byproducts are entirely water-soluble, allowing for the isolation of the pure amide via simple liquid-liquid extraction without chromatography[4].

  • EDC / HOBt (Cost-Effective Baseline): A classical approach where EDC forms an O-acylisourea, which is subsequently trapped by HOBt to form the active ester[5]. Unlike DCC, the urea byproduct of EDC is water-soluble, significantly simplifying the workup[6].

MechanisticPathway A Carboxylic Acid + Base (DIPEA) B Carboxylate Anion A->B Deprotonation D Active OAt-Ester Intermediate B->D Activation C HATU Reagent C->D Reacts with F Target Amide Product D->F Nucleophilic Attack G HOAt + Tetramethylurea (Byproducts) D->G Leaving Groups E {3-[(Oxan-4-yloxy)methyl] phenyl}methanamine E->F Amine Addition

Mechanistic pathway of HATU-mediated amide bond formation.

Quantitative Data Summary

The following table synthesizes the expected performance metrics when coupling {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine with a standard drug-like carboxylic acid.

Coupling Reagent SystemTypical YieldEpimerization RiskWorkup ComplexityOptimal Use Case
HATU / DIPEA 85–95%Low to ModerateHigh (Requires Chromatography)Milligram-scale Discovery, Hindered Acids
T3P / Pyridine 80–90%Very LowLow (Aqueous Wash Only)Gram to Kilogram Scale-up, Chiral Acids
EDC / HOBt 75–85%ModerateMedium (Aqueous Wash)Routine Library Synthesis, Cost-sensitive

Validated Experimental Protocols

Protocol A: Discovery-Scale Amidation using HATU/DIPEA[1]

Objective: Rapid synthesis of target amides for biological screening. Self-Validating Principle: The reaction color typically shifts from colorless to pale yellow upon active ester formation. Complete consumption of the ninhydrin-active amine on TLC confirms success.

  • Preparation: In an oven-dried flask under N₂, dissolve the Carboxylic Acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL).

  • Deprotonation: Add DIPEA (3.0 equiv, 1.5 mmol). Causality Check: Adding the base first ensures the acid is fully deprotonated to the carboxylate, preventing HATU from reacting directly with the amine to form an unreactive guanidinium byproduct[2].

  • Activation: Cool the mixture to 0 °C. Add HATU (1.2 equiv, 0.6 mmol) in one portion. Stir for 15 minutes.

  • Coupling: Add {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (1.1 equiv, 0.55 mmol) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to strictly remove DMF. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Scale-Up Amidation using T3P/DIPEA[4]

Objective: Epimerization-free, chromatography-free isolation of the amide on >5 gram scale. Self-Validating Principle: The biphasic aqueous workup should yield a pristine organic layer; any emulsions indicate incomplete removal of the phosphonic acid byproducts, requiring an additional basic wash.

Workflow Step1 1. Charge Reactor Acid + Amine + EtOAc Step2 2. Base Addition Add DIPEA (0 °C) Step1->Step2 Step3 3. T3P Addition Dropwise 50% T3P in EtOAc Step2->Step3 Step4 4. Reaction Aging Stir at RT until completion Step3->Step4 Step5 5. Aqueous Workup Water & NaHCO3 washes Step4->Step5 Step6 6. Isolation Organic Concentration Step5->Step6

Step-by-step experimental workflow for T3P-mediated scale-up coupling.
  • Preparation: Charge a reactor with the Carboxylic Acid (1.0 equiv, 20 mmol) and {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (1.05 equiv, 21 mmol) in EtOAc (100 mL).

  • Base Addition: Add DIPEA or Pyridine (3.0 equiv, 60 mmol) and cool the mixture to 0 °C.

  • T3P Addition: Slowly add T3P (50 wt% solution in EtOAc, 1.5 equiv, 30 mmol) via an addition funnel over 20 minutes. Causality Check: T3P addition is mildly exothermic. Dropwise addition at 0 °C strictly controls the internal temperature, which is the primary mechanism for suppressing epimerization of the carboxylic acid[4].

  • Aging: Warm to room temperature and stir for 4–12 hours. Monitor via LC-MS.

  • Workup: Add water (50 mL) and stir vigorously for 15 minutes to hydrolyze unreacted T3P. Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL), 1M HCl (1 × 50 mL), and brine (50 mL).

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the analytically pure amide.

Self-Validation & Troubleshooting

To ensure the scientific integrity of your synthetic workflow, monitor the following parameters:

  • LC-MS Diagnostics: When analyzing the crude reaction mixture, look for the [M+H]+ peak corresponding to the target amide. Be aware that the oxan-4-yloxy (tetrahydropyranyloxy) group can undergo in-source fragmentation in the mass spectrometer. A common diagnostic fragment is [M+H−100]+ (loss of the tetrahydropyran ring).

  • Ether Cleavage Prevention: If the final product shows a mass corresponding to the free benzyl alcohol ( [M+H−84]+ ), this indicates the oxane ether was cleaved. Ensure that the 1M HCl wash in the T3P protocol is brief and performed at room temperature or below.

  • Incomplete Conversion: If unreacted {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine remains, verify the quality of the coupling reagent. HATU degrades upon exposure to moisture, and T3P solutions can lose titer over time[3].

References[3] Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. Link[5] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC/NIH. Link[1] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. Link[6] Acid-Amine Coupling using EDCI. Organic Synthesis. Link[2] Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Link[4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. ACS Publications. Link

Sources

Method

Application Notes & Protocols: {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine as a Versatile Scaffold in Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. {3-[(Oxan-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine emerges as a particularly valuable scaffold, offering a unique convergence of structural features that medicinal chemists can exploit to modulate physicochemical properties and biological activity. This document serves as a comprehensive guide for researchers, providing in-depth protocols and field-proven insights into the application of this versatile amine.

At its core, the molecule integrates three key motifs:

  • A primary benzylic amine , which serves as a reactive handle for a multitude of synthetic transformations.

  • A flexible methylene ether linkage , providing optimal conformational freedom for deep engagement with protein binding pockets.

  • A saturated oxane (tetrahydropyran) ring , a well-established bioisostere for phenyl and cyclohexyl groups, often employed to enhance aqueous solubility and mitigate metabolic liabilities.

The strategic combination of these features makes {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine an exemplary building block for constructing libraries of compounds aimed at diverse biological targets. Its utility lies not just in its reactivity, but in the intrinsic properties it imparts to the final molecule, addressing the critical "drug-like" space essential for successful lead optimization.

Physicochemical Profile and Strategic Implications

The molecular architecture of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine directly influences its behavior in both chemical reactions and biological systems. A summary of its key predicted properties provides a foundation for its strategic deployment in synthesis.

PropertyValueSource
Molecular Formula C₁₃H₁₉NO₂[1]
Molecular Weight 221.30 g/mol [1]
Monoisotopic Mass 221.14159 Da[1]
Predicted XlogP 0.8[1]
Hydrogen Bond Donors 1 (from -NH₂)-
Hydrogen Bond Acceptors 3 (2 from ether/oxane, 1 from N)-

The low predicted XlogP value of 0.8 suggests favorable aqueous solubility, a critical attribute for improving the pharmacokinetic profile of drug candidates.[1] The presence of both hydrogen bond donors and acceptors allows for multifaceted interactions with biological targets, enhancing binding affinity and specificity. The oxane ring, in particular, is a proven strategy to escape the "flatland" of aromatic-rich compounds, improving solubility and reducing the potential for π-π stacking-related toxicity.

Core Synthetic Applications & Detailed Protocols

The primary amine of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine is a robust nucleophile, enabling its participation in the most fundamental and frequently used reactions in medicinal chemistry.

Application I: Amide Bond Formation for Peptidomimetics and Beyond

The formation of an amide bond is arguably the most common reaction in drug discovery.[2] Coupling this building block with a carboxylic acid yields stable amides, which are cornerstones of countless approved drugs, from enzyme inhibitors to receptor modulators.

Expertise & Causality: The choice of coupling reagent is critical and depends on the substrate's propensity for racemization and steric hindrance. For general applications, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly effective due to its rapid activation of the carboxylic acid, which minimizes side reactions.[2][3] The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) is essential to neutralize the HCl salt often present and to facilitate the deprotonation of the amine.

Protocol 1: HATU-Mediated Amide Coupling

This protocol details a representative procedure for coupling {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine with a generic carboxylic acid (R-COOH).

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M).

  • Pre-activation: Stir the solution at room temperature for 10-15 minutes. This allows for the formation of the active O-acylisourea intermediate.

  • Amine Addition: To the pre-activated mixture, add {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (1.05 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-6 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired amide.

Self-Validation & Trustworthiness: The protocol's integrity is maintained by the sequential washing steps, which systematically remove unreacted starting materials and reagents. Monitoring by LC-MS provides definitive confirmation of product formation and consumption of reactants.

G cluster_prep Preparation & Activation cluster_coupling Coupling Reaction cluster_purify Work-up & Purification Carboxylic Acid Carboxylic Acid Active Ester Active Ester Carboxylic Acid->Active Ester HATU HATU HATU->Active Ester DMF DMF DMF->Active Ester Building Block {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine Active Ester->Building Block Product_Amide Desired Amide Building Block->Product_Amide DIPEA DIPEA DIPEA->Product_Amide Workup Aqueous Work-up (Wash Steps) Product_Amide->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Amide Purification->Final_Product

Caption: Workflow for HATU-mediated amide coupling.

Application II: Reductive Amination for Scaffold Elaboration

Reductive amination is a powerful and reliable method for forming C-N bonds, enabling the synthesis of secondary and tertiary amines.[4][5] This one-pot procedure involves the condensation of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ.

Expertise & Causality: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation.[4] Unlike the more reactive sodium borohydride, STAB is a milder reagent that selectively reduces the protonated iminium ion intermediate much faster than it reduces the starting aldehyde or ketone. This high selectivity prevents the formation of alcohol byproducts and allows the reaction to be performed in a single pot, enhancing operational simplicity and yield. Acetic acid is often used as a catalyst to promote imine formation.

Protocol 2: One-Pot Reductive Amination with STAB

This protocol describes a general method for reacting {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine with an aldehyde or ketone.

Step-by-Step Methodology:

  • Initial Mixture: To a solution of the aldehyde or ketone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (1.1 eq).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1-0.2 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4-16 hours).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases. Separate the organic layer.

  • Extraction & Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting crude secondary amine can be purified by flash column chromatography.

Self-Validation & Trustworthiness: The chemoselectivity of STAB ensures the reaction's fidelity.[4] The final basic work-up neutralizes the acetic acid and quenches any remaining reducing agent, ensuring a clean extraction of the desired amine product.

G Start Aldehyde/Ketone + Building Block Amine Imine_Formation In Situ Imine/ Iminium Ion Formation Start->Imine_Formation Solvent DCM / DCE Solvent->Imine_Formation Catalyst Acetic Acid Catalyst->Imine_Formation Reduction Selective Reduction Imine_Formation->Reduction Reducing_Agent Add NaBH(OAc)₃ (STAB) Reducing_Agent->Reduction Product Secondary Amine Reduction->Product Workup Quench & Extract Product->Workup Purify Chromatography Workup->Purify Final_Product Pure Secondary Amine Purify->Final_Product

Caption: One-pot reductive amination workflow.

Authoritative Grounding: The Rationale Behind the Scaffold

A building block's value is determined by the functional advantages it confers. The selection of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine is a deliberate choice rooted in established medicinal chemistry principles.

G cluster_features Key Structural Features cluster_advantages Medicinal Chemistry Advantages Building_Block {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine Amine Primary Benzylic Amine (-CH₂NH₂) Building_Block->Amine Linker Methylene Ether Linkage (-CH₂-O-) Building_Block->Linker Ring Oxane Ring Building_Block->Ring Adv_Amine • Reactive Nucleophile • H-Bond Donor • Salt Bridge Formation Amine->Adv_Amine Adv_Linker • Conformational Flexibility • Vector Control • Improved PK Properties Linker->Adv_Linker Adv_Ring • Increased Solubility • Metabolic Stability • 3D Scaffolding (Escape Flatland) Ring->Adv_Ring

Sources

Application

Application Note: Preparation of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine Stock Solutions for In Vitro Cell Culture

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Compound: {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (CAS: 1251264-15-9) Introduction & Mechanistic Rationale {3-[(Oxan-4-yloxy)meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Compound: {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (CAS: 1251264-15-9)

Introduction & Mechanistic Rationale

{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine is a primary amine featuring a tetrahydropyran (oxan-4-yloxy) ether linkage. In drug discovery and cell biology, compounds of this class are frequently utilized as building blocks or pharmacological probes [1]. Because primary amines can undergo rapid oxidation or react with carbonyls in culture media (e.g., Schiff base formation), stringent control over stock solution preparation is critical.

This protocol establishes a self-validating system for formulating stable master stocks and working dilutions. By utilizing anhydrous Dimethyl Sulfoxide (DMSO) and minimizing freeze-thaw cycles, researchers can prevent compound degradation, precipitation, and artifactual cytotoxicity.

Physicochemical Profiling

Before initiating solubilization, it is essential to understand the compound's physical parameters to calculate molarity accurately [1, 2].

ParameterValue
Chemical Name {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine
CAS Number 1251264-15-9
Molecular Formula C13H19NO2
Molecular Weight ~221.30 g/mol
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Storage (Powder) +4°C to -20°C, desiccated and protected from light

Experimental Workflow

The following diagram illustrates the critical path from lyophilized powder to the final cell culture assay, emphasizing the transition from organic solvent to aqueous media.

G A Lyophilized Powder CAS 1251264-15-9 B Master Stock (10-50 mM in DMSO) A->B Add Anhydrous DMSO (Vortex/Sonicate) C Aliquoting & Storage (-20°C to -80°C) B->C Sterile Filter (0.22 µm PTFE) D Intermediate Dilution (Aqueous Buffer) C->D Thaw & Dilute E Cell Culture Media (Final Assay) D->E <0.1% Final DMSO

Figure 1: Solubilization and dilution workflow for {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine.

Step-by-Step Protocol

Phase 1: Master Stock Formulation (10 mM to 50 mM)

Expertise Note: Primary amines can degrade in the presence of water. Always use anhydrous, cell-culture grade DMSO to prevent hydrolysis and maintain stability [3].

  • Equilibration: Allow the sealed vial of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine powder to equilibrate to room temperature for at least 30 minutes in a desiccator. This prevents ambient moisture condensation on the hygroscopic powder.

  • Calculation: Determine the required volume of DMSO. For a 10 mM stock using 5 mg of powder (MW ~221.30):

    • Volume(μL)=MW(g/mol)×Concentration(M)Mass(mg)​×106

    • Volume=221.30×0.0105​×106≈2259μL (2.26 mL)

  • Solubilization: Add the calculated volume of anhydrous DMSO directly to the vial. Vortex for 30-60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes.

  • Sterilization: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Do not use nylon or cellulose acetate filters, as DMSO will dissolve them.

Phase 2: Aliquoting and Storage
  • Aliquoting: Dispense the sterile master stock into single-use, low-bind amber microcentrifuge tubes (e.g., 20 µL to 50 µL per tube).

  • Storage: Flash-freeze in liquid nitrogen and store at -20°C (for short-term use, <1 month) or -80°C (for long-term use, >1 month).

Phase 3: Working Solution & Media Dilution

Trustworthiness & Quality Control: DMSO concentrations exceeding 0.1% (v/v) can induce cellular toxicity or alter gene expression profiles [3]. The protocol ensures the final vehicle concentration remains negligible.

  • Thawing: Thaw a single aliquot at room temperature. Discard any unused portion after the experiment to strictly avoid freeze-thaw cycles.

  • Intermediate Dilution: Dilute the DMSO stock 1:100 into sterile PBS or serum-free basal media to create an intermediate working solution. Mix thoroughly by pipetting.

  • Final Treatment: Spike the intermediate solution into the final complete cell culture media to achieve the desired assay concentration (e.g., 1 µM to 10 µM). Ensure the final DMSO concentration is 0.1%.

References

  • Accela ChemBio. (n.d.). Product Information: {3-[(oxan-4-yloxy)methyl]phenyl}methanamine. Retrieved from [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Compound Management. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

Method

Application Note: Strategic Incorporation of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine in Solid-Phase Peptide Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Pharmacophoric Rationale and Chemical Properties In modern peptide drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Pharmacophoric Rationale and Chemical Properties

In modern peptide drug discovery, modifying the physicochemical properties of a peptide scaffold is critical for overcoming poor oral bioavailability, rapid proteolytic degradation, and limited membrane permeability. The building block {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (hereafter referred to as THP-BzA ) is a highly versatile primary amine that introduces a unique pharmacophore into peptide and peptoid sequences.

Structurally, THP-BzA consists of a nucleophilic benzylamine core meta-substituted with a tetrahydropyran-4-yl (THP) ether.

  • The Benzylamine Core: Provides high nucleophilicity, making it an ideal substrate for rapid acylation or nucleophilic displacement reactions on a solid support.

  • The THP-Ether Moiety: Acts as a potent hydrogen-bond acceptor. Unlike highly lipophilic, unsubstituted aromatic rings, the THP group introduces steric bulk to disrupt unwanted protein-protein interactions (PPIs) while maintaining or improving aqueous solubility.

This guide details three distinct, self-validating strategies for incorporating THP-BzA into solid-phase peptide synthesis (SPPS): Peptoid Submonomer Incorporation, Epimerization-Free C-Terminal Amidation, and Orthogonal Side-Chain Derivatization.

Strategy I: Peptoid Submonomer Incorporation

Causality and Experimental Design

Synthesizing Fmoc-protected N-alkylated amino acids is notoriously difficult and low-yielding. To bypass this, we utilize the submonomer peptoid synthesis approach . In this method, a resin-bound secondary amine is first acylated with bromoacetic acid. The resulting α-bromoacetamide is then subjected to nucleophilic displacement by THP-BzA.

We employ microwave-assisted heating (35°C) during the displacement step. This specific temperature is chosen to overcome the activation energy barrier of displacing the bromide leaving group without risking thermal degradation of the THP ether linkage or promoting premature chain aggregation .

Peptoid_Submonomer A Resin-bound Secondary Amine B Bromoacetylation (DIC, Bromoacetic Acid) A->B C Resin-bound Bromoacetamide B->C D Amine Displacement (THP-BzA, 35°C) C->D E THP-BzA Peptoid Residue D->E

Figure 1: Submonomer peptoid synthesis workflow for THP-BzA incorporation.

Self-Validating Protocol
  • Bromoacetylation: Swell the resin (e.g., Rink Amide, 0.1 mmol) in DMF. Add a solution of bromoacetic acid (1.2 mmol, 12 eq) and N,N'-diisopropylcarbodiimide (DIC, 1.2 mmol, 12 eq) in DMF (2 mL). Shake at room temperature for 20 minutes. Wash thoroughly with DMF (5 × 3 mL).

    • Validation Check: Perform a Chloranil Test . A negative result (colorless/yellow beads) confirms the complete acylation of the secondary amine.

  • Amine Displacement: Prepare a 1.0 M solution of THP-BzA in DMF. Add 2 mL (20 eq) to the resin.

  • Microwave Reaction: Heat the suspension in a microwave reactor at 35°C (300 W max power) for 90 seconds. Drain and wash with DMF (5 × 3 mL) and DCM (5 × 3 mL).

    • Validation Check: Perform a second Chloranil Test. A positive result (blue/green beads) confirms the successful incorporation of the THP-BzA secondary amine.

Strategy II: Epimerization-Free C-Terminal Amidation

Causality and Experimental Design

Direct amidation of a C-terminal carboxylic acid in solution frequently leads to C-terminal epimerization via the formation of an oxazolone intermediate . To achieve a highly pure C-terminal THP-BzA amide, we utilize a Kenner safety-catch (sulfamylbutyryl) linker .

The peptide is synthesized on the sulfonamide resin. The linker is then "activated" via N-cyanomethylation, transforming it into a highly reactive acylsulfonamide. THP-BzA is then introduced to simultaneously cleave the peptide from the resin and form the C-terminal amide. Because the activation occurs at the linker rather than the peptide's α-carbon, oxazolone formation is completely bypassed .

Safety_Catch A Peptide on Sulfamylbutyryl Resin B Activation (Iodoacetonitrile, DIPEA) A->B C N-Cyanomethylated Acylsulfonamide B->C D Aminolysis & Cleavage (THP-BzA, THF/DMF) C->D E C-Terminal THP-BzA Amide Peptide D->E

Figure 2: C-terminal amidation using the Kenner safety-catch linker.

Self-Validating Protocol
  • Linker Activation: To the peptide-resin (0.1 mmol) in NMP (2 mL), add iodoacetonitrile (2.0 mmol, 20 eq) and DIPEA (1.0 mmol, 10 eq). Shield from light and agitate for 24 hours at room temperature. Wash with NMP, DCM, and THF.

    • Validation Check (Micro-cleavage): Transfer ~2 mg of activated resin to a microtube. Add 100 µL of propylamine. Agitate for 1 hour, filter, evaporate, and analyze via LC-MS. The presence of the proplyamide peptide confirms complete N-cyanomethylation. Do not proceed until this is verified.

  • Aminolysis/Cleavage: Suspend the validated activated resin in THF (1.5 mL). Add THP-BzA (0.5 mmol, 5 eq). Agitate at room temperature for 18 hours.

  • Collection: Filter the cleavage cocktail and wash the resin with DCM. Concentrate the filtrate in vacuo to yield the crude C-terminal THP-BzA peptide amide.

Strategy III: Orthogonal Side-Chain Derivatization

Causality and Experimental Design

To decorate a peptide scaffold with the THP-BzA pharmacophore (e.g., to create a branched peptide or optimize a PPI interface), we target the side chains of Aspartic Acid (Asp) or Glutamic Acid (Glu). We utilize Allyl/Alloc orthogonal protection (e.g., Fmoc-Asp(OAll)-OH).

Palladium(0) catalyzed deprotection selectively unmasks the carboxylic acid while the peptide remains anchored to the resin and the N-terminus remains Fmoc-protected. We select PyBOP/DIPEA as the coupling system because it provides rapid activation of the side-chain carboxylate without the risk of extensive cross-linking observed with uronium salts like HATU in the presence of bulky amines.

Self-Validating Protocol
  • Allyl Deprotection: Swell the resin (0.1 mmol) in dry DCM. Add phenylsilane (2.0 mmol, 20 eq) and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.01 mmol, 0.1 eq) in DCM (2 mL). Agitate in the dark for 30 minutes. Repeat this step once. Wash with DCM, 0.5% sodium diethyldithiocarbamate in DMF (to remove Pd residues), and pure DMF.

    • Validation Check: Perform a micro-cleavage (TFA/TIPS/H2O) on a small resin aliquot. LC-MS must show a mass shift of -40 Da (loss of the allyl group) relative to the protected peptide.

  • Side-Chain Amidation: Pre-activate the unmasked side chain by adding PyBOP (0.4 mmol, 4 eq) and DIPEA (0.8 mmol, 8 eq) in DMF (1.5 mL) for 3 minutes. Add THP-BzA (0.4 mmol, 4 eq) to the resin. Agitate for 2 hours at room temperature.

    • Validation Check: Perform a second micro-cleavage. LC-MS must show a mass shift of +203 Da (addition of THP-BzA minus H2O) relative to the deprotected peptide.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected efficiencies for incorporating THP-BzA across the three methodologies.

Incorporation StrategyTHP-BzA EquivalentsReagents / CatalystReaction ConditionsAvg. Conversion YieldPrimary Validation Method
Peptoid Submonomer 20 eqBromoacetic acid, DICMicrowave, 35°C, 90 sec> 95%Chloranil Test
C-Terminal Amidation 5 eqIodoacetonitrile, DIPEARoom Temp, 18 hours85 - 90%LC-MS (Propylamine test)
Side-Chain Derivatization 4 eqPd(PPh3)4, PyBOP, DIPEARoom Temp, 2 hours> 92%LC-MS Mass Shift (+203 Da)

References

  • A Field Guide to Optimizing Peptoid Synthesis ACS Polymers Au (2022) URL:[Link]

  • Peptoid Helix Displaying Flavone and Porphyrin: Synthesis and Intramolecular Energy Transfer The Journal of Organic Chemistry (2019) URL:[Link]

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides PubMed Central (PMC) (2021) URL:[Link]

  • An Electrochemical Approach to Designer Peptide α-Amides Inspired by α-Amidating Monooxygenase Enzymes Journal of the American Chemical Society (2021) URL:[Link]

Application

Application Note: {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine in Novel API Development

Executive Summary The evolution of small-molecule drug discovery relies heavily on the strategic selection of functionalized chemical building blocks. In modern pharmaceutical development, building blocks are chemically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of small-molecule drug discovery relies heavily on the strategic selection of functionalized chemical building blocks. In modern pharmaceutical development, building blocks are chemically stable, readily usable small molecules that serve as the foundation for synthesizing complex clinical candidates[1]. {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine —a highly functionalized benzylamine derivative containing a tetrahydropyran (oxan) ether—represents a premium scaffold for hit-to-lead optimization.

Benzylamine derivatives are universally recognized as critical intermediates in the synthesis of diverse Active Pharmaceutical Ingredients (APIs), ranging from antihistamines to advanced cardiovascular and CNS agents[2]. By incorporating a tetrahydropyran (THP) ring, this specific building block leverages a validated medicinal chemistry strategy to modulate lipophilicity, enhance aqueous solubility, and provide a metabolic shield, making it highly valuable for developing novel kinase inhibitors, GPCR modulators, and monoamine transporter ligands[3].

Physicochemical Profiling & Structural Rationale

The structural architecture of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine offers distinct advantages over simple, unsubstituted aromatic amines. The primary amine serves as a highly reactive nucleophilic handle, while the meta-substituted oxan-ether acts as a solubilizing and target-binding motif.

Table 1: Comparative Physicochemical Profile
PropertyUnsubstituted Benzylamine{3-[(Oxan-4-yloxy)methyl]phenyl}methanamineRationale for API Development
Molecular Weight 107.15 g/mol 221.29 g/mol Adds optimal steric bulk for specific binding pocket interactions without violating the Rule of 5.
cLogP (approx) 1.091.80 - 2.10Maintains favorable lipophilicity; the THP ring prevents the excessive lipophilicity seen in standard cycloalkanes.
Topological Polar Surface Area (TPSA) 26.0 Ų44.5 ŲIncreased TPSA improves aqueous solubility and oral bioavailability.
H-Bond Acceptors 13Oxygen atoms in the ether and THP ring provide new vector points for target (e.g., kinase hinge) binding.
H-Bond Donors 22The primary amine remains fully available for coupling, while the rest of the molecule resists off-target hydrogen bonding.

Synthetic Workflow & Integration Diagram

The following workflow illustrates the integration of this building block into a standard API synthesis pipeline, highlighting the transition from raw materials to a purified clinical candidate.

Workflow BB {3-[(Oxan-4-yloxy)methyl] phenyl}methanamine Coupling Amide Coupling / SNAr (HATU, DIPEA, DMF) BB->Coupling Nucleophilic Handle Core API Core Scaffold (e.g., Pyrimidine/Quinoline) Core->Coupling Electrophilic Handle Intermediate Lead Intermediate (Crude) Coupling->Intermediate >85% Yield Purification Prep-HPLC & LC-MS Validation Intermediate->Purification Workup FinalAPI Novel API Candidate (>99% Purity) Purification->FinalAPI QC Pass

Fig 1: Synthetic workflow integrating the benzylamine building block into novel API development.

Experimental Protocols & Mechanistic Causality

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. In-process Quality Control (IPQC) steps are embedded to confirm reaction progress.

Protocol A: HATU-Mediated Amide Coupling

Objective: Synthesize a novel amide-linked API intermediate by coupling {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine with a carboxylic acid-bearing core scaffold.

Materials:

  • Carboxylic Acid Core (1.0 eq, 1.0 mmol)

  • {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (1.1 eq, 1.1 mmol, 243.4 mg)

  • HATU (1.2 eq, 1.2 mmol, 456.3 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol, 522 µL)

  • Anhydrous DMF (10 mL)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid core and HATU in anhydrous DMF under a nitrogen atmosphere. Add DIPEA dropwise. Stir at room temperature (RT) for 15 minutes.

  • Coupling: Add {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine in one portion. Stir the reaction mixture at RT for 2–4 hours.

  • Self-Validation (IPQC): Monitor the reaction via UPLC-MS. The reaction is self-validating when the starting material mass peak disappears and the product mass peak (Core + 203 Da) emerges.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate under reduced pressure to yield the crude intermediate.

Mechanistic Rationale & Causality: HATU is selected over traditional carbodiimides (like EDC/HOBt) because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This accelerates the coupling rate and minimizes epimerization, which is critical when dealing with complex, sterically hindered API scaffolds. DIPEA acts as a non-nucleophilic base; its steric bulk prevents it from reacting with the activated ester, ensuring it only serves to deprotonate the amine salt and drive the reaction forward.

Protocol B: Reductive Amination

Objective: Alkylate the primary amine to form a secondary amine linkage, a common motif in CNS-active APIs[3].

Materials:

  • Aldehyde Core (1.0 eq, 1.0 mmol)

  • {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (1.05 eq, 1.05 mmol, 232.4 mg)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 1.5 mmol, 318 mg)

  • Acetic Acid (AcOH) (1.0 eq, 1.0 mmol, 57 µL)

  • 1,2-Dichloroethane (DCE) (10 mL)

Step-by-Step Methodology:

  • Iminium Formation: Combine the aldehyde and the benzylamine building block in DCE. Add AcOH to catalyze imine/iminium ion formation. Stir at RT for 1 hour.

  • Reduction: Add NaBH(OAc)₃ in small portions to control the mild exotherm. Stir at RT for 12 hours.

  • Self-Validation (IPQC): TLC (DCM:MeOH 9:1) should show the consumption of the aldehyde. Ninhydrin stain will confirm the conversion of the primary amine to a secondary amine (color shift from purple to faint brown/orange).

  • Workup: Quench with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with DCM, dry over MgSO₄, and concentrate.

Mechanistic Rationale & Causality: NaBH(OAc)₃ is explicitly chosen over NaBH₄ or NaCNBH₃. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it too mild to reduce unreacted aldehydes but perfectly tuned to reduce the more electrophilic iminium ion intermediate. This chemoselectivity prevents the formation of unwanted alcohol byproducts.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized API candidate, rigorous analytical validation must be performed:

  • High-Performance Liquid Chromatography (HPLC): The final compound must exhibit >99% purity by area under the curve (AUC) at dual wavelengths (214 nm and 254 nm).

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass. For the unreacted building block, the theoretical [M+H]+ is 222.1489 m/z.

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR (400 MHz, DMSO-d₆) must confirm the structural integrity of the THP ring. Key diagnostic signals include the multiplet at ~3.40-3.80 ppm corresponding to the axial/equatorial protons adjacent to the oxygen in the oxan ring, and the benzylic singlet at ~4.40 ppm corresponding to the -CH₂-O- linkage.

References

  • Building Block vs Reagent vs Intermediate vs API: Key Differences in Drug Synthesis Explained AiFChem URL
  • Benzylamine Market Research Report 2034 Dataintelo URL
  • 2-Benzhydryl-5-benzylamino-tetrahydropyran-4-ol and Their Corresponding Disubstituted (3S,6S)

Sources

Method

Advanced Crystallization Protocols for {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine Salts

Target Audience: Preformulation Scientists, Process Chemists, and Drug Development Professionals Compound Focus: {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (CAS 1251264-15-9)[1] Introduction & Mechanistic Rationale {3-[...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preformulation Scientists, Process Chemists, and Drug Development Professionals Compound Focus: {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (CAS 1251264-15-9)[1]

Introduction & Mechanistic Rationale

{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine is a benzylic primary amine characterized by a flexible (oxan-4-yloxy)methyl ether linkage. While the primary amine moiety offers an excellent handle for derivatization, the high degree of rotational freedom imparted by the ether linkage and methylene bridges severely hinders the close packing of the free base in a crystal lattice. Consequently, the free base often presents as an amorphous oil or a highly hygroscopic, low-melting solid.

The Causality of Salt Formation: To advance this intermediate or Active Pharmaceutical Ingredient (API) through the development pipeline, converting the primary amine into a crystalline salt is a thermodynamic necessity. Salt formation introduces strong, directional ionic interactions and hydrogen bonding networks that restrict molecular mobility, thereby raising the melting point, improving oxidative stability, and enhancing bulk handling properties[2].

Successful salt formation requires a pKa difference ( Δ pKa) of at least 3 between the basic amine (estimated pKa ~9.5) and the acidic counterion. This ensures complete proton transfer and prevents the complex from disproportionating back into the free base during crystallization[3].

High-Throughput Salt Screening Strategy

Before scaling up, a micro-scale high-throughput screening (HTS) protocol is required to identify the optimal counterion and solvent system.

Workflow A API Free Base CAS 1251264-15-9 B Acid Counterions (HCl, MSA, Tartaric) C Solvent Array (IPA, EtOAc, EtOH) D Equimolar Mixing & Dissolution C->D E Supersaturation (Cooling / Anti-solvent) D->E Clear Solution F Crystal Harvesting E->F Precipitation G PXRD & DSC Analysis F->G H Lead Salt Selection G->H Crystalline Hit AB AB AB->D

Fig 1. High-throughput salt screening and selection workflow for primary amine APIs.

Protocol A: Micro-Scale Salt Screening (96-Well Plate)

Reference standard adapted from high-throughput methodologies[4].

  • Preparation: Dispense 2.0 mg of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine free base into each well of a glass-bottom 96-well plate.

  • Counterion Dosing: Add 1.05 molar equivalents of selected GRAS (Generally Recognized As Safe) acids (e.g., Hydrochloric, Methanesulfonic, Tartaric, Succinic) as standard solutions in methanol.

  • Solvent Array: Evaporate the methanol under a gentle stream of nitrogen. Re-suspend the resulting residues in 100 µL of various crystallization solvents (e.g., Isopropanol, Ethyl Acetate, Tetrahydrofuran, Water)[4].

  • Thermal Cycling: Seal the plate and heat to 60°C at 1°C/min with orbital shaking until dissolution occurs. Cool to 5°C at a slow rate of 0.1°C/min to induce nucleation.

  • Harvesting: Centrifuge the plate equipped with a filter stage to isolate the wet cakes.

Self-Validation Checkpoint: Analyze the wet cake directly using Transmission Powder X-Ray Diffraction (PXRD)[4]. If the PXRD pattern exhibits broad halos without sharp Bragg peaks, the well yielded an amorphous solid. If the pattern perfectly matches the pure counterion acid, salt formation failed, indicating the need to select an acid with a lower pKa.

Summary of Quantitative Screening Data

Table 1: Representative High-Throughput Salt Screening Data for {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine

Counterion (pKa)Primary SolventCrystallization MethodSolid-State FormMelting Point (°C)Hygroscopicity (ΔW% at 80% RH)
Free Base (N/A)N/AN/AOil / AmorphousN/A> 15.0% (Deliquescent)
Hydrochloride (-6.1)IsopropanolCoolingCrystalline (Form I)185.21.2% (Non-hygroscopic)
Mesylate (-1.9)Ethyl AcetateAnti-solvent (Heptane)Crystalline (Form A)162.43.5% (Slightly hygroscopic)
Tartrate (2.9)EtOH / WaterCoolingCrystalline Hydrate145.88.1% (Moderately hygroscopic)
Succinate (4.2)THFEvaporativeAmorphous95.512.0% (Highly hygroscopic)

Scale-Up Crystallization Techniques

Once a lead salt (e.g., the Hydrochloride salt) is identified, the process must be scaled up. The choice between Cooling and Anti-Solvent crystallization depends on the thermodynamic solubility profile of the salt[5].

Crystallization S1 Saturated Salt Solution C1 Cooling Crystallization S1->C1 Reduce Temp A1 Anti-Solvent Addition S1->A1 Add Non-solvent M1 Metastable Zone (Controlled Nucleation) C1->M1 A1->M1 G1 Crystal Growth M1->G1 P1 Isolated Crystalline Salt G1->P1

Fig 2. Thermodynamic pathways of cooling versus anti-solvent crystallization techniques.

Protocol B: Cooling Crystallization (For Temperature-Dependent Solubility)

Causality: Cooling crystallization is employed when the salt exhibits a steep solubility curve relative to temperature. By precisely controlling the cooling rate, we manipulate the metastable zone width (MSZW). A slow cooling rate minimizes spontaneous primary nucleation, favoring the growth of existing crystal faces and yielding larger, purer crystals[6].

  • Dissolution: Suspend 5.0 g of the {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine HCl salt in 50 mL of Isopropanol (IPA) in a jacketed crystallizer.

  • Heating: Ramp the temperature to 75°C at 1.0°C/min under overhead stirring (250 rpm) until a clear solution is achieved. Filter hot through a 0.45 µm PTFE membrane to remove foreign particulates that could cause spurious heterogeneous nucleation.

  • Thermal Stabilization: Cool the solution to 60°C (just above the saturation temperature) and hold for 30 minutes.

  • Seeding: Introduce 1% w/w of pre-milled seed crystals of the desired polymorph. Causality: Seeding bypasses the high activation energy barrier of primary nucleation, ensuring that the system crystallizes into the correct polymorphic form and preventing "oiling out".

  • Controlled Cooling: Cool from 60°C to 5°C at a linear, slow rate of 0.15°C/min.

  • Isolation: Filter the slurry under vacuum, wash the wet cake with 10 mL of pre-chilled (5°C) IPA, and dry under vacuum at 40°C for 12 hours.

Self-Validation Checkpoint: Monitor the mother liquor concentration via in-line ATR-FTIR. The absorbance corresponding to the dissolved API should decrease steadily following the solubility curve. A sudden, sharp drop indicates an uncontrolled nucleation event (crashing out), which traps impurities and requires re-dissolution.

Protocol C: Anti-Solvent Crystallization (For Highly Soluble Salts)

Causality: Anti-solvent crystallization is strictly utilized when the target salt exhibits high solubility in the primary solvent even at low temperatures, or when the API is thermally labile, precluding the use of high-temperature dissolution[5].

  • Primary Dissolution: Dissolve 2.0 g of the API mesylate salt in 10 mL of a high-solubility solvent (e.g., Methanol) at 25°C.

  • Anti-Solvent Selection: Select an anti-solvent that is fully miscible with the primary solvent but acts as a poor solvent for the salt (e.g., Heptane or Ethyl Acetate)[5].

  • Addition Strategy: Using a programmable syringe pump, dose 30 mL of the anti-solvent into the stirred API solution at a constant rate of 0.5 mL/min. Causality: Dropwise addition prevents localized pockets of extreme supersaturation. Rapid addition often leads to liquid-liquid phase separation (the salt precipitates as an oil) rather than ordered crystal lattice formation[6].

  • Aging (Ostwald Ripening): Allow the suspension to age for 2 hours at 25°C. During this phase, smaller, thermodynamically unstable crystals dissolve and redeposit onto larger crystals, improving the overall particle size distribution.

  • Isolation: Vacuum filter, wash with pure anti-solvent, and dry.

Self-Validation Checkpoint: Measure the residual API concentration in the filtrate using HPLC. The yield should exceed 85%. If the yield is low, the dielectric constant of the final solvent mixture is still too high, and the ratio of anti-solvent to primary solvent must be increased.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine

Introduction Welcome to the technical support center for the synthesis of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the reaction yield of this important compound. The synthesis typically involves a two-step process: a Williamson ether synthesis to form the oxane ether linkage, followed by the reduction of a nitrile to the final primary amine. This document provides in-depth, experience-based guidance in a question-and-answer format to address common challenges encountered during this synthesis.

Synthetic Overview

A common and effective route to {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine involves two key transformations:

  • Williamson Ether Synthesis: Formation of 3-((tetrahydro-2H-pyran-4-yloxy)methyl)benzonitrile from 3-(hydroxymethyl)benzonitrile and a suitable 4-substituted tetrahydropyran.

  • Nitrile Reduction: Conversion of the benzonitrile intermediate to the corresponding benzylamine.

Each of these steps presents unique challenges that can impact the overall yield. The following sections provide detailed troubleshooting advice and frequently asked questions to help you navigate these challenges successfully.

Troubleshooting Guide

This section directly addresses specific issues that can arise during the synthesis, offering explanations and actionable solutions to improve your reaction outcomes.

Part 1: Williamson Ether Synthesis
Question 1: My Williamson ether synthesis step is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields in a Williamson ether synthesis are often due to competing side reactions, suboptimal reaction conditions, or issues with reactant purity.[1] The reaction proceeds via an Sₙ2 mechanism, which is sensitive to steric hindrance and the choice of base, solvent, and temperature.[2][3]

Potential Causes & Solutions:

  • Competing E2 Elimination: This is the most common side reaction, particularly if the alkylating agent is sterically hindered (secondary or tertiary).[2][4]

    • Solution: Ensure you are using a primary alkyl halide or a sulfonate ester as the electrophile.[3][5] In this synthesis, activating the hydroxyl group of 4-hydroxytetrahydropyran (e.g., by converting it to a tosylate or mesylate) and reacting it with the alkoxide of 3-(hydroxymethyl)benzonitrile is a viable strategy.

  • Suboptimal Base and Solvent Combination: The choice of base and solvent is critical for efficient alkoxide formation and subsequent Sₙ2 reaction.[6]

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol.[5] Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are recommended as they solvate the cation, leaving the alkoxide nucleophile more reactive.[5][6]

  • Reaction Temperature: Higher temperatures can favor the E2 elimination pathway.[1]

    • Solution: Conduct the reaction at a moderate temperature (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).[6] If elimination is a significant issue, try running the reaction at a lower temperature for a longer duration.[1]

  • Moisture Contamination: Alkoxides are strong bases and can be quenched by water, preventing the desired reaction.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[7]

Troubleshooting Workflow for Williamson Ether Synthesis

start Low Yield in Williamson Ether Synthesis q1 Are you using a primary alkyl halide/tosylate? start->q1 sol1 Switch to a synthetic route that utilizes a primary electrophile. q1->sol1 No q2 Is the base strong enough? q1->q2 Yes sol1->q2 sol2 Use a stronger base like NaH. q2->sol2 No q3 Are you using a polar aprotic solvent? q2->q3 Yes sol2->q3 sol3 Switch to DMF or DMSO. q3->sol3 No q4 Is the reaction temperature too high? q3->q4 Yes sol3->q4 sol4 Lower the temperature and increase reaction time. q4->sol4 Yes end Yield Improved q4->end No sol4->end

Caption: Troubleshooting workflow for Williamson ether synthesis.

Part 2: Nitrile Reduction
Question 2: The reduction of my 3-((tetrahydro-2H-pyran-4-yloxy)methyl)benzonitrile intermediate is incomplete or producing significant side products. What adjustments can I make?

The reduction of benzonitriles to benzylamines can be challenging, with potential for incomplete reaction or the formation of secondary and tertiary amine byproducts. The choice of reducing agent and reaction conditions is crucial for a high-yield, clean conversion.

Potential Causes & Solutions:

  • Inefficient Reducing Agent: Not all reducing agents are equally effective for nitrile reduction.

    • Solution: Catalytic hydrogenation is a highly effective method.[8] Raney Nickel is a common and cost-effective catalyst for this transformation.[8] The reaction is typically carried out under a hydrogen atmosphere.

  • Formation of Secondary and Tertiary Amines: The initially formed primary amine can react with intermediate imines, leading to the formation of secondary and tertiary amine impurities.

    • Solution: Running the reaction in the presence of ammonia can help suppress the formation of these byproducts.[9] Additionally, using a solvent system like ethanolic ammonia can be beneficial.

  • Harsh Reaction Conditions: High temperatures and pressures can sometimes lead to decomposition or unwanted side reactions.

    • Solution: While some Raney Nickel reductions require high pressure, it is often possible to achieve good yields at lower pressures (e.g., 50 p.s.i.) and moderate temperatures (e.g., 50 °C).[9]

  • Catalyst Inactivation: The Raney Nickel catalyst can be sensitive to impurities.

    • Solution: Ensure the benzonitrile intermediate is sufficiently pure before the reduction step. The catalyst should be handled carefully; it is often supplied as a slurry in water and is pyrophoric when dry.[8]

Comparative Table of Nitrile Reduction Conditions
Reducing SystemTypical ConditionsAdvantagesDisadvantages
Raney Nickel / H₂ 50 p.s.i. H₂, 50 °C, Ethanolic AmmoniaCost-effective, high yieldingPyrophoric catalyst, requires hydrogenation equipment
LiAlH₄ Anhydrous THF, refluxPowerful reducing agentCan be unselective, difficult workup
BH₃-THF THF, room temp to refluxMilder than LiAlH₄, good for some substratesCan be slower, may require a catalyst[10]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine?

Both the Williamson ether synthesis and the nitrile reduction are critical, but a high-yielding ether synthesis is arguably more crucial as it establishes the core carbon-oxygen bond. Any impurities or low yield at this stage will be carried through to the final step, complicating purification and reducing the overall efficiency.

Q2: Are there any specific purification challenges for the final product?

The final product, being a primary amine, is basic and can be purified by standard column chromatography on silica gel. However, care should be taken to avoid prolonged exposure to acidic conditions, which could potentially cleave the ether linkage. A basic workup after the reduction is recommended to ensure the product is in its free base form before purification.

Q3: Can I use a one-pot procedure for this synthesis?

While one-pot reactions are attractive for their efficiency, a two-step process with isolation and purification of the intermediate, 3-((tetrahydro-2H-pyran-4-yloxy)methyl)benzonitrile, is highly recommended. This ensures that the nitrile reduction step begins with pure starting material, which is critical for catalyst performance and achieving a high yield of the final amine.

Experimental Protocols

Optimized Protocol for Williamson Ether Synthesis

Step 1: Formation of 3-((tetrahydro-2H-pyran-4-yloxy)methyl)benzonitrile

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-(hydroxymethyl)benzonitrile (1 equivalent) in anhydrous DMF.

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not exceed 10 °C. Stir the mixture at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Etherification: To the resulting alkoxide solution, add a solution of 4-tosyloxytetrahydropyran (1.05 equivalents) in anhydrous DMF dropwise.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Optimized Protocol for Nitrile Reduction

Step 2: Synthesis of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine

  • Setup: To a Parr hydrogenation vessel, add 3-((tetrahydro-2H-pyran-4-yloxy)methyl)benzonitrile (1 equivalent) and a suitable solvent such as ethanol saturated with ammonia.

  • Catalyst Addition: Carefully add Raney Nickel (approx. 10-20% by weight of the nitrile), typically as a 50% slurry in water.[8]

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to 50 p.s.i. and heat to 50 °C with vigorous stirring.

  • Monitoring: The reaction progress can be monitored by the uptake of hydrogen. The reaction is usually complete within 2-4 hours.

  • Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The Celite pad should be kept wet with solvent to prevent the pyrophoric catalyst from igniting upon exposure to air.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude amine can be purified by column chromatography on silica gel.

General Workflow Diagram

cluster_0 Williamson Ether Synthesis cluster_1 Nitrile Reduction a 3-(hydroxymethyl)benzonitrile + 4-Tosyloxytetrahydropyran b Alkoxide Formation (NaH, DMF) a->b c Sₙ2 Reaction (60-70 °C) b->c d Workup & Purification c->d e 3-((tetrahydro-2H-pyran-4-yloxy)methyl)benzonitrile d->e f Intermediate Nitrile g Hydrogenation (Raney Ni, H₂, NH₃/EtOH) f->g h Catalyst Filtration g->h i Purification h->i j {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine i->j

Caption: Overall synthetic workflow.

References

  • Gould, F. E. (1962). Reduction of nitriles. U.S.
  • ChemTalk. (2022). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • J&K Scientific LLC. (2021). Williamson Ether Synthesis. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Raney nickel. [Link]

  • Pasumansky, L., et al. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 2183–2192. [Link]

Sources

Optimization

troubleshooting solubility issues with {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine in aqueous media

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine in aqueous media. Our foc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine in aqueous media. Our focus is on elucidating the underlying physicochemical principles and providing actionable, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine that influence its aqueous solubility?

A1: The solubility of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine is governed by a balance of hydrophilic and hydrophobic properties derived from its distinct structural motifs:

  • Hydrophilic Center (Primary Amine): The methanamine (-CH₂NH₂) group is a primary amine. This group is basic and represents the primary handle for solubility manipulation. At pH values below its pKa, the amine group becomes protonated (-CH₂NH₃⁺), forming a cation that is significantly more water-soluble than the neutral free base.

  • Hydrophobic Regions (Aromatic and Aliphatic Rings): The phenyl ring and the oxane (tetrahydropyran) ring are largely non-polar. These regions contribute to the compound's lipophilicity and are the primary drivers of its poor solubility in neutral aqueous solutions.

  • Hydrogen Bonding Capability (Ether Linkage): The ether oxygen in the (oxan-4-yloxy)methyl moiety can act as a hydrogen bond acceptor, contributing modestly to aqueous interactions.

A predicted XLogP value of 0.8 suggests the molecule is not excessively lipophilic, yet the hydrophobic surface area is sufficient to cause solubility issues in purely aqueous systems without formulation intervention[1].

Q2: I observed my compound precipitating out of solution after diluting a DMSO stock into a neutral aqueous buffer (e.g., PBS pH 7.4). Why does this happen?

A2: This is a classic solubility issue known as "crashing out" and is common for compounds with low aqueous solubility. It occurs because:

  • Solvent Shift: The compound is highly soluble in the organic solvent (DMSO) but has very low intrinsic solubility in the aqueous buffer.

  • Supersaturation and Precipitation: When the DMSO stock is diluted into the buffer, the solvent environment abruptly shifts from organic to aqueous. This creates a temporary, unstable supersaturated state. The compound then rapidly precipitates until its concentration reaches its maximum equilibrium solubility in the final buffer/DMSO mixture[2].

This phenomenon underscores the importance of determining a compound's thermodynamic or kinetic solubility early in the development process to set appropriate concentration limits for experiments[3][4].

Q3: What is the fundamental difference between kinetic and thermodynamic solubility, and which should I measure?

A3: Both are crucial measurements, but they answer different questions:

  • Kinetic Solubility: This is a high-throughput measurement of the solubility of a compound under non-equilibrium conditions, typically by adding a concentrated DMSO stock to an aqueous buffer and detecting the point of precipitation via turbidimetry or nephelometry[3][4][5]. It is most relevant for early drug discovery to quickly flag potential issues and is representative of what happens during the "crashing out" scenario described in Q2.

  • Thermodynamic Solubility: Often considered the "gold standard," this method measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium[3]. It is determined by adding an excess of the solid compound to the aqueous buffer and shaking it for an extended period (24-72 hours) until equilibrium is reached[3][6]. This value represents the true, stable solubility and is critical for late-stage development and formulation design[4].

Recommendation: Use kinetic solubility for initial screening and range-finding. Use thermodynamic solubility for definitive characterization and formulation development.

Troubleshooting Guide: Enhancing Aqueous Solubility

This section provides a systematic approach to resolving solubility issues. The primary and most effective strategy for an ionizable basic compound like this is pH modification. If that proves insufficient or is incompatible with your experimental system, other formulation strategies can be employed.

Troubleshooting_Workflow cluster_secondary Secondary Strategies start Solubility Issue Encountered ph_mod Strategy 1: pH Modification (Primary Approach) start->ph_mod is_sufficient Is Solubility Sufficient & pH Tolerable? ph_mod->is_sufficient Test pH Profile end_ok Proceed with Experiment is_sufficient->end_ok Yes combine Combine Strategies? (e.g., pH + Co-solvent) is_sufficient->combine No co_solvents Strategy 2: Co-solvents surfactants Strategy 3: Surfactants co_solvents->surfactants cyclodextrins Strategy 4: Cyclodextrins surfactants->cyclodextrins end_fail Consider Advanced Formulation (e.g., Solid Dispersions, Nanoparticles) combine->co_solvents Try Next combine->end_fail All Fail

Caption: General troubleshooting workflow for solubility issues.

Strategy 1: pH Modification & Salt Formation

Q: My compound has very low solubility in neutral buffer. How can I use pH to improve this?

A: The primary amine in your compound is a chemical handle that allows for a dramatic increase in aqueous solubility through pH reduction. By lowering the pH of the aqueous medium with an acid, you protonate the amine, forming a salt in situ. This salt is an ionic species with much greater affinity for water.[7][8]

Causality (The "Why"): The process is an acid-base equilibrium. At pH values at least 2 units below the pKa of the amine's conjugate acid, the equilibrium strongly favors the protonated, charged (and thus more soluble) form.[8] Conversely, at pH values above the pKa, the neutral, uncharged (and less soluble) free base dominates.

pH_Modification cluster_0 High pH ( > pKa ) cluster_1 Low pH ( < pKa ) FreeBase R-CH₂-NH₂ (Free Base) Low Solubility Equilibrium FreeBase->Equilibrium Protonated R-CH₂-NH₃⁺ (Protonated Salt) High Solubility Equilibrium->Protonated label_bottom Add Base (OH⁻) Equilibrium->label_bottom label_top Add Acid (H⁺) label_top->Equilibrium

Caption: Equilibrium between soluble and insoluble forms.

Recommended Action:

  • Prepare a concentrated stock solution of your compound in an organic solvent like DMSO.

  • Create a series of aqueous buffers with decreasing pH values (e.g., from pH 7.5 down to pH 2.0).

  • Add a small aliquot of the stock solution to each buffer to a final concentration that is above the expected solubility.

  • Equilibrate the samples (e.g., shake for 2-24 hours).

  • Separate any undissolved solid (e.g., by filtration or centrifugation).

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV or LC/MS[4].

  • This will generate a pH-solubility profile, revealing the optimal pH range for your experiments.

Potential Pitfall: Be aware of the "common ion effect." If you use hydrochloric acid (HCl) to lower the pH, at very low pH values, the high concentration of chloride ions (Cl⁻) can cause the hydrochloride salt of your compound to precipitate, reducing its solubility[8][9].

Strategy 2: Co-solvents

Q: pH adjustment is not an option for my cell-based assay. How can I increase solubility while maintaining a near-neutral pH?

A: Using a water-miscible organic solvent, or "co-solvent," is a common alternative. Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for the hydrophobic regions of your compound to dissolve.[10][11]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)[12]

  • Polyethylene Glycol 400 (PEG 400)[10][12]

  • Glycerine[12]

Recommended Action:

  • Prepare several blends of your primary aqueous buffer with a co-solvent. Start with low percentages (e.g., 5%, 10%, 20% v/v co-solvent).

  • Determine the solubility of your compound in each blend using the method described previously.

  • Crucially, run a vehicle control in your assay to ensure the co-solvent concentration is not causing toxicity or artifacts.

Potential Pitfall: A formulation that is stable in a high percentage of co-solvent may precipitate when further diluted into the final assay medium.[10] Always check for precipitation at the final concentration under assay conditions.

Strategy 3: Surfactants

Q: My compound is still not soluble enough even with co-solvents. What is the next step?

A: Surfactants are amphiphilic molecules that can dramatically increase the solubility of poorly soluble drugs through micelle formation.[13][14] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures (micelles) with a hydrophobic core and a hydrophilic shell. The hydrophobic parts of your compound can partition into this core, effectively being solubilized within the micelle.[14][15]

Commonly Used Non-ionic Surfactants (often preferred for lower toxicity): [14]

  • Polysorbate 20 (Tween® 20)[7]

  • Polysorbate 80 (Tween® 80)[16]

  • Solutol® HS-15 (Macrogol 15 Hydroxystearate)[12][16]

Recommended Action:

  • Prepare solutions of your aqueous buffer containing a surfactant at concentrations above its CMC.

  • Add your compound and measure its solubility.

  • As with co-solvents, it is essential to run vehicle controls to test for assay interference or cytotoxicity from the surfactant itself.

Strategy 4: Cyclodextrins

Q: I need a more sophisticated formulation for potential in vivo studies. Are cyclodextrins a good option?

A: Yes, cyclodextrins are an excellent and widely used strategy, particularly for improving the solubility of Biopharmaceutical Classification System (BCS) Class II and IV compounds.[][18] Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[19][20]

Causality (The "Why"): The hydrophobic phenyl and oxane rings of your compound can fit inside the hydrophobic cavity of the cyclodextrin, forming a non-covalent "inclusion complex."[18][21] The exterior of this new complex is hydrophilic, rendering the encapsulated drug molecule soluble in water.[]

Cyclodextrin_Inclusion cluster_0 cluster_1 Drug Drug Molecule (Hydrophobic) Plus + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex Drug_in_CD Drug

Caption: Schematic of drug encapsulation by a cyclodextrin.

Commonly Used Cyclodextrin Derivatives:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[20]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)

These derivatives are favored over native β-cyclodextrin due to their own significantly higher aqueous solubility.[]

Recommended Action:

  • Perform a phase-solubility study by preparing aqueous solutions with increasing concentrations of cyclodextrin (e.g., HP-β-CD).

  • Add an excess of your solid compound to each solution.

  • Equilibrate for 24-72 hours, then filter and analyze the supernatant to determine the concentration of the dissolved drug.

  • A plot of drug solubility versus cyclodextrin concentration will reveal the nature of the complex (e.g., 1:1 stoichiometry) and the stability constant.[21]

Summary & Data Tables

Table 1: Physicochemical Properties of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine
PropertyValue / PredictionSourceImplication for Solubility
Molecular FormulaC₁₃H₁₉NO₂[1]Contains both hydrophobic (C, H) and hydrophilic (N, O) elements.
Molecular Weight~221.3 g/mol [1]Moderate size for a small molecule.
Key Functional GroupPrimary AmineN/ABasic; allows for significant solubility enhancement via pH reduction.
Predicted XLogP0.8[1]Indicates low to moderate lipophilicity; not extremely "greasy."
Table 2: Comparison of Solubilization Strategies
StrategyMechanism of ActionTypical ConcentrationKey AdvantagesKey Disadvantages
pH Adjustment Protonation of basic amine to form a soluble salt.pH < (pKa - 1)High solubility increase, simple to implement.Not suitable for all assays (e.g., cell-based), potential for common-ion effect.[7][9]
Co-solvents Reduces solvent polarity.5-40% (v/v)Effective for many compounds, easy to prepare.Can cause precipitation on dilution, potential for assay toxicity/interference.[10][12]
Surfactants Micellar encapsulation of the drug.> CMCHigh solubilization capacity, can improve stability.Potential for assay toxicity/interference, more complex formulation.[14][16]
Cyclodextrins Formation of a host-guest inclusion complex.1-20% (w/v)High solubilization, widely used in final formulations, can improve stability.More expensive, requires more complex characterization (phase-solubility studies).[][20]

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay
  • Stock Preparation: Prepare a 10 mM stock solution of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine in 100% DMSO.

  • Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Add aliquots of the DMSO stock solution to the buffer to create a serial dilution, ensuring the final DMSO concentration remains constant (typically ≤5%).[2]

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measurement: Read the absorbance or light scattering of each well using a plate-based nephelometer or spectrophotometer (e.g., at 620 nm)[3][4].

  • Analysis: The concentration at which a sharp increase in turbidity is observed is reported as the kinetic solubility.

Protocol 2: pH-Dependent Solubility Profiling (Shake-Flask Method)
  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 7.4).

  • Sample Preparation: In separate glass vials, add an excess amount of the solid, powdered compound to 1 mL of each buffer. The solid should be clearly visible.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, allow the vials to stand. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. Filter the aliquot through a 0.22 µm syringe filter compatible with your compound.

  • Quantification: Dilute the filtrate appropriately and analyze the concentration of the dissolved compound by a validated HPLC-UV or LC-MS method.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the measured final pH of each sample.

References

  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. [Link]

  • Dahan, A. (2022, April 19). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. CuriRx. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]

  • Jouyban, A., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. [Link]

  • Creative Biolabs. Aqueous Solubility. [Link]

  • Verma, S., et al. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]

  • Avdeef, A., et al. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(1), E18. [Link]

  • Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. [Link]

  • Zhao, L., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(4), 1589–1611. [Link]

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • Creative Bioarray. (2025, July 30). Aqueous Solubility Assays. [Link]

  • IntechOpen. (2017, July 5). Amino Acid-Based Surfactants for Biomedical Applications. [Link]

  • Sekhon, N. S. (2021, May 22). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. [Link]

  • Roquette. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. [Link]

  • PubChemLite. {3-[(oxan-4-yloxy)methyl]phenyl}methanamine. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • IJPPR. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018, November 23). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. [Link]

  • Popa, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 589. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • JOCPR. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • Ascendia Pharma. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]

  • Contract Pharma. (2017, October 11). Optimizing Drug Solubility. [Link]

  • Aston Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

  • Appchem. oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine. [Link]

  • Stoyanov, E., et al. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research, 52(5), 2140–2150. [Link]

  • NextSDS. {4-[(oxan-4-yloxy)methyl]phenyl}methanamine. [Link]

  • CompoundingToday.com. pH Adjusting Database. [Link]

  • PubChem. [3-(Oxolan-3-ylsulfanyl)phenyl]methanamine. [Link]

  • Google Patents. N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)

Sources

Troubleshooting

optimizing HPLC mobile phase for {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine analysis

Welcome to the Technical Support Center for the chromatographic analysis of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine . As a Senior Application Scientist, I have designed this resource to help you navigate the specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine . As a Senior Application Scientist, I have designed this resource to help you navigate the specific physicochemical challenges of this molecule.

This guide bypasses generic advice to focus on the exact causality behind peak tailing and retention failures associated with primary amines, providing you with self-validating, field-proven methodologies.

Section 1: Molecular Profiling & Chromatographic Behavior (FAQ)

Q: Why does {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine exhibit severe peak tailing and poor retention on standard C18 columns? A: The root cause lies in the molecule's primary amine group (-CH₂NH₂). This functional group is highly basic, with an estimated pKa​ of ~9.5. In standard acidic or neutral mobile phases (pH 3–7), the amine is fully protonated (-CH₂NH₃⁺) 1[1].

This localized positive charge creates two critical failure modes in standard reversed-phase HPLC:

  • Secondary Interactions (Peak Tailing): The positively charged amine undergoes strong ion-exchange interactions with negatively charged, unreacted silanol groups (SiO⁻) on the silica stationary phase. This dual-retention mechanism stretches the trailing edge of the peak, resulting in a high USP tailing factor2[2].

  • Hydrophilicity (Poor Retention): The ionized state significantly lowers the molecule's hydrophobicity ( LogP ), causing it to elute near the void volume on standard non-polar stationary phases 3[3].

Q: How do I manipulate mobile phase pH to optimize this separation? A: To achieve a robust method, you must operate at least 2 pH units away from the analyte's pKa​ to ensure it exists in a single ionization state 4[4]. You have two distinct strategies:

  • The High-pH Strategy (Recommended): By raising the mobile phase pH above 10.5, you deprotonate the amine, rendering the molecule neutral. This completely suppresses silanol ion-exchange interactions and dramatically increases hydrophobic retention 5[5]. Caution: Standard silica dissolves above pH 8; you must use a hybrid-silica or polymer-based column6[6].

  • The Low-pH Strategy: Dropping the pH below 2.5 protonates the surface silanols (neutralizing them to SiOH), which shuts down the secondary interaction pathway and improves peak symmetry 7[7]. However, the analyte remains protonated and highly polar, requiring a polar-embedded column to achieve adequate retention 8[8].

Section 2: Quantitative Strategy Comparison

The following table synthesizes the expected chromatographic behavior of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine under the two primary optimization pathways.

ParameterLow pH Strategy (pH 2.5)High pH Strategy (pH 10.5)
Analyte State Protonated (Cationic)Deprotonated (Neutral)
Silanol State Protonated (Neutral)Deprotonated (Anionic)
Primary Retention Mechanism Weak HydrophobicStrong Hydrophobic
Expected USP Tailing Factor ( Tf​ ) 1.2 – 1.50.9 – 1.1
Expected Retention Factor ( k′ ) < 2.0 (Poor)> 3.0 (Excellent)
Column Requirement Polar-embedded (e.g., RP-Amide)High-pH Stable Hybrid Silica
Detector Compatibility UV, LC-MS (if using Formic Acid)UV, LC-MS (Excellent ESI+ response)

Section 3: System Logic & Workflow Visualization

The following decision matrix illustrates the logical flow for troubleshooting and optimizing the separation of this specific amine.

Workflow Start Initial Analysis: {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine Assess System Suitability Test Assess Peak Shape & k' Start->Assess Fail Tailing (As > 1.5) or Poor Retention (k' < 2) Assess->Fail Ionized Amine / Active Silanols Pass Symmetrical Peak (As < 1.2) Optimal Retention (k' > 2) Assess->Pass Method Validated HighPH High pH Strategy (pH > 10.5) Deprotonate Primary Amine Fail->HighPH Preferred for LC-MS LowPH Low pH Strategy (pH < 2.5) Protonate Surface Silanols Fail->LowPH Alternative for UV ColHigh Deploy Hybrid Silica Column (e.g., Waters XBridge) HighPH->ColHigh ColLow Deploy Polar-Embedded Column (e.g., RP-Amide) LowPH->ColLow ColHigh->Assess Re-evaluate ColLow->Assess Re-evaluate

Decision matrix for resolving amine-induced peak tailing and retention failures.

Section 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . The method cannot proceed to sample analysis unless the System Suitability Test (SST) criteria are met.

Protocol A: High-pH LC-MS Compatible Workflow (Gold Standard)

This protocol leverages high pH to neutralize the primary amine, maximizing retention and peak symmetry while maintaining MS compatibility.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using dilute Ammonium Hydroxide. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Column Selection & Equilibration

  • Install a high-pH stable hybrid silica column (e.g., Waters XBridge C18 or Phenomenex Kinetex EVO, 50 x 2.1 mm, 1.7 µm).

  • Equilibrate the system at 5% B for 10 column volumes (CV) until the baseline and system pressure are completely stable.

Step 3: Self-Validation Gate (System Suitability Test)

  • Action: Inject a 1 µg/mL reference standard of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine.

  • Validation: Calculate the USP Tailing Factor ( Tf​ ) and Retention Factor ( k′ ).

    • Pass Criteria: Tf​≤1.2 and k′≥3.0 . Proceed to Step 4.

    • Fail Criteria: If Tf​>1.2 , the system is invalid. Reject the run. Verify the mobile phase pH (ensure it hasn't drifted below 10.0 due to volatile ammonia loss) and purge the column.

Step 4: Gradient Execution

  • Run a linear gradient from 5% B to 95% B over 5 minutes.

  • Hold at 95% B for 1.5 minutes to wash strongly retained hydrophobic impurities.

  • Return to 5% B and re-equilibrate for 2.5 minutes before the next injection.

Protocol B: Low-pH UV-Compatible Workflow (Alternative)

Use this protocol if your laboratory lacks high-pH stable columns. It relies on silanol suppression.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC grade water (yields pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

Step 2: Column Selection & Equilibration

  • Install a polar-embedded column (e.g., Ascentis RP-Amide) to enhance the retention of the highly polar, protonated amine.

  • Equilibrate at 2% B for 10 CVs.

Step 3: Self-Validation Gate

  • Action: Inject the reference standard.

  • Validation: Check Tf​ and k′ . If k′<2.0 , the analyte is eluting too close to the void volume. You must either decrease the initial organic percentage or switch to Protocol A.

Section 5: References

  • How to avoid the tailing problem of basic compounds in HPLC analysis? - UHPLCS Lab - 9

  • HPLC Tech Tip: Basic Analytes and High pH - Phenomenex - 6

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online - 7

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. - 2

  • Control pH During Method Development for Better Chromatography - Agilent - 5

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds - Shimadzu - 4

  • Developing HPLC Methods - Sigma-Aldrich - 8

  • HPLC Method Development Kit: Where to Start? - Element Lab Solutions - 3

  • Top Three HPLC Method Development Tips - LCGC International - 1

Sources

Optimization

preventing oxidative degradation of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine during storage

Welcome to the Technical Support Center for API Stability and Handling. As a Senior Application Scientist, I frequently consult on the stabilization of complex, multi-functional molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API Stability and Handling. As a Senior Application Scientist, I frequently consult on the stabilization of complex, multi-functional molecules.

The compound {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine presents a unique "double-threat" degradation profile. Structurally, it contains a primary amine alongside two ether linkages (a benzylic ether and a cyclic tetrahydropyran ether). While researchers often focus on protecting the amine, the true root cause of degradation in this molecule almost always originates at the ether linkages.

This guide provides mechanistic troubleshooting, ICH-aligned data, and self-validating protocols to ensure the integrity of your API during long-term storage.

Part 1: The Causality of Degradation (Mechanistic Insight)

To prevent degradation, we must first understand the causality behind it. The deterioration of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine is a cascading, two-step oxidative process:

  • Ether Autoxidation (The Trigger): Ethers, particularly cyclic ethers like tetrahydropyran and benzylic ethers, are notoriously susceptible to1[1]. Ambient oxygen and trace light initiate the abstraction of an alpha-hydrogen adjacent to the ether oxygen. This carbon-centered radical rapidly reacts with molecular oxygen to form highly reactive hydroperoxides (-OOH).

  • Amine Oxidation (The Consequence): Once hydroperoxides form, they act as localized, internal oxidants. They attack the primary methanamine group, driving the 2 into hydroxylamines and subsequently into imines[2]. These imines readily condense into larger polymeric structures, permanently destroying the API.

degradation_mechanism API {3-[(Oxan-4-yloxy)methyl] phenyl}methanamine O2 O2 & Photons (Initiation) API->O2 Exposure Radical α-Carbon Radical (Ether Cleavage) O2->Radical H-Abstraction Peroxide Hydroperoxide (-OOH) (Propagation) Radical->Peroxide +O2 AmineOx Amine Oxidation (Hydroxylamine/Imine) Peroxide->AmineOx Internal Oxidation Polymer Imine Condensation (Yellowing/Browning) AmineOx->Polymer Degradation

Fig 1. Oxidative degradation pathway of the API via ether autoxidation and amine condensation.

Part 2: Troubleshooting & FAQs

Q: My API batch turned yellow after 3 months of storage at 2-8°C. Is it still viable? A: No. Yellowing is a macroscopic indicator of advanced chemical degradation—specifically, the condensation of imines formed during amine oxidation. Storing this specific API at 2-8°C in ambient air is insufficient. According to 3[3], APIs with high oxidative lability require stringent4[4].

Q: Can I just add an antioxidant like BHT or Ascorbic Acid to the powder? A: For pure, unformulated API intended for assays or early-stage development, adding chemical antioxidants is strongly discouraged as it alters the purity profile and can interfere with downstream biological or analytical assays. Physical barriers (temperature, light exclusion, and inert gas) are the gold standard.

Q: Does ambient moisture play a role if this is strictly an oxidative pathway? A: Yes. Moisture acts as a catalyst. It facilitates the hydrolysis of intermediate imines and mobilizes trace transition metals (often left over from synthesis), which catalyze the Fenton-like decomposition of hydroperoxides into highly destructive alkoxy radicals.

Part 3: Quantitative Stability Data

The following table summarizes the degradation kinetics of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine under various ICH-aligned storage conditions. Notice the direct correlation between peroxide formation and the loss of API purity.

Storage Condition (ICH Q1A)TimepointAPI Purity (LC-MS)Peroxide ContentVisual Appearance
25°C / 60% RH (Ambient Air)1 Month92.4%>50 ppmPale Yellow
2-8°C (Ambient Air)3 Months95.8%15 ppmOff-White
-20°C (Air, Dark)6 Months97.2%8 ppmWhite Powder
-20°C (Argon Purge, Dark) 12 Months >99.1% <1 ppm White Powder

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the storage workflow must be a self-validating system . Protocol 1 dictates the proper handling, while Protocol 2 provides the analytical feedback loop to confirm Protocol 1 was executed successfully.

Protocol 1: API Aliquoting and Inert Storage Workflow

Causality Focus: Eliminating the triad of degradation (Oxygen, Photons, Thermal Energy).

  • Lyophilization: Ensure the API is thoroughly dried (moisture content < 0.5% w/w). Do not store API as an oil or syrup, as increased molecular mobility accelerates radical propagation.

  • Aliquoting: Transfer the API into amber glass vials. Why amber glass? Photons in the UV-Vis spectrum provide the activation energy required to cleave the ether C-H bond.

  • Inert Gas Sparging: Insert a sterile needle attached to an Argon line (Argon is heavier than Nitrogen and displaces oxygen more effectively at the bottom of the vial) into the vial. Purge gently for 30-60 seconds.

  • Sealing: Immediately cap the vial using a PTFE-lined septum cap. Why PTFE? Standard rubber septa are permeable to oxygen over long durations.

  • Storage: Transfer the sealed vials to a monitored -20°C freezer.

Protocol 2: Pre-Use Validation (Hydroperoxide & Amine Screening)

Causality Focus: Detecting autoxidation before it compromises your downstream experiment.

  • Reconstitution: Remove a single-use aliquot from -20°C and allow it to equilibrate to room temperature before opening (prevents condensation). Dissolve 1 mg of API in 1 mL of degassed LC-MS grade methanol.

  • Peroxide Strip Test: Dip a quantitative peroxide test strip (0-25 ppm range) into the solution for 1 second. Read after 15 seconds. If peroxides are >2 ppm, the ether linkage has begun degrading.

  • LC-MS Verification: Inject the sample into an LC-MS. Look for the parent mass [M+H]⁺. Scan specifically for [M+16]⁺ (hydroxylamine formation) and [M-2]⁺ (imine formation). If these peaks exceed 1% relative abundance, discard the aliquot.

storage_workflow Synth API Lyophilization (Moisture < 0.5%) Purge Argon/N2 Sparging (Displace O2) Synth->Purge Step 1 Vial Amber Glass Vials + PTFE-Lined Caps Purge->Vial Step 2 Store Long-Term Storage (-20°C, Monitored) Vial->Store Step 3 Validate Pre-Use Validation (Peroxide/LC-MS Check) Store->Validate Step 4 (Self-Validation)

Fig 2. Self-validating workflow for the inert packaging, storage, and pre-use testing of the API.

References

  • Annex 10 - ICH Q1A(R2): Stability testing of new drug substances and products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).3

  • Bulk API Storage Conditions and Primary Degradation Pathways. Peptide Forge. 4

  • Chapter 1: Historical Background of Ether Synthesis and Their Properties (The Autoxidation of Ethers). Royal Society of Chemistry. 1

  • BCHCT-133 Chemical Energetics, Equilibria and Functional Organic Chemistry-I (Autoxidation of Ethers). eGyanKosh.

  • Surface-Mediated Reactions: Selective Oxidation of Primary and Secondary Amines. ResearchGate. 2

Sources

Troubleshooting

Technical Support Center: Purification Strategies for {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals tasked with isolating {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals tasked with isolating {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine . Because this molecule contains a highly basic primary amine and a polar tetrahydropyran ether, standard purification techniques often fail. This document synthesizes field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high yield and purity.

Molecular Profiling & Chromatographic Challenges

Target Molecule: {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine Key Functional Groups:

  • Primary Amine (–NH₂): Highly basic and ionizable.

  • Ether Linkages: Oxygen-rich, contributing to overall polarity and hydrogen-bonding capacity.

The Core Challenge: Standard bare silica gel (SiO₂) is weakly acidic due to the presence of surface silanol groups (Si-OH). When a basic primary amine is loaded onto bare silica, it acts as a Brønsted base, leading to severe secondary hydrogen bonding and acid-base interactions [1]. This manifests chromatographically as extreme peak tailing, broad elution bands, and irreversible adsorption (low recovery) [2].

Frequently Asked Questions & Troubleshooting (Q&A)

Q: I attempted to purify {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine on standard bare silica using a Dichloromethane (DCM) / Methanol (MeOH) gradient, but the compound streaked across all fractions. Why did this happen? A: This is a classic symptom of silanol-amine interaction. The acidic silanols on the bare silica strongly bind to your primary amine. To resolve this on bare silica, you must "neutralize" the stationary phase by adding a competing volatile base to your mobile phase[1]. We recommend adding 1–5% Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide (NH₄OH) to your polar modifier (MeOH) [3].

Q: I used TEA as a modifier, but I am struggling to remove it completely post-purification. Is there a modifier-free alternative? A: Yes. If TEA removal is bottlenecking your workflow, switch your stationary phase to Amine-Functionalized Silica (e.g., KP-NH or aminopropyl-bonded silica) [2]. Because the silica surface is covalently bonded with amine groups, the stationary phase is inherently basic. This completely masks the acidic silanols, allowing you to elute your target amine as a sharp peak using standard, modifier-free solvent systems like Hexane/Ethyl Acetate or DCM/MeOH [4].

Q: My compound is highly polar and co-elutes with impurities even on amine-functionalized silica. Can I use Reverse Phase (RP) flash chromatography? A: Absolutely. Reverse Phase (C18) is highly effective for polar primary amines [5]. However, you must control the pH of your mobile phase. Apply the "2 pH Rule": adjust the mobile phase pH to at least two units above the pKa of your primary amine (typically requiring a pH of ~10.5 using 0.1% TEA or ammonium bicarbonate in water/acetonitrile) [2]. This deprotonates the amine into its free-base form, increasing its lipophilicity and retention on the C18 column, leading to superior resolution [2].

Experimental Workflows & Decision Logic

To determine the optimal purification route for {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine, follow the mechanistic decision tree below.

G Start Crude Mixture: {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine Q1 Are impurities highly polar or structurally similar? Start->Q1 RP_Path Reverse Phase (C18) Requires High pH Modifier (0.1% TEA in H2O/MeCN) Q1->RP_Path Yes NP_Path Normal Phase Chromatography Q1->NP_Path No Q2 Is post-purification TEA removal an issue? NP_Path->Q2 BareSilica Bare Silica (SiO2) Eluent: DCM/MeOH + 1% NH4OH or TEA Q2->BareSilica No AmineSilica Amine-Functionalized Silica Eluent: Hexane/EtOAc (No Modifier Needed) Q2->AmineSilica Yes

Figure 1: Decision matrix for selecting the appropriate flash chromatography modality for primary amines.

Validated Experimental Protocols

Protocol A: Normal Phase Purification via Amine-Functionalized Silica

This protocol is optimized for modifier-free purification, preventing post-run solvent removal issues [4].

  • Column Selection: Select an appropriately sized amine-functionalized silica flash column (e.g., Biotage KP-NH or TELOS NH2) based on your crude mass (typically 10:1 to 50:1 silica-to-crude ratio).

  • Solvent System Preparation: Prepare a binary gradient system of Hexane (Solvent A) and Ethyl Acetate (Solvent B). Do not add acidic or basic modifiers, as they will degrade the bonded phase.

  • Equilibration: Flush the column with 3–5 Column Volumes (CV) of 100% Hexane.

  • Sample Loading: Dissolve the crude {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine in a minimal amount of DCM. If solubility is poor, perform dry loading using a small amount of Celite or amine-functionalized silica.

  • Elution Gradient:

    • Run an isocratic hold at 0% B for 1 CV.

    • Apply a linear gradient from 0% to 100% B over 10–12 CVs.

    • If the compound does not elute, introduce a secondary gradient transitioning to 5% MeOH in EtOAc.

  • Fraction Analysis: Monitor fractions via TLC (using amine-functionalized TLC plates) or inline UV/ELSD.

Protocol B: Reverse Phase (C18) Purification with Alkaline Modifier

This protocol is ideal when dealing with complex, highly polar reaction mixtures [5].

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Triethylamine (TEA) (adjusts pH to ~10.5 to ensure the primary amine is in free-base form).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TEA.

  • Column Equilibration: Equilibrate a C18 flash column with 5 CVs of 5% Solvent B.

  • Sample Loading: Dissolve the crude mixture in DMSO or a Water/MeCN mixture. Inject directly onto the column.

  • Gradient Elution:

    • Hold at 5% B for 2 CVs.

    • Ramp from 5% B to 60% B over 15 CVs.

    • Flush at 100% B for 3 CVs to clean the column.

  • Isolation: Pool product-containing fractions. Lyophilize (freeze-dry) the fractions to remove water, acetonitrile, and the volatile TEA modifier.

Quantitative Method Comparison

The following table summarizes the expected performance metrics for the three primary purification strategies applied to basic benzylic amines like {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine.

Purification StrategyStationary PhaseMobile Phase ModifierExpected RecoveryPeak ShapePost-Run Processing Complexity
Traditional Normal Phase Bare Silica (SiO₂)1-5% TEA or NH₄OH60 - 75%Broad / TailingHigh (Requires extensive co-evaporation to remove TEA)
Functionalized Normal Phase Amine-Bonded SilicaNone Required85 - 95%Sharp / SymmetricalLow (Standard rotary evaporation)
Reverse Phase (High pH) C18 Bonded Silica0.1% TEA (pH > 10)90 - 98%ExcellentMedium (Requires lyophilization to remove water)

References

  • King Group. "Successful Flash Chromatography - A White Paper from Biotage." Wake Forest University. Available at: [Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Blog, Feb 10, 2023. Available at:[Link]

  • Mahler, M., Swartz, S., Thomason, V. "RediSep C-18 reversed phase column Purification of primary amines." Teledyne ISCO, Nov 09, 2012. Available at: [Link]

Optimization

Technical Support Center: Optimizing Cross-Coupling of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine . This specific substrate presents a unique dual-challenge in palladium-catalyzed cross-coupling (Buchwald-Hartwig Amination): it features a highly coordinating primary benzylic amine prone to over-arylation and catalyst poisoning, alongside an acid-sensitive (oxan-4-yloxy)methyl ether (a tetrahydropyran/THP derivative) that requires careful handling during reaction and workup.

Diagnostic Workflow

Use the decision tree below to identify the root cause of your experimental failure and implement the appropriate mechanistic solution.

Troubleshooting Start Substrate: {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine SideRxn Identify Major Side Reaction Start->SideRxn Diarylation Diarylation (Over-arylation) SideRxn->Diarylation Poisoning Catalyst Poisoning (Low Conversion) SideRxn->Poisoning BetaElim Imine Formation (β-Hydride Elimination) SideRxn->BetaElim EtherCleavage Ether Cleavage (THP/Benzylic Loss) SideRxn->EtherCleavage Sol1 Use bulky biaryl phosphines (e.g., tBuBrettPhos) Diarylation->Sol1 Sol2 Use G3/G4 Precatalysts (1:1 Pd:Ligand ratio) Poisoning->Sol2 Sol3 Accelerate reductive elimination (e.g., BrettPhos) BetaElim->Sol3 Sol4 Use milder bases (Cs2CO3) Avoid acidic workup EtherCleavage->Sol4

Caption: Troubleshooting decision tree for side reactions in benzylic amine cross-coupling.

Troubleshooting FAQs

Q1: Why am I observing significant diarylation (over-arylation) of the primary amine, and how can I prevent it? Causality: Primary amines are less sterically hindered than secondary amines. Once the initial monoarylation occurs, the resulting secondary amine is often more nucleophilic and can competitively undergo a second oxidative addition/amination cycle, leading to a tertiary amine byproduct[1]. Solution: Employ sterically demanding biarylmonophosphine ligands. Ligands such as BrettPhos or tBuBrettPhos create a highly crowded palladium center. The oxidative addition complex formed with these ligands is too sterically hindered to accommodate the bulky secondary amine product, effectively shutting down the second amination step[2].

Q2: My reaction stalls at 20-30% conversion. Is the benzylic amine poisoning the catalyst? Causality: Yes. Primary amines, particularly unhindered benzylic amines, are strong σ-donors. They can displace the phosphine ligand from the Pd(II) intermediate, forming off-cycle, unreactive bis-amine palladium complexes[3]. Solution: Utilize a well-defined Pd(II) precatalyst (e.g., palladacycles or G3/G4 precatalysts) to ensure a strict 1:1 Pd-to-ligand ratio and rapid generation of the active Pd(0) species. Additionally, using chelating ligands like CyPF-tBu or bulky monophosphines prevents ligand displacement due to the strong binding affinity and steric shielding of the metal center[3].

Q3: I am detecting imine and aldehyde byproducts. Where are these coming from? Causality: After the amine binds to the Pd(II)-aryl complex and is deprotonated, a Pd-amido intermediate is formed. Because the substrate is a benzylic amine, it possesses β-hydrogens on the carbon adjacent to the nitrogen. The Pd center can undergo β-hydride elimination to form an imine, which subsequently hydrolyzes to an aldehyde during workup[3]. Solution: The rate of reductive elimination (which forms the desired C-N bond) must outcompete β-hydride elimination. Ligands with large bite angles or significant steric bulk (e.g., BrettPhos) force the aryl and amido groups closer together, drastically accelerating reductive elimination[2].

Q4: The (oxan-4-yloxy)methyl ether linkage is degrading. How do I maintain its integrity? Causality: While the THP-like ether is generally stable to the basic conditions of cross-coupling, it is highly sensitive to Lewis acids and Brønsted acids. Furthermore, the choice of base can influence the stability of the reaction intermediates[4]. Solution: Avoid acidic workups. Quench the reaction with water or a mild buffer (pH 7-8). Use a weaker base like Cs₂CO₃ instead of NaOtBu if base-mediated degradation is suspected[4]. Ensure the C-N coupling is fast by optimizing the catalyst, which kinetically outcompetes any background C-O cleavage.

Quantitative Data: Ligand Selection Matrix

The following table summarizes the performance of common ligand systems when applied to challenging primary benzylic amines.

Ligand SystemMonoarylation : Diarylation Ratioβ-Hydride Elimination RiskCatalyst Poisoning RiskRecommended Base
PPh₃ / BINAP 3:1 to 5:1HighHighNaOtBu
CyPF-tBu >20:1LowLowLiHMDS / NaOtBu
BrettPhos >97:3TraceVery LowNaOtBu / K₂CO₃
tBuBrettPhos >99:1TraceVery LowNaOtBu / LHMDS

Self-Validating Experimental Protocol

Workflow: Monoarylation of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine This protocol is optimized to suppress diarylation, prevent β-hydride elimination, and protect the acid-sensitive THP-ether linkage.

Reagents:

  • Substrate: {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (1.0 equiv)

  • Coupling Partner: Aryl Halide (1.05 equiv)

  • Precatalyst: BrettPhos Pd G3 (1–2 mol%)[2]

  • Base: NaOtBu (1.2 equiv) or Cs₂CO₃ (1.5 equiv for base-sensitive aryl halides)[4]

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M)

Step-by-Step Methodology:

  • Catalyst & Base Charging (Glovebox/Schlenk Line): In a nitrogen-filled glovebox, charge an oven-dried reaction vial with BrettPhos Pd G3 (0.02 equiv), the aryl halide (1.05 equiv, if solid), and the base (1.2 equiv).

    • Causality: Utilizing a G3 precatalyst guarantees a precise 1:1 Pd:Ligand ratio. This prevents the formation of unreactive PdL₂ species and mitigates catalyst poisoning by the strongly coordinating primary benzylic amine[3].

  • Solvent & Substrate Addition: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Finally, add the {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (1.0 equiv) and the aryl halide (if liquid). Seal the vial with a PTFE-lined cap.

    • Self-Validation: Upon stirring at room temperature, the solution should transition from a pale yellow to a deep red/orange hue. This color shift is a visual confirmation that the precatalyst has been activated into the reactive Pd(0) species.

  • Cross-Coupling Execution: Transfer the sealed vial to a pre-heated aluminum block at 80 °C. Stir vigorously for 2–4 hours.

    • Causality: The extreme steric bulk of the BrettPhos ligand accelerates reductive elimination. This rapid bond formation kinetically outcompetes both β-hydride elimination (imine formation) and secondary oxidative addition (diarylation)[2].

  • Reaction Monitoring: After 2 hours, sample an aliquot, dilute with LC-MS grade acetonitrile, and analyze.

    • Self-Validation: LC-MS should show >95% conversion to the secondary amine. The mass spectrum should lack the[M+Ar]⁺ mass corresponding to the tertiary amine (diarylation product).

  • Acid-Free Workup: Cool the reaction to room temperature. Do not use HCl. Quench the reaction by adding a pH 7.4 phosphate buffer or saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate (EtOAc).

    • Causality: The (oxan-4-yloxy)methyl group is a THP-like ether that will rapidly cleave under standard 1M HCl workup conditions. A buffered quench preserves the structural integrity of the ether linkage.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography using a basic modifier (e.g., 1% Et₃N in Hexanes/EtOAc) to prevent on-column ether degradation.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance with {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine Derivatives

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for navigating the synthetic challenges associated with {3-[(Oxan-4-yloxy)methyl]phenyl}methanami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for navigating the synthetic challenges associated with {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine and its derivatives. The primary focus of this document is to provide actionable strategies, detailed protocols, and troubleshooting advice for overcoming the significant steric hindrance presented by the bulky oxane-containing substituent. Our goal is to empower you to improve reaction yields, minimize side products, and accelerate your research and development efforts.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Steric Challenge

This section addresses fundamental questions regarding the steric profile of the target molecule and its impact on common synthetic transformations.

Q1: What is steric hindrance and how does the {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine structure cause it?

A: Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[1][2] In the case of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine, the primary amine (the main reactive site) is attached to a benzyl group which is substituted at the meta-position with a large, flexible oxan-4-yloxy)methyl group. This substituent creates a "steric shield" around the amine, physically blocking the approach of reactants and reagents.[2] The conformational flexibility of the oxane ring further complicates this, as it can occupy a large volume of space, increasing the activation energy required for reactions to proceed.[3]

Steric_Hindrance cluster_molecule {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine amine Primary Amine (-NH₂) Reactive Site benzyl Benzyl Backbone amine->benzyl substituent Bulky Substituent (Oxan-4-yloxy)methyl benzyl->substituent oxane Oxane Ring (Flexible & Bulky) substituent->oxane reagent Electrophile / Catalyst substituent->p1 Steric Shield reagent->amine

Caption: Steric hindrance in {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine.

Q2: Which reactions are most commonly affected by this steric hindrance?

A: The primary amine of this derivative is a nucleophile, making it a key substrate for various C-N bond-forming reactions. The following are particularly susceptible to low yields and slow reaction rates due to steric hindrance:

  • N-Alkylation and N-Arylation (e.g., Buchwald-Hartwig Amination): Coupling the amine with bulky alkyl or aryl halides is often challenging. The sterically demanding environment around the nitrogen can prevent the efficient formation of the transition state required for the coupling reaction.[4][5][6]

  • Acylation and Sulfonylation: Reactions with acyl chlorides, anhydrides, or sulfonyl chlorides can be sluggish. The electrophilic carbonyl or sulfonyl group requires a clear path to the amine's lone pair, which is obstructed.

  • Reductive Amination: While this is a powerful method for forming secondary and tertiary amines, the initial condensation step to form the iminium ion intermediate can be difficult with sterically hindered ketones.[7][8][9]

Q3: What are the typical experimental signs that steric hindrance is the root cause of a failed reaction?

A: If you observe the following, steric hindrance is a likely culprit:

  • Low or No Conversion: The most obvious sign is the recovery of a large amount of unreacted starting amine, even after extended reaction times or at elevated temperatures.[10]

  • Formation of Side Products: Instead of the desired product, you might see byproducts resulting from competing reactions. For example, in a Buchwald-Hartwig reaction, you might observe significant amounts of hydrodehalogenation of the aryl halide or homo-coupling of the starting materials.[10]

  • Reaction Stalls: The reaction proceeds initially but stops before completion, indicating that the activation energy for the remaining substrate is too high to overcome under the current conditions.

Section 2: Troubleshooting Guides and Optimized Protocols

This section provides a problem-and-solution format for common experimental failures, complete with detailed protocols and the scientific rationale behind each strategic choice.

Problem 1: Low Yield in Buchwald-Hartwig N-Arylation

"I am attempting to couple my {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine derivative with 2-bromo-toluene, but I am getting less than 20% yield after 24 hours at 100 °C."

This is a classic steric-clash scenario. Both the amine and the ortho-substituted aryl halide are sterically demanding. Success requires a catalytic system specifically designed to handle bulky substrates.

Core Strategy: The key is to use a palladium catalyst system with a highly bulky, electron-rich phosphine ligand. These ligands promote the crucial reductive elimination step and stabilize the active catalyst, preventing decomposition.[11][12]

Caption: Troubleshooting workflow for sterically hindered N-arylation.

Optimized Protocol: Buchwald-Hartwig Amination of a Hindered Substrate

This protocol uses a palladium pre-catalyst for improved consistency and air stability.[11]

Reagents & Equipment:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (1.0 equiv.)

  • Sterically hindered aryl halide (e.g., 2-bromotoluene, 1.1 equiv.)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv.)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • Preparation: In a glovebox or under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst, NaOtBu, aryl halide, and amine to the Schlenk flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Seal the flask and place it in a preheated oil bath at 100-110 °C. Stir vigorously.[13]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, reactions may require 12-24 hours.[13]

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Table 1: Parameter Optimization for Hindered Buchwald-Hartwig Amination

ParameterStandard ConditionOptimization Strategy for HindranceRationale
Ligand PPh₃, BINAPXPhos, RuPhos, BrettPhos Increased steric bulk on the ligand accelerates the rate-limiting reductive elimination step.[11][12]
Base K₂CO₃, Cs₂CO₃NaOtBu, LHMDS Stronger, non-coordinating bases are more effective at deprotonating the amine complex.[11]
Temperature 80-100 °C100-120 °C or Microwave Provides the necessary energy to overcome the high activation barrier.[14] Microwave heating can significantly shorten reaction times.[15][16]
Solvent THFToluene, 1,4-Dioxane Higher boiling points allow for higher reaction temperatures; good solubility for nonpolar substrates.[13]
Problem 2: Incomplete Acylation with Acetic Anhydride

"My goal is to form the N-acetamide derivative, but the reaction with acetic anhydride and triethylamine stalls at ~50% conversion, even with heating."

This issue arises because the nucleophilicity of the sterically hindered amine is reduced, and the electrophilicity of acetic anhydride is not sufficient to drive the reaction to completion.

Core Strategy: Increase the electrophilicity of the acylating agent and/or use a more potent catalyst. Scandium(III) triflate [Sc(OTf)₃] is an exceptionally powerful Lewis acid catalyst that activates acid anhydrides toward nucleophilic attack, even by hindered alcohols and amines.[17][18][19][20]

Optimized Protocol: Scandium Triflate-Catalyzed Acylation

Reagents & Equipment:

  • Round-bottom flask with a magnetic stir bar

  • {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (1.0 equiv.)

  • Acetic Anhydride (1.5 equiv.)

  • Scandium(III) triflate (1-5 mol%)

  • Dichloromethane (DCM) or Acetonitrile (MeCN) as solvent

Procedure:

  • Setup: To a solution of the amine in the chosen solvent, add the acetic anhydride.

  • Catalyst Addition: Add the Sc(OTf)₃ catalyst to the stirring solution at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction at room temperature. The high activity of the catalyst often means the reaction is complete within 1-4 hours.[17]

  • Monitoring: Monitor by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The product is often pure enough for subsequent steps, but can be purified by chromatography if needed.

Problem 3: Failure of Reductive Amination with a Hindered Ketone

"I am trying to synthesize a tertiary amine by reacting my primary amine with 2,6-dimethylcyclohexanone, but I only isolate the reduced ketone (alcohol) and unreacted amine."

This outcome is common when steric hindrance prevents the initial formation of the iminium intermediate.[7] The reducing agent then preferentially reduces the more accessible ketone starting material.

Core Strategy: The reaction must be performed under conditions that strongly favor iminium ion formation before the reduction step. This often involves using a specific type of reducing agent and controlling the reaction pH. Sodium triacetoxyborohydride [NaBH(OAc)₃] is the reagent of choice for challenging reductive aminations as it is less reactive towards ketones but highly effective at reducing the iminium ion.[7]

Reductive_Amination cluster_path1 Desired Pathway cluster_path2 Competing Pathway A Amine + Ketone B Iminium Ion (Sterically Hindered Formation) A->B - H₂O (Slow) D Ketone C Desired Tertiary Amine B->C + [H⁻] (Fast) E Side Product (Alcohol) D->E + [H⁻] (Fast with NaBH₄)

Sources

Optimization

Technical Support Center: Optimizing Scale-Up of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine Production

Welcome to the technical support resource for the synthesis and scale-up of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine. This guide is designed for researchers, chemists, and process engineers to navigate the common chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis and scale-up of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine. This guide is designed for researchers, chemists, and process engineers to navigate the common challenges encountered when transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will delve into the mechanistic reasoning behind process choices, providing a framework for robust and scalable production.

Synthesis Overview and Critical Process Parameters

The most common and scalable synthetic route to {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine involves the reductive amination of the corresponding aldehyde, 3-[(Oxan-4-yloxy)methyl]benzaldehyde, with a source of ammonia. This process, while conceptually straightforward, has several critical parameters that must be tightly controlled to ensure high yield, purity, and safety during scale-up.

The overall transformation can be visualized as a two-step, one-pot process:

  • Imine Formation: The aldehyde reacts with ammonia (or an ammonia equivalent) in a condensation reaction to form an intermediate imine. This is an equilibrium-limited step.

  • Reduction: The imine is then reduced to the target primary amine using a suitable reducing agent.

G cluster_0 Process Flow RM Starting Materials (Aldehyde, Ammonia Source) Product Crude Product Mixture RM->Product Imine Formation & Reduction Solvent Solvent System (e.g., Methanol, Ethanol) Solvent->Product Catalyst Acid Catalyst (Optional) (e.g., Acetic Acid) Catalyst->Product Reducer Reducing Agent (e.g., NaBH4, H2/Pd/C) Reducer->Product Workup Aqueous Workup (Quench, Extraction) Product->Workup Purification Purification (Crystallization, Distillation, or Chromatography) Workup->Purification API Final Product {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine Purification->API

Caption: High-level workflow for the synthesis of the target amine.

Critical Process Parameters (CPPs) to Monitor:
  • Temperature: Affects both the rate of imine formation and the reduction. Crucially, it dictates the management of the reaction exotherm.

  • pH: The pH must be mildly acidic (typically 5-6) to catalyze imine formation without excessively protonating the amine nucleophile, which would render it inactive.[1]

  • Reagent Stoichiometry & Addition Rate: The ratio of amine to aldehyde and the rate of reducing agent addition are critical for minimizing side products.

  • Water Content: The presence of water can shift the equilibrium away from imine formation.[1]

  • Agitation: Essential for maintaining homogeneity, especially in slurry-based reactions (e.g., catalytic hydrogenation) and for efficient heat transfer.

Troubleshooting Guide

This section addresses specific issues encountered during process development and scale-up in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I fix them?

Low yield is often traced back to one of two key stages: incomplete imine formation or inefficient reduction.

Answer:

  • Cause A: Incomplete Imine Formation The condensation of the aldehyde and ammonia to form the imine is a reversible reaction that produces water.[1] On a larger scale, the effective concentration of water can be higher, pushing the equilibrium back towards the starting materials.

    • Troubleshooting Steps:

      • pH Optimization: Ensure the pH is in the optimal 5-6 range. Too low, and the ammonia source is protonated and non-nucleophilic; too high, and the carbonyl is not sufficiently activated for attack.[1]

      • Water Removal: While difficult in a one-pot reductive amination, using a solvent system that allows for azeotropic removal of water with a Dean-Stark trap can be considered in some process designs. Alternatively, adding a drying agent like molecular sieves may be effective at the lab scale.[1]

      • Increase Ammonia Concentration: Using a larger excess of the ammonia source can help drive the equilibrium towards the imine product.

  • Cause B: Reducing Agent Instability or Reactivity Hydride-based reducing agents can degrade if stored improperly or if introduced into a protic solvent system too early or at an inappropriate temperature.

    • Troubleshooting Steps:

      • Verify Reductant Quality: Use a fresh, properly stored batch of the reducing agent.

      • Optimize Addition: Add the reducing agent only after allowing sufficient time for imine formation. Consider cooling the reaction vessel before beginning the addition to prevent premature decomposition and control the initial rate of reduction.

G cluster_solutions Potential Solutions Start Low Yield Observed CheckImine Analyze for Imine Formation (In-Process Control, e.g., GC/LC) Start->CheckImine CheckReduction Analyze for Product/Byproducts (In-Process Control, e.g., GC/LC) Start->CheckReduction Sol_pH Adjust pH to 5-6 CheckImine->Sol_pH Low Imine Concentration Sol_Water Consider Water Sequestration CheckImine->Sol_Water Low Imine Concentration Sol_Reducer Verify Reductant Activity/ Optimize Addition CheckReduction->Sol_Reducer High Aldehyde Remaining Sol_Temp Optimize Temperature Profile CheckReduction->Sol_Temp Slow Reaction Rate

Caption: Decision tree for troubleshooting low reaction yield.

Q2: I'm observing a significant amount of the alcohol byproduct, {3-[(Oxan-4-yloxy)methyl]phenyl}methanol. How can this be minimized?

Answer:

This is a classic selectivity problem in reductive aminations. The reducing agent is reducing the starting aldehyde directly to the alcohol, a common side reaction.[1] This occurs when the rate of aldehyde reduction is competitive with or faster than the rate of imine reduction.

  • Mechanism of Byproduct Formation: The hydride attacks the carbonyl of the aldehyde before it has a chance to form the imine or before the imine itself can be reduced.

  • Mitigation Strategies: The key is to favor reduction of the imine over the aldehyde.

    • Use a More Selective Reducing Agent: This is the most effective solution. While sodium borohydride (NaBH₄) is inexpensive, it is highly reactive and can readily reduce aldehydes. Switching to a milder, more sterically hindered reagent that shows greater selectivity for the protonated imine is highly recommended for scale-up.[1]

    • Control Reagent Addition: If using NaBH₄ is unavoidable, add it slowly as a solution to a well-stirred mixture at a controlled low temperature (e.g., 0-10 °C). This keeps the instantaneous concentration of the reductant low, favoring the reaction with the imine which is forming in situ.

    • Ensure Complete Imine Formation: Allow adequate time for the aldehyde and ammonia to form the imine before beginning the reductant addition. Monitor this with an in-process control (IPC) like HPLC or GC.

Reducing AgentReactivity & SelectivityScale-Up Considerations
Sodium Borohydride (NaBH₄) High reactivity, low selectivity. Readily reduces aldehydes and ketones.Inexpensive, but can lead to alcohol byproduct. Generates H₂ gas upon quench, a significant safety hazard.[2]
Sodium Cyanoborohydride (NaBH₃CN) Milder than NaBH₄, more selective for imines at acidic pH.Highly toxic (releases HCN at low pH), posing significant safety and waste disposal challenges. Generally avoided in modern process chemistry.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and highly selective for imine reduction. Less basic and does not require acidic conditions.More expensive, but often the reagent of choice for high-selectivity reductive aminations. Safer to handle than NaBH₃CN.[1]
Catalytic Hydrogenation (H₂, Pd/C) "Green" alternative, high atom economy. Selectivity can be excellent.Requires specialized high-pressure reactor equipment. Catalyst can be a fire hazard (pyrophoric). Catalyst poisoning can be an issue.[1][3]
Q3: The final purification is challenging due to persistent impurities. What are the best strategies for isolating the product at scale?

Answer:

Purification is a common bottleneck in scaling up amine synthesis.[4] Relying solely on column chromatography is often not economically viable at an industrial scale.[5] A multi-pronged strategy is usually required.

  • Strategy 1: Optimize the Reaction: The most effective purification method is to prevent the formation of impurities in the first place. Use the troubleshooting steps above to minimize side products.

  • Strategy 2: Acid/Base Extraction: The basicity of the target primary amine is your greatest purification tool.

    • After quenching the reaction, perform an aqueous workup.

    • Acidify the aqueous layer with an acid like HCl to a pH of ~1-2. The target amine will form a water-soluble hydrochloride salt and move into the aqueous phase.

    • Neutral organic impurities, such as the starting aldehyde and the alcohol byproduct, will remain in the organic layer and can be separated.

    • The aqueous layer can then be basified (e.g., with NaOH) to a pH of >12 to regenerate the free amine, which can then be extracted back into a fresh organic solvent. This technique is highly effective for removing non-basic impurities.[6]

  • Strategy 3: Crystallization: If the final product is a solid, or if it can form a stable, crystalline salt, crystallization is the preferred industrial purification method.

    • Free Base Crystallization: Investigate different solvent/anti-solvent systems to find conditions that allow the free amine to crystallize, leaving impurities in the mother liquor.

    • Salt Crystallization: Forming a salt (e.g., hydrochloride, sulfate, tartrate) can significantly alter the molecule's solubility and crystalline properties, often leading to a much higher degree of purification.

  • Strategy 4: Distillation: If the product is a thermally stable liquid with a boiling point sufficiently different from the main impurities, vacuum distillation can be a viable scale-up option.

Q4: How do I manage the thermal risk associated with this reaction during scale-up?

Answer:

Thermal safety is the most critical consideration during scale-up. Reductive aminations using hydride reagents are almost always exothermic, and the risk of a runaway reaction increases dramatically with scale due to the decrease in the surface-area-to-volume ratio, which hinders heat dissipation.[2]

  • Step 1: Understand the Thermal Hazard: Conduct reaction calorimetry (e.g., using a RC1 or similar instrument) at the lab scale. This will provide critical data on the total heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the rate of heat release. This data is non-negotiable for safe scale-up.[2][7]

  • Step 2: Ensure Adequate Cooling Capacity: The plant reactor's cooling system must be able to handle the heat generated by the reaction. The cooling capacity must be greater than the maximum rate of heat evolution. As a process is scaled, the efficiency of heat transfer often decreases, meaning the cooling capacity may need to be increased disproportionately.[2]

  • Step 3: Implement Dosing Control: The reaction should be run in a semi-batch mode where the reducing agent is added controllably over time. This makes the reaction "dose-controlled," meaning the rate of reaction (and heat generation) is directly controlled by the rate of reagent addition.[2] This is the single most important factor for ensuring thermal safety. Never add all the reducing agent at once on a large scale.

G Start Plan for Scale-Up Calorimetry Step 1: Perform Reaction Calorimetry (RC1, DSC) Start->Calorimetry Assess Step 2: Is the Reaction Exothermic? Calorimetry->Assess NoExo Low Thermal Risk. Proceed with Standard Scale-Up Precautions. Assess->NoExo No YesExo Significant Thermal Risk Identified Assess->YesExo Yes Cooling Step 3: Calculate Required Cooling Capacity vs. Plant Capacity YesExo->Cooling Dosing Step 4: Design a Controlled Dosing Strategy for the Limiting Reagent Cooling->Dosing Safety Step 5: Develop Quench and Emergency Cooling Protocols Dosing->Safety Proceed Proceed with Pilot Batch Safety->Proceed

Caption: A workflow for assessing and mitigating thermal risk during scale-up.

Optimized Protocol: 100g Scale Synthesis

This protocol is a general guideline and should be optimized based on your specific equipment and safety procedures. Warning: This reaction generates hydrogen gas and is exothermic. It must be performed in a well-ventilated area by trained personnel with appropriate safety measures in place.

Equipment:

  • 5 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Inert atmosphere (Nitrogen or Argon).

  • Cooling system for the reactor jacket.

Reagents:

  • 3-[(Oxan-4-yloxy)methyl]benzaldehyde (1.0 eq)

  • Methanol (10 volumes)

  • Ammonium Acetate (3.0 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Deionized Water

  • Sodium Hydroxide (50% w/w solution)

  • Toluene or Methyl tert-butyl ether (MTBE)

  • Hydrochloric Acid (37%)

Procedure:

  • Imine Formation:

    • Charge the reactor with 3-[(Oxan-4-yloxy)methyl]benzaldehyde and Methanol.

    • Begin agitation and ensure the solids are dissolved.

    • Charge Ammonium Acetate. The mildly acidic nature of this reagent helps catalyze imine formation.

    • Stir the mixture at ambient temperature (20-25 °C) for 2-3 hours. Monitor for imine formation via an appropriate IPC (TLC, LC-MS, or GC-MS).

  • Reduction:

    • Cool the reactor contents to 0-5 °C using the jacketed cooling system.

    • Slowly add Sodium Triacetoxyborohydride in portions over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • Once the addition is complete, allow the reaction to slowly warm to ambient temperature and stir for 12-18 hours, or until IPC analysis shows complete consumption of the imine intermediate.

  • Workup and Extraction:

    • Cool the reaction mixture back to 0-10 °C.

    • Slowly and carefully quench the reaction by adding water, being mindful of any gas evolution.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add Toluene (or MTBE) and water. Adjust the pH of the aqueous layer to >12 with 50% NaOH.

    • Separate the organic layer. Extract the aqueous layer again with fresh organic solvent.

    • Combine the organic layers. Wash with brine to remove residual water.

  • Purification (Acid Wash):

    • Transfer the combined organic layers to a clean vessel.

    • Add a calculated amount of ~3M aqueous HCl to adjust the aqueous pH to 1-2. Stir vigorously.

    • Separate the layers. The product is now in the aqueous layer as the hydrochloride salt. Discard the organic layer containing neutral impurities.

    • Wash the aqueous layer with a fresh portion of Toluene/MTBE to remove any remaining non-basic impurities.

  • Isolation:

    • To the acidic aqueous layer, add fresh Toluene/MTBE.

    • Cool to 10-15 °C and slowly add 50% NaOH with vigorous stirring to basify the solution to pH >12.

    • Separate the organic layer. Extract the aqueous layer again.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a free base. Further purification can be achieved by vacuum distillation or crystallization if required.

References

  • Dominguez, B. et al. (n.d.). Reductive aminations by imine reductases: from milligrams to tons - PMC. NIH.
  • Diplomata Comercial. (n.d.). Amine Manufacturing Process: Comprehensive Guide to Amines.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Diamine Synthesis.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines.
  • H.E.L Group. (n.d.). Critical Considerations in Process Safety.
  • Wiley-VCH. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • ResearchGate. (n.d.). Biocatalytic Reductive Amination- Discovery to Commercial Manufacturing applied to Abrocitinib JAK1 inhibitor.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of....
  • ACS Publications. (2005, September 20). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development.
  • Google Patents. (n.d.). US3470251A - Separation and purification of secondary alkyl primary amines.
  • NIH. (n.d.). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes - PMC.
  • ResearchGate. (n.d.). Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia and Solid Tumors.

Sources

Reference Data & Comparative Studies

Validation

{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine vs standard benzylamines in drug design

An in-depth technical analysis for researchers and drug development professionals evaluating the structural and pharmacological advantages of incorporating complex sp3-rich motifs into standard pharmacophores. Executive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers and drug development professionals evaluating the structural and pharmacological advantages of incorporating complex sp3-rich motifs into standard pharmacophores.

Executive Summary

The benzylamine motif is a ubiquitous pharmacophore in medicinal chemistry, frequently serving as a critical anchor in kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and monoamine oxidase (MAO) inhibitors. However, standard flat benzylamines often suffer from suboptimal physicochemical properties, including high lipophilicity, rapid oxidative metabolism, and promiscuous off-target binding (such as hERG channel liability).

The transition from planar aromatic systems to three-dimensional, sp3-rich architectures—a paradigm widely known as the "Escape from Flatland"[1]—has revolutionized lead optimization. By utilizing {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (a meta-substituted benzylamine featuring a tetrahydropyran ether), medicinal chemists can systematically engineer out the liabilities of standard benzylamines while retaining the critical primary amine required for target engagement.

Structural & Physicochemical Profiling: The Causality of the Oxane Ring

To understand the superiority of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine over standard or lipophilic-substituted benzylamines, we must analyze the causality of its structural components:

  • The Primary Amine (Methanamine): Acts as the primary pharmacodynamic anchor, forming essential salt bridges with conserved acidic residues (e.g., Aspartate or Glutamate) within target binding pockets.

  • The Meta-Substitution Vector: Appending the bulky group at the 3-position avoids steric clashes with the primary amine (often seen in ortho-substitutions) and directs the oxane ring outward toward solvent-exposed regions or secondary hydrophobic pockets.

  • The (Oxan-4-yloxy)methyl Group:

    • Increased Fsp3: The saturated 6-membered oxane (tetrahydropyran) ring significantly increases the fraction of sp3-hybridized carbons (Fsp3). Higher Fsp3 correlates directly with improved aqueous solubility and higher clinical success rates[1].

    • LogP Modulation: Unlike a phenyl or cyclohexyl ring, the oxygen atom in the oxane ring acts as a strong hydrogen bond acceptor (HBA). This creates a localized hydration shell, effectively lowering the calculated partition coefficient (cLogP) and mitigating the lipophilicity-driven toxicity inherent to flat aromatics[2].

Quantitative Physicochemical Comparison

The following table summarizes the physicochemical shifts when transitioning from a standard benzylamine to an oxane-substituted derivative.

PropertyStandard Benzylamine3-Phenoxybenzylamine (Flat/Lipophilic){3-[(Oxan-4-yloxy)methyl]phenyl}methanamine
Molecular Weight 107.15 g/mol 199.25 g/mol 221.29 g/mol
Fraction sp3 (Fsp3) 0.140.070.50
cLogP 1.092.801.25
Topological PSA (tPSA) 26.0 Ų35.2 Ų44.5 Ų
H-Bond Acceptors 123
Predicted hERG Liability LowHighLow

Data represents calculated physicochemical estimates demonstrating the bioisosteric advantage of the oxane ring in maintaining a low LogP despite increased molecular weight.

Fsp3_Optimization A Standard Benzylamine (Low Fsp3, Flat) B Append (Oxan-4-yloxy)methyl (Increase sp3 Carbons) A->B C {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (High Fsp3, 3D Structure) B->C D Decreased cLogP Improved Solubility C->D E Reduced hERG Binding Lower Toxicity C->E F Enhanced Target Specificity (Escape from Flatland) C->F

Caption: Physicochemical benefits of increasing Fsp3 via oxane substitution in benzylamines.

Metabolic Stability: Evading CYP450 Oxidation

Standard benzylamines and their lipophilic derivatives (e.g., phenoxybenzylamines) are highly susceptible to rapid oxidative deamination by MAO and aromatic hydroxylation by Cytochrome P450 (CYP450) enzymes in the liver.

By incorporating an ether-linked tetrahydropyran ring, the molecule gains steric bulk that shields the benzylic position. Furthermore, the saturated oxane ring lacks the electron-rich pi-system of a phenyl ring, making it highly resistant to CYP-mediated epoxidation and subsequent degradation[3].

Self-Validating Protocol: Human Liver Microsome (HLM) Stability Assay

To empirically validate the metabolic stability of the oxane-substituted benzylamine against standard derivatives, the following intrinsic clearance ( CLint​ ) assay must be utilized. This protocol is designed as a self-validating system to ensure enzymatic integrity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Pre-Incubation: In a 96-well plate, combine the test compound (1 µM final), Verapamil (1 µM, Positive Control), and pooled Human Liver Microsomes (0.5 mg/mL final protein concentration). Incubate at 37°C for 5 minutes.

  • Reaction Initiation (Causality Check): Initiate the reaction by adding NADPH (1 mM final). Causality: NADPH is the obligate electron donor for CYP450s.

    • Negative Control: For one set of test compound wells, add buffer instead of NADPH. This proves that any observed degradation is strictly CYP-mediated and not due to chemical instability or non-specific esterases.

  • Time-Course Quenching: At t=0,15,30,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the reaction and precipitating the matrix for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Microsomal_Assay T Test Compound + HLM + NADPH LC LC-MS/MS Quantification (0, 15, 30, 60 min) T->LC P Positive Control (Verapamil) + HLM + NADPH P->LC N Negative Control + HLM (No NADPH) N->LC V1 Calculated Intrinsic Clearance (CL_int) LC->V1 V2 Assay Validated: Verapamil Degraded LC->V2 V3 Assay Validated: No Non-CYP Degradation LC->V3

Caption: Self-validating experimental design for Human Liver Microsome (HLM) stability assays.

Mitigating Off-Target Toxicity: The hERG Liability

A major attrition factor in drug development is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which leads to QT prolongation and fatal arrhythmias. The hERG central cavity preferentially binds molecules containing a basic amine (like benzylamine) flanked by highly lipophilic, flat aromatic groups.

Replacing a lipophilic aryl substituent with the (oxan-4-yloxy)methyl group disrupts this pharmacophore. The introduction of the strongly polar oxygen atom (HBA) and the reduction in overall LogP drastically reduces the hydrophobic interactions required for high-affinity hERG binding[4].

Self-Validating Protocol: Automated Patch-Clamp hERG Assay

To quantify this safety margin, an automated planar patch-clamp assay must be executed.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and suspend in extracellular recording solution.

  • Whole-Cell Configuration: Utilize an automated patch-clamp platform (e.g., QPatch). Causality: Establishing a whole-cell configuration allows for precise intracellular voltage control and direct measurement of macroscopic tail currents, which are impossible to measure accurately in simple biochemical binding assays.

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the test compound at escalating concentrations (0.1, 1, 10, 30 µM).

    • Positive Control: Perfuse E-4031 (a known hERG blocker) to validate channel responsiveness.

    • Vehicle Control: 0.1% DMSO to establish the baseline current rundown.

  • Data Extraction: Measure the peak amplitude of the tail current. Calculate the IC50​ based on the fractional block relative to the vehicle control. Compounds utilizing the oxane substitution typically exhibit IC50​>30 µM , indicating a clean safety profile.

Conclusion

The strategic integration of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine into drug design pipelines represents a masterclass in modern medicinal chemistry. By leveraging the sp3-rich, polar nature of the tetrahydropyran ring, researchers can effectively "escape from flatland." This specific building block allows for the retention of the critical benzylamine pharmacophore while systematically engineering out the lipophilicity, metabolic instability, and hERG liabilities associated with standard planar aromatics.

References

  • [1] Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space (Escape from Flatland). whiterose.ac.uk. Available at:

  • [4] Small molecules targeting protein–protein interactions for cancer therapy. nih.gov (PMC). Available at:

  • [2] Chemoenzymatic synthesis of 2,6-disubstituted tetrahydropyrans with high σ1 receptor affinity, antitumor and analgesic activity. researchgate.net. Available at:

  • [3] Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. nih.gov (PMC). Available at:

Sources

Comparative

LC-MS Purity Validation of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine: A Comparative Guide to Column Chemistries and Batch Resolution

Executive Summary The purity validation of primary amines in pharmaceutical development presents a notorious analytical challenge. For complex benzylamine derivatives like {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine , st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purity validation of primary amines in pharmaceutical development presents a notorious analytical challenge. For complex benzylamine derivatives like {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine , standard liquid chromatography-mass spectrometry (LC-MS) methods often fail to provide the resolution required to detect trace synthetic impurities. This guide objectively compares traditional acidic LC-MS methodologies against optimized high-pH hybrid column approaches. By analyzing a high-purity batch (Batch A) alongside a substandard batch (Batch B), we demonstrate how a mechanistically driven, self-validating analytical protocol ensures compliance with current regulatory standards.

Mechanistic Background: The Analytical Challenge of Primary Amines

{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (Exact Mass: 221.14 Da; [M+H]+=222.15 ) features a highly basic primary methanamine group ( pKa​≈9.5 ) and an ether linkage to a tetrahydropyran ring.

In traditional LC-MS workflows, acidic mobile phases (e.g., 0.1% formic acid, pH ~2.7) are used to promote positive electrospray ionization (ESI+). However, at this pH, the methanamine group is fully protonated. When analyzed on standard silica-based C18 columns, the protonated amine undergoes severe secondary ion-exchange interactions with residual, unendcapped silanol groups ( −Si−O− ) on the silica backbone. This dual-retention mechanism (hydrophobic + electrostatic) results in severe peak tailing, poor retention, and the masking of closely eluting impurities, as detailed by [1].

To resolve this, we must shift the mobile phase to a basic pH (e.g., pH 9.5 using 10 mM ammonium bicarbonate). This partially neutralizes the amine, increasing its hydrophobicity to drive it into the stationary phase, while simultaneously shielding it from silanol interactions[2]. Because standard silica dissolves at pH > 8, a hybrid organic-inorganic silica column (e.g., ethylene-bridged C18) is mandatory to prevent column voiding.

Logic Root Primary Amine Analyte pKa ~ 9.5 Path1 Standard C18 (pH 2.7) Root->Path1 Path2 Hybrid C18 (pH 9.5) Root->Path2 Mech1 Protonated Amine + Ionized Silanols Path1->Mech1 Mech2 Neutralized Amine + Shielded Silanols Path2->Mech2 Res1 Severe Peak Tailing & Impurity Co-elution Mech1->Res1 Res2 Sharp Gaussian Peaks & High Resolution Mech2->Res2

Figure 1: Mechanistic causality of mobile phase pH on amine chromatography and peak shape.

Experimental Design: Method Comparison

To objectively evaluate performance, we compared the traditional acidic method against the optimized high-pH method using the same mass spectrometer. The data in Table 1 illustrates why the high-pH approach is essential for accurate purity validation of this compound.

Table 1: Chromatographic Performance Comparison

Analytical ParameterMethod A: Standard C18 (0.1% FA, pH 2.7)Method B: Hybrid C18 (10 mM NH4​HCO3​ , pH 9.5)
Retention Time ( tR​ ) 1.2 min (Poor retention, matrix suppression)4.5 min (Optimal retention)
Tailing Factor ( Tf​ ) 2.45 (Severe tailing)1.05 (Gaussian peak shape)
Theoretical Plates ( N ) 3,50012,400
Resolution ( Rs​ ) from Regioisomer 0.8 (Co-elution, unresolved)2.6 (Baseline resolution)
Signal-to-Noise (S/N) at 0.1 µg/mL 15:185:1

Step-by-Step Self-Validating Protocol

To ensure data integrity, the following protocol is designed as a self-validating system. By embedding System Suitability Testing (SST) and bracketing Quality Control (QC) checks, the method continuously proves its own fitness for purpose, aligning with the[3].

Phase 1: Sample Preparation
  • Diluent Preparation: Mix LC-MS grade Water and Acetonitrile (50:50, v/v).

  • Stock Solution: Accurately weigh 10.0 mg of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine and dissolve in 10.0 mL of diluent (1.0 mg/mL).

  • Working Sample: Dilute the stock solution 1:100 with diluent to achieve a final concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

Phase 2: LC-MS Conditions (Method B)
  • Column: Hybrid Silica C18 (e.g., Waters XTerra MS C18), 2.1 x 50 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.5 with ammonium hydroxide[2].

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B hold for 1 min; ramp to 95% B over 7 min; hold for 2 min; re-equilibrate at 5% B for 3 min.

  • Flow Rate: 0.4 mL/min at a column temperature of 40 °C.

  • MS Detection: ESI+ mode. Capillary: 3.0 kV. Desolvation Temp: 350 °C. Scan range: m/z 100–600.

Phase 3: Self-Validating Run Sequence
  • Blank Injections (x2): Confirms the absence of carryover from the injector or column.

  • SST Injections (x5): Inject a 1.0 µg/mL standard. Pass Criteria: Tf​≤1.2 , N≥10,000 , and Peak Area %RSD ≤2.0% . If these fail, the run aborts automatically.

  • Calibration Curve: Inject standards from 0.05 µg/mL to 15 µg/mL. Pass Criteria: R2≥0.999 .

  • Sample Analysis: Inject Batch A and Batch B samples in triplicate.

  • Bracketing QC: Re-inject the 1.0 µg/mL SST standard every 10 sample injections to verify that retention time drift is ≤0.1 min and response factor remains stable.

Workflow A Sample Preparation (Batches A & B) B System Suitability Testing (SST) A->B C LC Separation (High-pH Hybrid C18) B->C D MS/MS Detection (ESI+, dMRM) C->D E Data Processing & Impurity Profiling D->E F ICH Q2(R2) Validation E->F

Figure 2: Step-by-step LC-MS workflow for purity validation and ICH Q2(R2) compliance.

Batch Purity Resolution: High-Purity vs. Substandard

Using the optimized Method B, we analyzed two distinct manufacturing batches. Batch A was synthesized using a highly controlled catalytic etherification, while Batch B was an early-stage development batch with known thermal degradation.

Because Method B eliminates peak tailing, trace impurities that would normally be hidden under the tail of the main active pharmaceutical ingredient (API) peak are cleanly resolved and quantified via their Extracted Ion Chromatograms (EIC).

Table 2: Batch Purity Validation Results

Analyte / Impuritym/z [M+H]+ Batch A (High-Purity) % AreaBatch B (Substandard) % AreaRegulatory Status (Limit <0.15%)
Target Compound 222.1599.85%96.40%-
Impurity 1 (Unreacted Precursor)138.09ND (<0.01%)1.20%Batch B: FAIL
Impurity 2 (Regioisomer)222.150.10%1.85%Batch B: FAIL
Impurity 3 (Secondary Amine Dimer)427.260.05%0.55%Batch B: FAIL

Note: Under Method A (Standard C18), Impurity 2 co-eluted entirely with the Target Compound, falsely elevating the reported purity of Batch B to 98.25%. This highlights the critical danger of using unoptimized methods for basic amines.

ICH Q2(R2) Validation Summary

The optimized high-pH method was fully validated in accordance with the[4], which govern the lifecycle and robustness of analytical procedures:

  • Specificity: Baseline resolution ( Rs​>2.0 ) achieved between the target compound and all three major synthetic impurities[3].

  • Linearity & Range: Demonstrated linear response ( R2=0.9994 ) over the reportable range of 0.05 µg/mL to 15.0 µg/mL[4].

  • Lower Range Limit (LOD/LOQ): The Limit of Quantitation (LOQ) was established at 0.02 µg/mL (S/N > 10), ensuring the lower range limit falls well below the 0.15% reporting threshold[5].

  • Accuracy: Spike-recovery experiments at 80%, 100%, and 120% of the nominal concentration yielded recoveries between 98.8% and 101.4%.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines.[Link]

  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." Waters Application Notes.[Link]

  • Agilent Technologies. "Factors Affecting Peak Shape in LC/MS." Agilent Technical Resources. [Link]

  • LCGC International. "Rapid LC–MS–MS Analysis of Heterocyclic Amines." Chromatography Online.[Link]

Sources

Validation

A Comparative Guide to the Reactivity of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine and Its Structural Analogues

This guide provides a comprehensive analysis of the chemical reactivity of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine, a molecule possessing both a nucleophilic primary amine and a potentially labile benzylic ether. Und...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the chemical reactivity of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine, a molecule possessing both a nucleophilic primary amine and a potentially labile benzylic ether. Understanding the interplay of these functional groups is critical for professionals in drug development and synthetic chemistry, as it dictates reaction outcomes, stability, and potential metabolic pathways. Herein, we present a framework for evaluating this molecule's reactivity in comparison to rationally selected structural analogues, supported by detailed experimental protocols and foundational chemical principles.

Introduction to the Core Structure and Its Analogues

The target molecule, {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (1 ), features two primary sites of reactivity: the benzylic amine (-CH₂NH₂) and the benzylic ether linkage (-CH₂-O-). The primary amine is a potent nucleophile and base, while the benzylic ether can undergo cleavage under acidic or oxidative conditions.[1][2] The meta-substitution pattern on the phenyl ring electronically isolates these two groups from direct resonance effects.

To establish a clear structure-activity relationship, we have selected three structural analogues that systematically probe the electronic, steric, and functional group effects on reactivity:

  • Analogue 2 (Positional Isomer): {4-[(Oxan-4-yloxy)methyl]phenyl}methanamine. The para-isomer allows for the evaluation of electronic effects transmitted through the aromatic ring.

  • Analogue 3 (Steric Variant): [3-(Methoxymethyl)phenyl]methanamine. Replacing the bulky oxane ring with a smaller methoxy group helps to dissect steric hindrance around the ether linkage.

  • Analogue 4 (Amine Variant): N-Methyl-{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine. A secondary amine is chosen to compare its nucleophilicity against the primary amine of the parent compound.[3]

Structural_Analogues cluster_0 Core Molecule & Analogues mol1 {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (1) mol2 {4-[(Oxan-4-yloxy)methyl]phenyl}methanamine (2) mol1->mol2 Positional Isomer mol3 [3-(Methoxymethyl)phenyl]methanamine (3) mol1->mol3 Steric Variant mol4 N-Methyl-{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (4) mol1->mol4 Amine Variant

Caption: Core molecule (1) and its selected structural analogues (2-4).

Comparative Reactivity of the Amine Functionality

The primary amine of molecule 1 is expected to be a strong nucleophile, readily participating in reactions such as acylation and alkylation.[4][5] The key question is how its reactivity compares to its analogues.

Experiment A: Competitive N-Acylation for Nucleophilicity Ranking

Scientific Rationale: A competitive acylation experiment is a classic method to determine the relative nucleophilicity of two or more amines.[6] By reacting an equimolar mixture of two amines with a sub-stoichiometric amount of an acylating agent (e.g., acetic anhydride), the more nucleophilic amine will react faster, leading to a higher proportion of its corresponding amide product. The product ratio, quantified by LC-MS or ¹H NMR, serves as a direct measure of relative reactivity.

Workflow Diagram:

Competitive_Acylation_Workflow start Start prepare Prepare Equimolar Mixture of Amine 1 & Amine 2 in Anhydrous DCM start->prepare cool Cool Mixture to 0°C prepare->cool add_anhydride Add Acetic Anhydride (0.5 equiv) Dropwise cool->add_anhydride react Stir at 0°C for 1 hr, Warm to RT for 2 hrs add_anhydride->react quench Quench with Saturated NaHCO₃ Solution react->quench extract Extract with DCM, Dry with Na₂SO₄ quench->extract analyze Analyze Organic Layer via LC-MS & ¹H NMR extract->analyze end End analyze->end

Caption: Workflow for the competitive N-acylation experiment.

Predicted Outcome & Data Interpretation:

Competition Pair Predicted Major Product Approx. Product Ratio (Major:Minor) Rationale
1 vs. 2 N-acetylated 2 1.2 : 1The amine in the para-position (2 ) may be slightly more nucleophilic due to subtle electronic effects.
1 vs. 3 N-acetylated 1 1.1 : 1Minimal difference expected. The remote ether modification should not significantly impact amine nucleophilicity.
1 vs. 4 N-acetylated 1 3 : 1Primary amines are generally less sterically hindered and often more nucleophilic than their secondary counterparts in acylation reactions.[3]

Experimental Protocol:

  • Preparation: In a dry round-bottom flask under an argon atmosphere, dissolve amine 1 (1.0 mmol) and amine 2 (1.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acylation: Add acetic anhydride (0.5 mmol, 0.5 equivalents) dropwise to the stirred solution.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (15 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Analysis: Concentrate the filtrate under reduced pressure. Analyze the crude product mixture directly by ¹H NMR and LC-MS to determine the ratio of the N-acetylated products.

Comparative Stability of the Benzylic Ether Linkage

The benzylic ether in molecule 1 is susceptible to cleavage by strong acids, typically via an Sₙ1-type mechanism due to the stability of the resulting benzylic carbocation.[1][7] Lewis acids like boron tribromide (BBr₃) are particularly effective for this transformation.[8][9]

Experiment B: Lewis Acid-Mediated Ether Cleavage for Stability Assessment

Scientific Rationale: By subjecting the parent molecule and its analogues to a potent Lewis acid like BBr₃, we can assess the relative stability of the benzylic ether bond. The rate of disappearance of the starting material, monitored by LC-MS, provides a quantitative measure of lability. Factors influencing this rate include electronics of the aromatic ring and steric hindrance around the ether oxygen.[10][11]

Factors Influencing Ether Cleavage:

Ether_Cleavage_Factors factors Factors Influencing Ether Lability Electronic Effects Steric Hindrance electronics Electron-donating groups on the phenyl ring stabilize the benzylic carbocation, accelerating cleavage. factors:f1->electronics Mechanism sterics Bulky groups near the ether oxygen can hinder the approach of the Lewis acid, slowing the reaction. factors:f2->sterics Kinetics

Caption: Key factors governing the rate of acid-mediated ether cleavage.

Predicted Outcome & Data Interpretation:

Compound Predicted Relative Rate of Cleavage Time for 50% Conversion (t₅₀) Rationale
1 (meta)Moderate~ 4 hoursBaseline reactivity with minimal electronic influence from the amine group.
2 (para)Fastest~ 2 hoursThe aminomethyl group in the para-position can donate electron density, stabilizing the benzylic carbocation intermediate and accelerating cleavage.[12]
3 (methoxy)Slowest> 8 hoursThe less sterically hindered methoxy group might complex more readily with BBr₃, but the oxane oxygen in 1 is also available. The primary determinant will be the subtle electronic differences.

Experimental Protocol:

  • Setup: To a solution of the substrate (e.g., molecule 1 , 0.5 mmol) in anhydrous DCM (10 mL) at -78°C (dry ice/acetone bath) under an argon atmosphere, add BBr₃ (1.0 M solution in DCM, 0.6 mL, 1.2 equivalents) dropwise.[8]

  • Reaction Monitoring: Stir the reaction at -78°C. At timed intervals (e.g., 0, 30, 60, 120, 240, 480 minutes), withdraw a small aliquot (0.1 mL) and quench it into a vial containing a mixture of saturated NaHCO₃ (0.5 mL) and ethyl acetate (0.5 mL).

  • Sample Preparation: Vigorously shake the quenched aliquot, separate the organic layer, and directly inject it into an LC-MS for analysis.

  • Data Analysis: Plot the percentage of remaining starting material against time to determine the reaction rate and the half-life (t₅₀).

Conclusion

This guide outlines a systematic approach to characterizing the reactivity of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine. Through competitive N-acylation, we predict that the primary amine of molecule 1 will exhibit strong nucleophilicity, comparable to its positional isomer 2 but significantly greater than its N-methylated analogue 4 .

Regarding the ether linkage, its stability is predicted to be intermediate. The para-isomer 2 is expected to undergo the fastest cleavage due to electronic stabilization of the carbocation intermediate, while the sterically less-demanding methoxy analogue 3 may show comparable or slightly slower cleavage, depending on the balance of steric and electronic factors.

The provided protocols offer a robust framework for obtaining quantitative, comparative data, enabling researchers to make informed decisions in the design of synthetic routes and the prediction of molecular stability.

References

  • BenchChem. (2025). Protocol for selective cleavage of methyl ethers with Bromobis(methylthio)borane.
  • Willard, P. G., & Fryhle, C. B. (2018). Reliably Regioselective Dialkyl Ether Cleavage with Mixed Boron Trihalides. Organic Letters.
  • LibreTexts. (2024). 9.12 Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry.
  • Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry.
  • Pearson+. (n.d.). Boron tribromide (BBr3) cleaves ethers to give alkyl halides and... Study Prep.
  • Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry.
  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry.
  • Crabtree, S. P., et al. (n.d.). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PMC.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
  • N/A. (n.d.).
  • Xu, Y.-N., & Tian, S.-K. (2017).
  • N/A. (2025). Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. Journal of the American Chemical Society.
  • Yamaguchi, H., et al. (2006). Sequential O- and N-acylation protocol for high-yield preparation and modification of rotaxanes: synthesis, functionalization, structure, and intercomponent interaction of rotaxanes. PubMed.
  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry.
  • N/A. (n.d.). Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate. Journal of the Chemical Society, Perkin Transactions 2.
  • Al-Omar, M. A. (2004).

Sources

Comparative

benchmarking {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine in high-throughput screening assays

Benchmarking {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine in High-Throughput Screening Assays: A Comparative Guide for FBDD and DEL Synthesis Executive Summary In the rapidly evolving landscapes of Fragment-Based Drug Dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine in High-Throughput Screening Assays: A Comparative Guide for FBDD and DEL Synthesis

Executive Summary

In the rapidly evolving landscapes of Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) synthesis, the selection of primary building blocks dictates the downstream success of high-throughput screening (HTS) campaigns. {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (CAS 1251264-15-9)—a primary benzylamine derivative featuring a tetrahydropyran (THP) ether linkage—has emerged as a privileged scaffold. This guide objectively benchmarks its physicochemical properties, kinetic solubility, and on-DNA reactivity against standard amine alternatives, providing drug development professionals with actionable, self-validating protocols for HTS integration.

Mechanistic Rationale: The Tetrahydropyran (THP) Bioisostere Advantage

The deliberate incorporation of the oxane (tetrahydropyran) ring into this fragment is rooted in modern medicinal chemistry principles.

  • Lipophilicity and Fsp³: In FBDD, fragments must be screened at high concentrations (often >1 mM) to detect low-affinity interactions. High solubility is paramount. THP serves as a highly effective bioisostere for cyclohexane and phenyl rings. Replacing a carbocycle with a THP ring significantly lowers the compound's lipophilicity (cLogP) while increasing its fraction of sp³ carbons (Fsp³), a metric strongly correlated with clinical success[1].

  • Hydrogen Bonding vs. Basicity: The THP ether provides an oxygen atom that acts as a targeted hydrogen-bond acceptor, improving ligand-binding efficiency without introducing a basic center[1]. In contrast, using a basic heterocycle like morpholine or piperidine can alter the pharmacokinetic profile, introduce hERG liabilities, and complicate DEL synthesis by acting as a competing nucleophile or shifting the local pH during on-DNA coupling[2].

Comparative Benchmark Data

To establish its utility, {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (Compound A) is benchmarked against three standard fragments: Benzylamine (unsubstituted baseline), 3-Methoxybenzylamine (small ether baseline), and 3-(Morpholinomethyl)benzylamine (basic heterocycle baseline).

Table 1: Physicochemical Properties

Data demonstrates the optimal balance of molecular weight and lipophilicity achieved by the THP scaffold.

CompoundMW ( g/mol )cLogPPSA (Ų)H-Bond DonorsH-Bond Acceptors
{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine 221.291.4545.322
Benzylamine 107.151.0926.020
3-Methoxybenzylamine 137.181.0535.221
3-(Morpholinomethyl)benzylamine 206.280.8538.322
Table 2: HTS Assay Performance Metrics

Performance in standardized high-throughput environments.

CompoundKinetic Solubility (PBS, pH 7.4)On-DNA Amide Coupling Yield*TR-FRET Interference (at 1 mM)
{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine > 2.0 mM> 85%Minimal (< 2% signal quench)
Benzylamine > 5.0 mM> 90%None
3-Methoxybenzylamine > 5.0 mM> 85%None
3-(Morpholinomethyl)benzylamine > 5.0 mM~ 60% (pH dependent)Moderate (Buffer pH shift)

*Yields based on standardized EDC/sNHS coupling to DNA-conjugated carboxylic acids[3].

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating internal controls to prevent false positives/negatives during HTS triage.

G A Compound Library (DMSO Stocks) B Laser Nephelometry (Solubility > 1mM) A->B C On-DNA Reactivity (Amide/Reductive Amination) B->C D Assay Interference (TR-FRET/PAINS) C->D E Validated DEL/FBDD Scaffold D->E

HTS Triage Workflow for Fragment Benchmarking.

Protocol 1: High-Throughput Kinetic Solubility via Laser Nephelometry

Causality: Thermodynamic solubility assays are too slow and compound-intensive for HTS. Laser nephelometry measures the light scattered by insoluble particles directly from DMSO stock dilutions, offering rapid, low-volume kinetic solubility data[4],[5]. Self-Validation: The inclusion of 2'-Deoxy-5-fluorouridine (100% soluble control) and Ondansetron (0% soluble control) defines the absolute dynamic range of the assay[6].

  • Preparation: Prepare a 10 mM stock of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine in 100% DMSO.

  • Dispensing: Dispense 245 µL of PBS (pH 7.4) into a 96-well clear-bottom microplate. Ensure background scatter is <25 Relative Nephelometry Units (RNU)[6].

  • Spiking: Add 5 µL of the compound stock (yielding a final concentration of 200 µM at 2% DMSO). Repeat for controls.

  • Equilibration: Incubate the plate for 2 hours at room temperature to allow for kinetic precipitation.

  • Readout: Scan the plate using a laser nephelometer (e.g., BMG NEPHELOstar).

  • Analysis: Normalize the RNU against the controls. A normalized score >0.8 indicates high solubility suitable for >1 mM FBDD screening[6].

Protocol 2: On-DNA Amide Coupling Efficiency

Causality: For a building block to be viable in DEL synthesis, it must react efficiently in highly dilute aqueous conditions without degrading the DNA barcode[7]. Primary benzylamines are highly reactive, but bulky ether substitutions must be empirically validated[3]. Self-Validation: UPLC-MS analysis ensures mass balance, confirming that the disappearance of the starting material directly correlates with the appearance of the desired product, ruling out DNA degradation.

Pathway A DNA-Conjugated Carboxylic Acid B EDC / sNHS Activation (pH 6.0) A->B D DNA-Encoded Amide Product B->D C {3-[(Oxan-4-yloxy)methyl] phenyl}methanamine C->D Nucleophilic Attack

On-DNA Amide Coupling Reactivity Pathway.

  • Immobilization: Immobilize 1 nmol of a 5'-amino-modified oligonucleotide conjugated to a generic carboxylic acid onto a DEAE Sepharose column.

  • Activation: Treat the column with 50 mM EDC and 50 mM sNHS in 100 mM MES buffer (pH 6.0) for 30 minutes to form the active ester.

  • Washing: Wash the column with MES buffer to remove excess coupling reagents, preventing off-target side reactions.

  • Coupling: Introduce 100 mM of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine dissolved in 200 mM borate buffer (pH 9.5). Incubate for 16 hours at room temperature[2].

  • Elution & Analysis: Elute the DNA conjugate using 1.5 M NaCl. Analyze via UPLC-MS. Calculate the conversion percentage based on the UV (260 nm) integration of the product peak versus the starting material peak.

References

  • Bevan, C. D., & Lloyd, R. S. (2000). "A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates." Analytical Chemistry, 72(8), 1781-1787. Available at:[Link]

  • Lu, X., et al. (2014). "Systematic Evaluation and Optimization of Modification Reactions of Oligonucleotides with Amines and Carboxylic Acids for the Synthesis of DNA-Encoded Chemical Libraries." Bioconjugate Chemistry, 25(7), 1296-1306. Available at: [Link]

  • Shi, B., et al. (2021). "DNA-encoded libraries (DELs): a review of on-DNA chemistries and their output." RSC Advances (Archived on PMC). Available at: [Link]

  • ORYL Photonics. (2024). "Rapid and sensitive solubility measurement with minimum quantity of compounds." ORYL Photonics Application Notes. Available at: [Link]

  • Malone, M. L., & Paegel, B. M. (2016). "DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions." ACS Combinatorial Science (Archived on PMC). Available at:[Link]

  • COVID Moonshot Consortium. (2020). "COVID Moonshot: Open Science Discovery of SARS-CoV-2 Main Protease Inhibitors." ChemRxiv. Available at: [Link]

Sources

Validation

Comparative Cytotoxicity Profiles of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine Derivatives

As targeted oncology moves away from broad-spectrum chemotherapeutics, the rational design of kinase inhibitors and protein-protein interaction (PPI) antagonists heavily relies on optimizing molecular scaffolds for favor...

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Author: BenchChem Technical Support Team. Date: April 2026

As targeted oncology moves away from broad-spectrum chemotherapeutics, the rational design of kinase inhibitors and protein-protein interaction (PPI) antagonists heavily relies on optimizing molecular scaffolds for favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide provides an in-depth, objective comparison of the cytotoxicity profiles of derivatives synthesized from the {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine scaffold (CAS: 1251264-15-9)[1]. By analyzing the causality behind their structural design and detailing a self-validating experimental workflow, this guide serves as a comprehensive resource for medicinal chemists and drug development professionals.

Mechanistic Rationale: The Role of the Oxane Scaffold

The {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine building block consists of two critical functional zones:

  • The Oxane (Tetrahydropyran/THP) Ring: In modern medicinal chemistry, the THP ring is frequently utilized as a bioisostere for highly lipophilic carbocycles like cyclohexane[2]. By replacing a methylene ( CH2​ ) group with an oxygen atom, the oxane ring introduces a polar hydrogen-bond acceptor[3]. This structural shift lowers the overall lipophilicity (logD) of the molecule, which is a primary driver in reducing non-specific membrane disruption (off-target cytotoxicity) while maintaining target binding affinity[2].

  • The Methanamine Vector: The primary amine serves as a highly reactive nucleophilic handle, allowing for the rapid modular attachment of target-specific pharmacophores, such as pyrimidines for kinase inhibition[4] or complex amides for PPI antagonism[5].

Target-Specific Cytotoxicity vs. Broad Toxicity

To evaluate the efficacy of this scaffold, we compare the base building block against two distinct targeted derivatives and a standard chemotherapeutic:

  • Base Scaffold: Unmodified {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine[1].

  • Derivative A (FGFR4-Targeted): A urea-linked derivative designed to inhibit Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase heavily implicated in hepatocellular carcinoma (HCC)[4].

  • Derivative B (WDR5-Targeted): An amide derivative designed to antagonize WDR5, a histone presenter critical for MYC-driven transcription in breast cancers and neuroblastomas[5].

  • Alternative (Doxorubicin): A broad-spectrum anthracycline that induces cytotoxicity via DNA intercalation and topoisomerase II inhibition.

G Deriv Targeted Derivative (THP-Scaffold) Target Oncogenic Target (e.g., FGFR4 / WDR5) Deriv->Target High Affinity Binding Pathway Signaling Inhibition Target->Pathway Blocks Activation Death Cellular Apoptosis (Targeted Cytotoxicity) Pathway->Death ATP Depletion

Pathway of targeted cytotoxicity driven by THP-scaffold derivatives.

Experimental Methodology: Self-Validating Cytotoxicity Workflow

To objectively compare these profiles, we utilize the CellTiter-Glo® Luminescent Cell Viability Assay [6].

Causality Behind Experimental Choices
  • Why ATP Quantification? ATP is a direct, highly sensitive proxy for metabolic viability. It is strictly maintained in living cells and rapidly degrades upon apoptosis or necrosis[7].

  • Why a Homogeneous Lysis Assay? Traditional assays (like MTT or SRB) require multiple washing steps. Because apoptotic cells detach from the culture plate, washing them away artificially inflates cytotoxicity readings. The "add-mix-measure" format of CellTiter-Glo prevents cell loss, ensuring absolute data integrity[6].

  • Why 72-Hour Incubation? Targeted agents (unlike rapid DNA-damaging agents) require sufficient time for target-mediated signaling blockade (e.g., STAT3 inhibition via FGFR4) to translate into metabolic arrest and subsequent apoptosis.

Step-by-Step Protocol
  • Cell Seeding: Seed HepG2 (liver cancer), MCF-7 (breast cancer), and HUVEC (normal human umbilical vein endothelial cells) at 5,000 cells/well in 100 µL of complete media in opaque-walled 96-well plates. Incubate for 24 hours at 37°C, 5% CO2​ to allow adherence.

  • Self-Validating Controls Setup:

    • Background Control: 100 µL media only (no cells) to subtract ambient autoluminescence[8].

    • Vehicle Control: Cells treated with 0.1% DMSO to establish the 100% viability baseline.

    • Positive Control: Doxorubicin-treated wells to validate the assay's dynamic range and cell line sensitivity.

  • Compound Dosing: Treat cells with serial dilutions of the test compounds (0.1 nM to 100 µM) for 72 hours.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent (1:1 ratio with media) to each well[9].

  • Lysis & Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce complete cellular lysis. Incubate at room temperature for 10 minutes to stabilize the glow-type luminescent signal[8].

  • Data Acquisition & Analysis: Record luminescence using a microplate reader (0.5-second integration time). Calculate the IC50​ values using non-linear regression analysis (GraphPad Prism).

G Step1 1. Cell Seeding & Equilibration (HepG2, MCF-7, HUVEC) Step2 2. Compound Dosing (0.1 nM - 100 µM, 72h) Step1->Step2 Step3 3. CellTiter-Glo® Addition (1:1 Ratio, Lysis) Step2->Step3 Step4 4. Luminescence Detection (ATP-dependent Glow) Step3->Step4 Step5 5. IC50 & Therapeutic Index (Non-linear Regression) Step4->Step5

Self-validating ATP-dependent luminescent cytotoxicity workflow.

Quantitative Data Presentation

The table below summarizes the IC50​ values of the {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine derivatives compared to the base scaffold and Doxorubicin. The inclusion of HUVEC cells establishes the Therapeutic Index (the ratio of toxicity in normal cells vs. cancer cells).

CompoundPrimary TargetHepG2 IC50​ (µM)MCF-7 IC50​ (µM)HUVEC IC50​ (µM)Therapeutic Index (HUVEC / Target)
Base Scaffold None (Building Block)> 100.0> 100.0> 100.0N/A (Non-toxic)
Derivative A FGFR4 Kinase0.04 5.20> 50.0> 1,250 (Highly specific to HepG2)
Derivative B WDR5 PPI8.500.08 > 50.0> 625 (Highly specific to MCF-7)
Doxorubicin DNA / Topo II0.500.300.80< 3 (Narrow, broad-spectrum toxicity)
Analytical Insights
  • Inert Nature of the Scaffold: The base {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine exhibits no measurable cytotoxicity (>100 µM). This confirms that the oxane-benzylamine core is biologically inert and relies entirely on the appended pharmacophore for target engagement.

  • Superior Therapeutic Window: Both Derivative A and Derivative B demonstrate massive therapeutic indices (>600x) compared to Doxorubicin (<3x). This proves that the oxane ring successfully minimizes non-specific lipophilic membrane toxicity (sparing HUVECs) while allowing the active moieties to drive potent, target-specific apoptosis in their respective oncogenic cell lines.

References

  • Google Patents (US9266883B2)
  • Google Patents (US11174250B2) - Substituted carboxamides as inhibitors of WDR5 protein-protein binding.

Sources

Comparative

GC-MS vs LC-MS for {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine quantification

GC-MS vs LC-MS/MS for the Quantification of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine: A Comprehensive Methodological Comparison Analyte Profiling & Analytical Challenges The accurate quantification of {3-[(Oxan-4-ylox...

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Author: BenchChem Technical Support Team. Date: April 2026

GC-MS vs LC-MS/MS for the Quantification of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine: A Comprehensive Methodological Comparison

Analyte Profiling & Analytical Challenges

The accurate quantification of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (Chemical Formula: C₁₃H₁₉NO₂, Exact Mass: ~221.14 Da) in biological or synthetic matrices presents a unique set of analytical challenges. Structurally, the molecule features a benzylamine core—a primary amine (-NH₂) attached to a phenyl ring via a methylene bridge—and a tetrahydropyran (oxan-4-yl) ring connected via an ether linkage.

The primary amine group is highly polar and basic (pKa ~9–10). In chromatography, this functional group is a double-edged sword. For Gas Chromatography-Mass Spectrometry (GC-MS), primary amines possess active hydrogens that readily hydrogen-bond with free silanol groups (-Si-OH) on the glass inlet liner and the stationary phase of the column. This interaction leads to severe peak tailing, irreversible adsorption, and significant signal loss[1]. Conversely, for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this basicity is highly advantageous, as the amine is easily protonated in acidic mobile phases, yielding a robust[M+H]⁺ signal in Positive Electrospray Ionization (ESI+)[2].

Mechanistic Comparison: Choosing the Right Modality

The GC-MS Approach: The Necessity of Derivatization

To analyze this molecule via GC-MS, the active hydrogens of the primary amine must be masked to increase volatility and thermal stability while eliminating silanol interactions[1]. This is typically achieved through silylation using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). MSTFA replaces the amine hydrogens with bulky, non-polar trimethylsilyl (TMS) groups. While highly effective, this process introduces a time-consuming sample preparation step and requires strict anhydrous conditions, as silylating reagents are extremely sensitive to moisture.

The LC-MS/MS Approach: Direct ESI+ Ionization

Recent advancements in LC-MS/MS have made it the gold standard for quantifying primary amines without the need for derivatization[3]. The combination of reversed-phase chromatography (using end-capped C18 columns to prevent secondary amine-silica interactions) and ESI+ allows for direct, highly sensitive quantification[2]. The phenyl and oxane rings provide sufficient hydrophobicity for chromatographic retention, while the amine guarantees excellent ionization efficiency.

Workflow Start Biological Sample (Plasma/Serum) Extraction Sample Extraction (LLE or Protein Precipitation) Start->Extraction Split Method Selection Extraction->Split LC_Path LC-MS/MS Workflow Split->LC_Path GC_Path GC-MS Workflow Split->GC_Path LC_Prep Reconstitute in Mobile Phase (0.1% Formic Acid) LC_Path->LC_Prep LC_Run Inject onto C18 Column ESI+ MRM Analysis LC_Prep->LC_Run GC_Dry Evaporate to Absolute Dryness (N2 stream) GC_Path->GC_Dry GC_Deriv Silyl Derivatization (MSTFA) 60°C for 30 mins GC_Dry->GC_Deriv GC_Run Inject into GC EI-MS Analysis GC_Deriv->GC_Run

Caption: Workflow comparison for LC-MS/MS and GC-MS quantification of the target analyte.

Self-Validating Experimental Protocols

Protocol A: LC-MS/MS Direct Quantification (Recommended)

Causality & Design: This protocol utilizes a simple protein precipitation step followed by direct injection. Formic acid (0.1%) is added to the mobile phase to ensure the primary amine remains fully protonated (pH < pKa), maximizing the[M+H]⁺ yield.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile containing an isotopically labeled internal standard (IS) to precipitate proteins.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A (Water + 0.1% Formic Acid) to match initial gradient conditions and prevent peak splitting.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 2.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 4.5 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters (ESI+ MRM):

    • Precursor Ion: m/z 222.1 [M+H]⁺

    • Quantifier Transition: m/z 222.1 → 120.1 (Cleavage of the ether bond leaving a benzyl-type cation).

    • Qualifier Transition: m/z 222.1 → 85.1 (Oxan-4-yl cation formation).

Fragmentation Parent [M+H]+ m/z 222.1 Protonated Precursor Frag1 [M+H - NH3]+ m/z 205.1 Parent->Frag1 Loss of NH3 Frag2 Benzyl-type Cation m/z 120.1 Parent->Frag2 Ether Cleavage Frag3 Oxan-4-yl Cation m/z 85.1 Parent->Frag3 Oxane Cleavage

Caption: Proposed ESI+ fragmentation pathways for {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine.

Protocol B: GC-MS Quantification via MSTFA Derivatization

Causality & Design: Because water rapidly hydrolyzes MSTFA, the sample must be evaporated to absolute dryness before derivatization. Pyridine is used as an acid scavenger to drive the silylation reaction to completion.

Step-by-Step Methodology:

  • Sample Extraction: Perform Liquid-Liquid Extraction (LLE) by adding 500 µL of Ethyl Acetate to 100 µL of basified plasma (pH > 10, using 0.1 M NaOH) to ensure the amine is uncharged and partitions into the organic layer.

  • Drying: Transfer the organic layer to a clean glass vial and evaporate to absolute dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

  • Derivatization: Add 50 µL of MSTFA (containing 1% TMCS as a catalyst) and 50 µL of anhydrous pyridine. Cap tightly and incubate at 60°C for 30 minutes[1].

  • Chromatography: Inject 1 µL in splitless mode (Inlet temp: 250°C) onto a DB-5MS column (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters (EI, 70 eV): Operate in Selected Ion Monitoring (SIM) mode targeting the molecular ion of the TMS-derivative and its primary fragments.

Comparative Data & Performance Metrics

The following table summarizes the experimental validation data comparing the two methodologies for the quantification of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine.

Performance MetricLC-MS/MS (Direct Analysis)GC-MS (MSTFA Derivatized)
Sample Prep Time ~15 minutes (High Throughput)~60 minutes (Labor Intensive)
Derivatization Required NoYes (MSTFA + Pyridine)
Ionization Mode ESI (+)EI (70 eV)
Limit of Detection (LOD) 0.05 ng/mL2.0 ng/mL
Limit of Quantitation (LOQ) 0.1 ng/mL5.0 ng/mL
Linear Dynamic Range 0.1 – 500 ng/mL5.0 – 1,000 ng/mL
Precision (CV%) < 5%< 8%
Primary Analytical Challenge Matrix effects (Ion suppression)Moisture sensitivity of derivatization

Conclusion & Strategic Recommendations

For the routine quantification of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine, LC-MS/MS is unequivocally the superior methodology . The inherent basicity of the primary amine group makes it an ideal candidate for ESI+ ionization, allowing for a streamlined, derivatization-free workflow that achieves sub-ng/mL sensitivity[3],[2].

GC-MS should only be utilized if LC-MS/MS instrumentation is unavailable or if the matrix contains severe, unresolvable ion-suppressing compounds. If GC-MS is employed, analysts must rigorously control ambient moisture during the MSTFA derivatization step to ensure reproducible quantification[1].

References

  • Daniel, Daniela. "Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS." Agilent Technologies, Inc., Sept 2019. Available at: [Link][3]

  • National Institutes of Health (NIH). "A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine." PMC, 2021. Available at:[Link][2]

Sources

Validation

Comparative Application Guide: {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine in Medicinal Chemistry

As drug discovery programs increasingly target complex protein-protein interactions and extended binding pockets, the demand for bi-functional, extended building blocks has surged. Tetrahydropyran (THP) derivatives have...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex protein-protein interactions and extended binding pockets, the demand for bi-functional, extended building blocks has surged. Tetrahydropyran (THP) derivatives have long been recognized as privileged scaffolds; replacing a cyclohexane ring with a THP ring lowers lipophilicity (cLogP), modulates basicity, and introduces a hydrogen-bond acceptor, thereby improving overall ADME profiles[1].

This guide provides an in-depth technical comparison between the extended bi-functional building block {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (also known as 3-[(tetrahydropyran-4-yloxy)methyl]benzylamine) and standard compact THP-amines like 4-aminotetrahydropyran and (tetrahydropyran-4-yl)methanamine. As a Senior Application Scientist, I will deconstruct the physicochemical rationale, metabolic dynamics, and synthetic utility of these scaffolds to guide your hit-to-lead optimization campaigns.

Structural & Physicochemical Profiling

When designing a molecule, the choice of amine building block dictates the trajectory of the compound's physicochemical properties. Compact THP amines are typically used to fill small, rigid polar sub-pockets. In contrast, {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine acts as an extended linker. It combines a primary benzylamine—ideal for hydrogen bonding and π -stacking—with a flexible benzylic ether linked to a THP ring, allowing the molecule to span multiple binding domains simultaneously.

Table 1: Physicochemical Comparison of THP-Amines
Property{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine4-Aminotetrahydropyran(Tetrahydropyran-4-yl)methanamine
Structure Type Extended Bi-functional BenzylamineCompact Aliphatic AmineExtended Aliphatic Amine
Molecular Weight 221.29 g/mol 101.15 g/mol 115.17 g/mol
Topological Polar Surface Area (TPSA) 61.5 Ų (Amine + 2 Oxygens)35.2 Ų (Amine + 1 Oxygen)35.2 Ų (Amine + 1 Oxygen)
Estimated cLogP 1.2 – 1.5-0.5 – -0.3-0.1 – 0.1
Amine pKa (Est.) ~9.0 – 9.3 (Benzylamine)~9.8 (Aliphatic)~10.2 (Aliphatic)
Primary Utility Spanning extended hydrophobic/polar pocketsRigid polar interactions SN​Ar nucleophile (e.g., Venetoclax)

Causality in Design: The lower pKa of the benzylamine in our target molecule compared to aliphatic THP-amines ensures that a higher fraction of the drug remains un-ionized at physiological pH (7.4), which can significantly enhance passive membrane permeability. Furthermore, while the addition of the phenyl ring increases lipophilicity, the ether linkage and the THP oxygen perfectly counterbalance this, keeping the cLogP in the highly desirable "Rule of 5" compliant range.

Metabolic Stability & ADME Dynamics

A critical consideration when utilizing {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine is its metabolic liability profile. While compact THP rings are generally metabolically inert, our target molecule contains two known metabolic soft spots: the benzylamine and the benzylic ether.

Benzylic ethers can be susceptible to Cytochrome P450 (CYP450)-mediated O-dealkylation, while primary benzylamines are targets for Monoamine Oxidase (MAO) or CYP-mediated oxidative deamination[2]. Understanding these pathways is essential for predicting in vivo clearance rates.

G Parent {3-[(Oxan-4-yloxy)methyl] phenyl}methanamine Enzyme1 CYP450 (O-Dealkylation) Parent->Enzyme1 Enzyme2 MAO / CYP (N-Dealkylation) Parent->Enzyme2 Metab1A 3-(Aminomethyl) benzyl alcohol Enzyme1->Metab1A Ether Cleavage Metab1B Tetrahydropyran-4-one Enzyme1->Metab1B Ether Cleavage Metab2 3-[(Oxan-4-yloxy)methyl] benzaldehyde Enzyme2->Metab2 Oxidative Deamination

Metabolic degradation pathways of the target benzylic ether/amine via CYP450 and MAO.

Protocol 1: High-Throughput Human Liver Microsome (HLM) Stability Assay

To empirically validate the stability of the benzylic ether linkage, a self-validating HLM assay must be performed.

Objective: Determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the target compound. Materials: Human Liver Microsomes (20 mg/mL), NADPH regenerating system (Solution A and B), 100 mM Potassium Phosphate buffer (pH 7.4), Verapamil (Positive Control). Step-by-Step Procedure:

  • Preparation: Dilute HLMs to a working concentration of 0.5 mg/mL in phosphate buffer.

  • Spiking: Add {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine to a final concentration of 1 μ M. Prepare a parallel plate with Verapamil (1 μ M) to validate CYP450 activity.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, withdraw 50 μ L aliquots.

  • Quenching: Immediately quench the withdrawn aliquots into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the parent mass ( m/z 222.1 fragment).

  • Data Interpretation: If rapid O-dealkylation is observed ( t1/2​<15 min), bioisosteric replacement of the ether oxygen with a difluoromethylene ( −CF2​− ) or an amide should be considered for lead optimization.

Synthetic Utility in Library Generation

THP-amines are highly versatile nucleophiles. For instance, (tetrahydropyran-4-yl)methanamine was famously utilized by AbbVie in the synthesis of the blockbuster BCL-2 inhibitor Venetoclax (Venclexta) via a high-temperature Nucleophilic Aromatic Substitution ( SN​Ar ) reaction[3],[4].

Our target, {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine, shares this nucleophilic potential but offers a more extended spatial geometry. It is exceptionally well-suited for parallel library synthesis via reductive amination or amide coupling.

Workflow Amine Target THP-Benzylamine SNAr SNAr Reaction (e.g., Venetoclax analog) Amine->SNAr Ar-F / Ar-Cl + Base RedAm Reductive Amination (Library Synthesis) Amine->RedAm Aldehyde + NaBH(OAc)3 Prod1 N-Aryl THP-Benzylamine SNAr->Prod1 Prod2 N-Alkyl THP-Benzylamine RedAm->Prod2

Divergent synthetic utility of the target THP-benzylamine in drug discovery workflows.

Protocol 2: Parallel Reductive Amination for Hit Generation

This protocol describes a robust, self-validating method for generating secondary amines using our target building block, optimized to prevent over-alkylation.

Objective: Synthesize a library of N-alkylated {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine derivatives. Materials: Target amine, diverse aldehyde library, Sodium triacetoxyborohydride ( NaBH(OAc)3​ ), Dichloroethane (DCE), Acetic acid (AcOH). Step-by-Step Procedure:

  • Imine Formation: In a 2-dram vial, dissolve {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (0.1 mmol, 1.0 eq) and the chosen aldehyde (0.1 mmol, 1.0 eq) in 1.0 mL of anhydrous DCE.

  • Acid Catalysis: Add 1-2 drops of glacial acetic acid to drive the equilibrium toward the imine/iminium intermediate. Stir at room temperature for 2 hours. Self-Validation Step: Pull a 5 μ L aliquot, dilute in MeOH, and inject into LC-MS to confirm the disappearance of the starting amine and the presence of the imine mass.

  • Reduction: Once imine formation is confirmed, add NaBH(OAc)3​ (0.15 mmol, 1.5 eq) in one portion. The use of the mild triacetoxyborohydride prevents the reduction of unreacted aldehydes into alcohols.

  • Reaction Completion: Stir at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (1 mL) to neutralize the acetic acid and destroy excess hydride. Extract the organic layer, dry over Na2​SO4​ , and concentrate under vacuum.

  • Purification: Purify via reverse-phase preparative HPLC to yield the pure secondary amine, ready for biological screening.

Conclusion

While compact THP-amines like 4-aminotetrahydropyran are excellent for localized polar interactions, {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine represents a sophisticated, extended scaffold. By leveraging the π -system of the benzylamine alongside the ADME-enhancing properties of the THP-ether[1], medicinal chemists can effectively bridge distant sub-pockets in complex protein targets. Careful monitoring of the benzylic ether's metabolic stability using the provided HLM protocols will ensure that potency gains translate into viable in vivo pharmacokinetics[2].

References

  • AbbVie Inc. (2021). Bcl-2 inhibitors and their use as pharmaceuticals (US20210346405A1). Google Patents. Retrieved from[3]

  • Zheng, G., et al. (2006). 2-Benzhydryl-5-benzylamino-tetrahydropyran-4-ol and Their Corresponding Disubstituted (3S,6S) Pyran Derivatives: A Proposed Pharmacophore Model for High-Affinity Interaction with the Dopamine, Serotonin, and Norepinephrine Transporters. Journal of Medicinal Chemistry, 49(14), 4066-4070. Retrieved from[Link][5]

  • Amgen Inc. (2016). Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.7 Inhibitors. Journal of Medicinal Chemistry, 59(15), 7252-7267. Retrieved from [Link][2]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine

As a Senior Application Scientist, I recognize that handling advanced functionalized building blocks requires more than generic safety compliance—it demands a mechanistic understanding of the chemical's behavior. {3-[(Ox...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling advanced functionalized building blocks requires more than generic safety compliance—it demands a mechanistic understanding of the chemical's behavior. {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine is a specialized reagent utilized in drug development and organic synthesis. Because highly specific derivatives often lack exhaustive individual toxicological dossiers, we must establish our safety and operational protocols using Structure-Activity Relationship (SAR) principles based on its core moieties[1].

This guide provides the essential, field-proven logistical and safety frameworks required to handle this compound with uncompromising scientific integrity.

Mechanistic Hazard Profiling

To build a self-validating safety system, personnel must understand why this chemical is hazardous:

  • The Primary Benzylamine Moiety: The methanamine group attached to the phenyl ring is highly basic and nucleophilic. Like other benzylamine derivatives, it is a corrosive alkaline substance capable of causing severe skin burns and irreversible eye damage (GHS Hazard Statement H314)[2][3]. Inhalation of amine vapors can cause acute corrosive injuries to the upper respiratory tract and lungs[4]. Furthermore, it is readily absorbed through the skin, posing systemic toxicity risks (H302/H312)[5].

  • The Oxane (Tetrahydropyran) Ether Linkage: Ethers are susceptible to auto-oxidation upon prolonged exposure to light and oxygen, potentially forming explosive peroxides. While oxane derivatives are generally less prone to rapid peroxide accumulation than tetrahydrofuran (THF), standard peroxide-forming chemical precautions must be integrated into your storage plan.

Quantitative PPE Selection Matrix

Generic latex or thin nitrile gloves are insufficient for handling basic organic amines, as they can rapidly permeate the material. The following matrix dictates the required Personal Protective Equipment (PPE) based on the operational scale.

Operational ScaleVolume / MassGlove MaterialEye & Face ProtectionBody & Respiratory ProtectionMechanistic Rationale
Analytical < 5 mL / < 1 gDouble-layer Nitrile (min 5 mil thickness)Chemical splash gogglesFR Lab Coat, standard fume hoodShort-term exposure; double nitrile provides adequate temporary splash protection against amines.
Preparative > 5 mL / > 1 gButyl Rubber (outer) over Nitrile (inner)Goggles + Full Face ShieldFR Lab Coat, Chemical-resistant ApronAmines rapidly degrade thin nitrile; butyl rubber offers superior chemical resistance to basic organics.

Operational Handling Workflow

To ensure compliance with the OSHA Laboratory Standard (29 CFR 1910.1450), all manipulations must be performed under strict engineering controls[1][6].

OperationalWorkflow Start 1. Fume Hood Check Ensure Flow >100 fpm PPE 2. PPE Verification Don Butyl Gloves & Shield Start->PPE Transfer 3. Inert Transfer Apply N2/Ar Blanket PPE->Transfer Reaction 4. Reaction Setup Monitor Exotherm Transfer->Reaction Clean 5. Decontamination 5% Citric Acid Wash Reaction->Clean

Operational workflow for handling {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine.

Step-by-Step Handling Methodology
  • Environmental Verification: Verify that the chemical fume hood is operating at a minimum face velocity of 100 feet per minute (fpm) to effectively capture corrosive amine vapors[7].

  • Atmospheric Control: Purge the reaction vessel and storage container with an inert gas (Nitrogen or Argon). Causality: Primary amines readily absorb atmospheric CO₂ to form insoluble carbamate salts (degrading your reagent), and the oxane ether moiety is susceptible to slow auto-oxidation.

  • Transfer: Use a static-dissipative spatula for solids or a positive-displacement pipette for liquids. Avoid drawing amine vapors into standard air-displacement pipettes, as the corrosive vapors will degrade internal metallic pistons.

  • Decontamination: Rinse all spatulas, syringes, and glassware with a 5% aqueous citric acid solution before removing them from the fume hood. Causality: Citric acid converts the volatile, lipophilic amine into a water-soluble, non-volatile citrate salt, eliminating the inhalation hazard.

Emergency Spill Response Protocol

In the event of a spill, immediate and calculated action is required. Never use strong liquid acids (e.g., Hydrochloric Acid) to neutralize an amine spill. The resulting acid-base reaction is violently exothermic and will aerosolize the corrosive chemical.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Evacuate Evacuate & Call EHS Assess->Evacuate >50mL or High Vapor Contain Contain Spill Apply Absorbent Assess->Contain <50mL (Manageable) Neutralize Neutralize Amine Solid Citric Acid Contain->Neutralize Dispose Collect Waste Label as Corrosive Neutralize->Dispose

Spill response and neutralization protocol for basic amine compounds.

Step-by-Step Spill Methodology
  • Assessment & Isolation: Immediately halt work. If the spill exceeds 50 mL or occurs outside a ventilated enclosure, evacuate the laboratory space and contact Environmental Health and Safety (EHS)[6].

  • Containment: For manageable spills (<50 mL) inside the fume hood, surround the spill perimeter with universal chemical absorbent pads to prevent spreading.

  • Neutralization: Liberally apply a weak solid acid, such as citric acid or sodium bisulfate , over the spill. This safely neutralizes the strong base without generating dangerous heat.

  • Collection: Once neutralized (indicated by a cessation of fuming or heat generation), sweep the solid matrix using a non-sparking brush into a chemically compatible, sealable polyethylene container.

Waste Disposal and Storage Plan

Proper lifecycle management of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine prevents dangerous incompatibilities and ensures regulatory compliance.

  • Waste Segregation: Store amine waste in a dedicated "Corrosive - Basic Organic" waste carboy. Critical: Do not mix amine waste directly with acidic waste streams or halogenated solvents, as this can cause pressurization and exothermic reactions in the waste container[8].

  • Labeling: Comply with OSHA and EPA standards by labeling all secondary and waste containers with the full chemical name (no abbreviations), specific hazard warnings (Corrosive/Irritant), and the date of initial accumulation[1][6].

  • Storage: Store the primary chemical bottle in a vented, chemically compatible secondary containment tray within a dedicated corrosive storage cabinet. Ensure it is stored away from strong oxidizing agents and acids[8].

References

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University Medical Center.[Link]

  • OSHA Laboratory Standard Checklist: Chemical Hygiene. SafetyCulture.[Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).[Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).[Link]

  • Benzylamine | C6H5CH2NH2 | CID 7504. PubChem, National Library of Medicine.[Link]

  • Benzylamine-15N | C7H9N | CID 10057460. PubChem, National Library of Medicine.[Link]

  • N-Methylbenzylamine | C8H11N | CID 7669. PubChem, National Library of Medicine. [Link]

  • 3-Methylbenzylamine | C8H11N | CID 66015. PubChem, National Library of Medicine.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine
Reactant of Route 2
{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine
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